5-Fluoropentylindole
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-(5-fluoropentyl)indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN/c14-9-4-1-5-10-15-11-8-12-6-2-3-7-13(12)15/h2-3,6-8,11H,1,4-5,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRVPRNYXWCQPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCCCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301017334 | |
| Record name | 1-(5-fluoropentyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1859218-30-6 | |
| Record name | 1-(5-fluoropentyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301017334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-Fluoropentylindole: A Core Moiety in Synthetic Cannabinoids
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoropentylindole (B1162967) is a chemical compound that serves as a foundational structural component for a significant number of potent synthetic cannabinoids. While not typically encountered as a psychoactive agent in its own right, its incorporation into more complex molecules is a key factor in their high affinity for cannabinoid receptors. The addition of a terminal fluorine atom to the N-pentyl chain of the indole (B1671886) core is a common chemical modification intended to enhance the binding affinity of these synthetic compounds to both the central cannabinoid receptor type 1 (CB1) and the peripheral cannabinoid receptor type 2 (CB2).[1] This guide provides a comprehensive overview of the fundamental properties of this compound, including its synthesis, physicochemical characteristics, and its role as a critical building block in the development of synthetic cannabinoids. The physiological and toxicological properties of this compound itself have not been extensively evaluated.[1]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Formal Name | 1-(5-fluoropentyl)-1H-indole | [1] |
| CAS Number | 1859218-30-6 | [1][2] |
| Molecular Formula | C₁₃H₁₆FN | [1] |
| Formula Weight | 205.3 g/mol | [1] |
| Purity | ≥95% (commercially available) | [1] |
| Formulation | Typically a solution in methanol (B129727) or acetonitrile | [1] |
| Solubility | Soluble in DMF (25 mg/ml), DMSO (25 mg/ml), and Ethanol (25 mg/ml) | [1] |
| SMILES | FCCCCCN1C=CC2=CC=CC=C21 | [1] |
| InChI Key | CRRVPRNYXWCQPP-UHFFFAOYSA-N | [1] |
Synthesis
The synthesis of this compound can be achieved through the N-alkylation of indole. A general synthetic approach involves the reaction of indole with a 5-fluoro-1-halopentane (e.g., 1-bromo-5-fluoropentane (B147514) or 1-iodo-5-fluoropentane) in the presence of a base.
A representative synthetic scheme is depicted below. The synthesis of related compounds, such as 1-(5-fluoro-4-hydroxypentyl)-1H-indole-3-carboxylic acid, often involves multi-step processes that build upon the core this compound structure.[3]
Role in Synthetic Cannabinoids and Receptor Binding
This compound serves as the foundational scaffold for numerous synthetic cannabinoids.[1] A wide variety of chemical groups are commonly attached at the 3-position of the indole ring, often via a ketone linkage, to create potent cannabinoid receptor agonists.[1] The N-1 alkyl chain length is a critical determinant of affinity for both CB1 and CB2 receptors, with a five-carbon chain generally conferring high affinity.[1] The terminal fluorine on the pentyl chain can further enhance this binding affinity.[1]
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Source |
| AM-2201 | 1.0 | 2.6 | Wikipedia |
| 5F-PB-22 | 0.468 | 0.633 | Wikipedia |
| JWH-122 | 0.69 | 1.2 | [4][5] |
Mechanism of Action and Signaling Pathways
Synthetic cannabinoids containing the this compound moiety act as agonists at cannabinoid receptors, primarily CB1 and CB2. These receptors are G-protein coupled receptors (GPCRs).
Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The CB1 receptor is coupled to Gi/o proteins, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][6] Activation of CB1 receptors can also modulate ion channels, such as inhibiting N- and P/Q-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. Furthermore, cannabinoid receptor activation can stimulate mitogen-activated protein kinase (MAPK) pathways.
Metabolism
The metabolism of synthetic cannabinoids containing a 5-fluoropentyl chain is a critical area of study for forensic and toxicological analysis. In vivo and in vitro studies have shown that these compounds undergo extensive phase I metabolism.[7][8] Common metabolic pathways for the 5-fluoropentyl group include:
-
Hydroxylation: The addition of a hydroxyl group to the pentyl chain, often at the 4 or 5 position.
-
Carboxylation: Further oxidation of the hydroxylated metabolite to a carboxylic acid.
-
Dealkylation: Cleavage of the 5-fluoropentyl chain from the indole nitrogen.
-
Oxidative Defluorination: Replacement of the fluorine atom with a hydroxyl group, leading to the formation of 5-hydroxypentyl and pentanoic acid metabolites.[7]
These metabolic transformations are crucial for the detoxification and elimination of the compounds but can also lead to the formation of active metabolites.
Experimental Protocols
Radioligand Binding Assay for Cannabinoid Receptors
Objective: To determine the binding affinity (Ki) of a test compound for CB1 or CB2 receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940).
-
Non-specific binding control (e.g., unlabeled CP-55,940).
-
Test compound (this compound or its derivatives).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.
-
96-well filter plates (e.g., GF/B filters), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail and liquid scintillation counter.
Methodology:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of non-specific control, or 50 µL of test compound dilution.
-
Add 50 µL of radioligand solution to all wells.
-
Add 100 µL of the membrane preparation to all wells.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the assay by rapid filtration through the pre-soaked filter plates using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay for CB1 Receptor
Objective: To determine the functional activity (e.g., EC50) of a test compound as an agonist or antagonist at the CB1 receptor.
Materials:
-
A cell line stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK-293).
-
Test compound.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or HitHunter cAMP Assay).
-
Cell culture medium and reagents.
-
96-well cell culture plates.
Methodology:
-
Seed the CB1-expressing cells into 96-well plates and culture overnight.
-
Remove the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor.
-
Add serial dilutions of the test compound (for agonist testing) or a fixed concentration of agonist plus serial dilutions of the test compound (for antagonist testing).
-
Add forskolin to all wells to stimulate adenylyl cyclase (except for baseline controls).
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.
-
Plot the cAMP levels against the concentration of the test compound to determine the EC50 or IC50 value.
Conclusion
This compound is a pivotal molecular scaffold in the design and synthesis of a multitude of potent synthetic cannabinoids. Its N-pentyl chain is optimal for high-affinity binding to cannabinoid receptors, and the terminal fluorine atom further enhances this property. While the pharmacological profile of this compound itself is not well-characterized, its widespread use as a core structure underscores its importance in the field of cannabinoid research. Understanding its fundamental properties, synthesis, and the functional consequences of its incorporation into larger molecules is essential for researchers in drug discovery, pharmacology, and forensic science. The provided experimental protocols offer a standardized framework for the in vitro characterization of this compound-based compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 1-(5-fluoropentyl)-1H-indole | C13H16FN | CID 124519688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Real-Time Measurement of Cannabinoid Receptor-Mediated cAMP Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Fluoropentylindole: Chemical Structure and Synthesis
This technical guide provides a comprehensive overview of the chemical structure and synthesis of 5-fluoropentylindole (B1162967), a key intermediate in the development of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Structure
This compound, systematically named 1-(5-fluoropentyl)-1H-indole, is an N-alkylated indole (B1671886) derivative. The core of the molecule is an indole ring system, which is a bicyclic aromatic heterocycle. A five-carbon pentyl chain, with a terminal fluorine atom, is attached to the nitrogen atom of the indole ring.
Key Structural Identifiers:
| Identifier | Value |
| IUPAC Name | 1-(5-fluoropentyl)-1H-indole[1] |
| Molecular Formula | C₁₃H₁₆FN[1] |
| Molecular Weight | 205.27 g/mol [1] |
| Canonical SMILES | FCCCCCN1C=CC2=CC=CC=C21 |
| InChI Key | CRRVPRNYXWCQPP-UHFFFAOYSA-N |
| CAS Number | 1859218-30-6[1] |
Synthesis of this compound
The primary method for the synthesis of this compound is the N-alkylation of indole. This reaction involves the deprotonation of the indole nitrogen followed by nucleophilic substitution with a suitable 5-fluoropentyl electrophile.
General Reaction Scheme:
Caption: General reaction for the N-alkylation of indole.
Experimental Protocols
A common and effective method for the N-alkylation of indole is through direct alkylation using an alkyl halide in the presence of a base. Below are two representative protocols.
Protocol 1: N-Alkylation using Sodium Hydride (NaH)
This method employs a strong base, sodium hydride, to deprotonate the indole, followed by reaction with a 5-fluoropentyl halide.
Materials:
-
Indole
-
Sodium hydride (60% dispersion in mineral oil)
-
1-Fluoro-5-iodopentane (B1596516) (or 1-bromo-5-fluoropentane)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of indole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Argon).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-fluoro-5-iodopentane (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
Protocol 2: N-Alkylation using Potassium Carbonate (K₂CO₃)
This protocol utilizes a milder base, potassium carbonate, which can be advantageous when working with substrates sensitive to stronger bases.[2]
Materials:
-
Indole
-
Anhydrous potassium carbonate (K₂CO₃)
-
1-Fluoro-5-iodopentane (or 1-bromo-5-fluoropentane)
-
Anhydrous Acetonitrile (B52724) (CH₃CN) or DMF
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of indole (1.0 eq) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-fluoro-5-iodopentane (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After completion, cool the mixture to room temperature.
-
Filter the solid and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary
The following table summarizes typical quantitative data for the N-alkylation of indoles. Please note that specific yields may vary depending on the exact reaction conditions and the purity of the reagents.
| Parameter | Protocol 1 (NaH) | Protocol 2 (K₂CO₃) |
| Typical Yield | 80-95% | 70-90% |
| Reaction Time | 2-6 hours | 4-12 hours |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |
| Purity (post-chromatography) | >95% | >95% |
Synthesis Workflow Diagram
The following diagram illustrates a typical experimental workflow for the synthesis of this compound via N-alkylation.
Caption: Experimental workflow for the synthesis of this compound.
References
An In-Depth Technical Guide to 5-Fluoropentylindole as a Synthetic Cannabinoid Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoropentylindole (B1162967) is a chemical compound that serves as a crucial precursor in the synthesis of a variety of potent synthetic cannabinoids.[1] The indole (B1671886) scaffold, a key feature of this molecule, is a common structural motif in many biologically active compounds. The addition of a 5-fluoropentyl chain to the indole nitrogen is a strategic modification known to enhance the binding affinity of the resulting synthetic cannabinoids for both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2).[1] This enhanced affinity often translates to greater potency of the final compounds. This guide provides a comprehensive overview of the synthesis of this compound, its conversion into notable synthetic cannabinoids such as 5F-PB-22 and 5F-AKB48, their pharmacological properties, the signaling pathways they activate, and the analytical methods for their characterization.
Synthesis of 1-(5-Fluoropentyl)-1H-indole
The primary method for the synthesis of 1-(5-fluoropentyl)-1H-indole is the N-alkylation of indole with a suitable 5-fluoropentyl halide, typically 1-bromo-5-fluoropentane (B147514). This reaction is generally carried out in the presence of a base to deprotonate the indole nitrogen, thereby increasing its nucleophilicity.
Experimental Protocol: N-alkylation of Indole
Materials:
-
Indole
-
1-Bromo-5-fluoropentane
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add indole (1.0 equivalent).
-
Dissolution: Add anhydrous DMF or THF to dissolve the indole (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise to the stirred solution.[2] Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Alkylation: Add 1-bromo-5-fluoropentane (1.0-1.2 equivalents) dropwise to the reaction mixture at 0 °C.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 times).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield 1-(5-fluoropentyl)-1H-indole.
Synthesis of Synthetic Cannabinoids from this compound
1-(5-Fluoropentyl)-1H-indole is a versatile precursor for the synthesis of various synthetic cannabinoids. The most common modification involves acylation or carboxamidation at the C3 position of the indole ring.
Synthesis of 5F-PB-22 (Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate)
5F-PB-22 is synthesized from 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid and 8-hydroxyquinoline (B1678124).
Step 1: Carboxylation of 1-(5-fluoropentyl)-1H-indole This step is typically achieved via Vilsmeier-Haack formylation followed by oxidation, or by direct carboxylation using a strong base and carbon dioxide. A more direct route involves the synthesis of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid from a suitable starting material.
Step 2: Esterification with 8-Hydroxyquinoline
-
Activation of the Carboxylic Acid: To a solution of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or DMF), add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Addition of 8-Hydroxyquinoline: To the activated carboxylic acid solution, add 8-hydroxyquinoline (1.0 equivalent).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After the reaction is complete, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used). Dilute the filtrate with an organic solvent and wash with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield 5F-PB-22.
Synthesis of 5F-AKB48 (N-(Adamantan-1-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide)
While 5F-AKB48 is an indazole-based synthetic cannabinoid, a similar synthetic strategy starting from the corresponding 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid is employed. For the purpose of this guide, we will outline the synthesis of an analogous indole-based compound, N-(Adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide.
-
Activation of the Carboxylic Acid: To a solution of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent, add a coupling agent like 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) (1.2 equivalents) and a base such as triethylamine (TEA) (2.5 equivalents).[3][4] Stir the mixture at room temperature for about 30 minutes.
-
Amide Coupling: Add 1-adamantanamine hydrochloride (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the resulting mixture at room temperature overnight.[3][4]
-
Work-up and Purification: Concentrate the reaction mixture and then partition it between ethyl acetate and water. Separate the organic layer, wash with water and brine, and then dry over an anhydrous drying agent. After concentrating the solvent, purify the crude product using silica gel column chromatography with an appropriate eluent (e.g., a mixture of ethyl acetate and n-heptane) to obtain the final product.[3]
Pharmacological Data
The pharmacological activity of synthetic cannabinoids derived from this compound is primarily determined by their binding affinity (Ki) and functional activity (EC50 and Emax) at the CB1 and CB2 receptors. The 5-fluoropentyl substitution generally enhances the affinity for both receptors.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB1 Emax (%) | Reference |
| 5F-PB-22 | 0.13 | - | 3.7 | 203 | [5] |
| 5F-AKB48 | 0.87 | - | - | - | [6] |
| JWH-018 | 3.38 | - | 20.2 | 163 | [5] |
Cannabinoid Receptor Signaling Pathways
Synthetic cannabinoids derived from this compound act as agonists at CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Their activation initiates a cascade of intracellular signaling events.
Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of associated heterotrimeric Gi/o proteins. The activated G-protein dissociates into its Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors:
-
Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Cannabinoid receptor activation can also lead to the stimulation of various MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. This can influence gene transcription and other cellular processes.
Analytical Characterization
The identification and quantification of this compound and its synthetic cannabinoid derivatives are crucial in forensic and research settings. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.
-
Sample Preparation: Samples are typically dissolved in a suitable organic solvent, such as methanol (B129727) or acetonitrile.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Injector Temperature: Typically set between 250-280 °C.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of the analytes. A typical program might start at a lower temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Scan Range: A mass-to-charge (m/z) range of 40-550 amu is typically scanned.
-
Data Acquisition: Data can be acquired in full scan mode for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
The mass spectrum of 1-(5-fluoropentyl)-1H-indole will show a molecular ion peak (M+) and characteristic fragment ions resulting from the fragmentation of the pentyl chain and the indole ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the molecule. Both ¹H NMR and ¹³C NMR are used for unambiguous structure elucidation.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: Provides information about the number of different types of protons and their chemical environments. The spectrum of 1-(5-fluoropentyl)-1H-indole would show characteristic signals for the aromatic protons of the indole ring and the aliphatic protons of the 5-fluoropentyl chain.
-
¹³C NMR: Provides information about the number of different types of carbon atoms in the molecule. The spectrum would show distinct signals for the carbons of the indole ring and the 5-fluoropentyl chain.
Expected ¹H NMR signals for 1-(5-fluoropentyl)-1H-indole (in CDCl₃):
-
Aromatic protons of the indole ring: ~6.5-7.7 ppm
-
Triplet for the methylene (B1212753) group attached to the indole nitrogen: ~4.2 ppm
-
Multiplets for the other methylene groups of the pentyl chain: ~1.3-2.0 ppm
-
Triplet of triplets for the methylene group attached to the fluorine atom: ~4.5 ppm
Expected ¹³C NMR signals for 1-(5-fluoropentyl)-1H-indole (in CDCl₃):
-
Aromatic carbons of the indole ring: ~101-136 ppm
-
Methylene carbon attached to the indole nitrogen: ~46 ppm
-
Other methylene carbons of the pentyl chain: ~22-31 ppm
-
Methylene carbon attached to the fluorine atom (split by fluorine): ~84 ppm (doublet)
Conclusion
This compound is a key intermediate in the synthesis of a wide range of potent synthetic cannabinoids. Its synthesis via N-alkylation of indole is a straightforward and well-established process. The resulting synthetic cannabinoids, such as 5F-PB-22 and its analogs, exhibit high affinity for cannabinoid receptors and act as potent agonists, triggering a cascade of intracellular signaling events. A thorough understanding of their synthesis, pharmacology, and analytical characterization is essential for researchers in the fields of medicinal chemistry, pharmacology, and forensic science. This guide has provided a detailed technical overview to support these endeavors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Emergence of 5-Fluoropentylindole in Cannabinoid Research: A Technical Guide
An In-depth Exploration of the Discovery, Synthesis, and Pharmacological Significance of a Key Synthetic Cannabinoid Moiety
Abstract
The 1-(5-fluoropentyl)-1H-indole (5-Fluoropentylindole) core is a significant structural motif in a number of potent synthetic cannabinoid receptor agonists. This technical guide provides a comprehensive overview of the discovery and history of this moiety, detailing its synthesis, pharmacological evaluation, and the key experimental protocols used in its characterization. Quantitative data on the binding affinities and functional activities of prominent compounds containing this core are presented, along with detailed diagrams of the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, pharmacology, and toxicology.
Introduction and Historical Context
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. In the realm of cannabinoid research, the development of synthetic agonists has been driven by the desire to understand the endocannabinoid system and to develop novel therapeutics. The work of researchers like John W. Huffman at Clemson University and Alexandros Makriyannis at Northeastern University has been pivotal in this field.[1][2]
The "JWH" series of compounds, developed by Huffman, and the "AM" series from Makriyannis's laboratory, represent significant families of synthetic cannabinoids.[1][2] Within these series, systematic structural modifications were made to probe the structure-activity relationships (SAR) at the cannabinoid receptors, CB1 and CB2.
The introduction of a 5-fluoropentyl chain at the N1 position of the indole ring was a key development. This modification was found to significantly enhance the binding affinity of these compounds for the cannabinoid receptors, leading to the creation of highly potent agonists such as AM-2201 (1-(5-fluoropentyl)-3-(1-naphthoyl)indole).[3] The emergence of these fluorinated analogs in the early 2010s marked a new wave of synthetic cannabinoids, presenting challenges for forensic identification and raising public health concerns due to their high potency.
Synthesis of 1-(5-Fluoropentyl)-1H-indole
The synthesis of the 1-(5-fluoropentyl)-1H-indole core is typically achieved through the N-alkylation of indole. This is a standard transformation in heterocyclic chemistry, where the indole nitrogen is deprotonated with a base, followed by nucleophilic attack on an alkyl halide.
General Synthesis Workflow
The overall process for the synthesis of 1-(5-fluoropentyl)-1H-indole can be depicted as follows:
Detailed Experimental Protocol: N-Alkylation of Indole
This protocol is a representative procedure for the synthesis of 1-(5-fluoropentyl)-1H-indole based on standard N-alkylation methods for indoles.[2][4]
Materials:
-
Indole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1-Bromo-5-fluoropentane (B147514) (1.1 eq)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add indole (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the indole (to a concentration of approximately 0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Effervescence (hydrogen gas evolution) will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 1-bromo-5-fluoropentane (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 1-(5-fluoropentyl)-1H-indole.
Characterization Data for 1-(5-fluoropentyl)-1H-indole: [5]
| Property | Value |
| Molecular Formula | C₁₃H₁₆FN |
| Molecular Weight | 205.27 g/mol |
| CAS Number | 1859218-30-6 |
Pharmacological Activity and Mechanism of Action
Compounds containing the This compound (B1162967) moiety are potent agonists of the cannabinoid receptors CB1 and CB2. These receptors are G protein-coupled receptors (GPCRs) that play a crucial role in the endocannabinoid system.
Cannabinoid Receptor Binding Affinities
The binding affinities of two prominent synthetic cannabinoids containing the this compound core, AM-2201 and 5F-PB-22, have been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher affinity.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
| AM-2201 | 1.0 | 2.6 | [3] |
| 5F-PB-22 | 0.468 | 0.633 |
Cannabinoid Receptor Signaling Pathways
Activation of CB1 and CB2 receptors by agonists like AM-2201 and 5F-PB-22 initiates a cascade of intracellular signaling events. These receptors primarily couple to the Gi/o family of G proteins.
Key signaling events include:
-
Inhibition of Adenylyl Cyclase: The activated αi subunit of the G protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: The αi subunit can inhibit voltage-gated calcium channels, while the βγ subunits can activate G protein-coupled inwardly rectifying potassium (GIRK) channels.
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: CB1 and CB2 receptor activation can also lead to the phosphorylation and activation of the MAPK cascade, including ERK, JNK, and p38, which in turn regulate gene transcription.
Key Experimental Protocols
The characterization of compounds containing the this compound moiety relies on a suite of in vitro pharmacological assays.
Cannabinoid Receptor Binding Assay (Radioligand Competition)
This assay is used to determine the binding affinity (Ki) of a test compound for the CB1 and CB2 receptors.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from cells stably expressing either human CB1 or CB2 receptors.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the wells and measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to inhibit adenylyl cyclase, a hallmark of Gi/o-coupled receptor activation.
Protocol:
-
Cell Culture: Culture cells expressing the CB1 or CB2 receptor (e.g., HEK293 or CHO cells) in 96-well plates.
-
Pre-treatment: Pre-treat the cells with forskolin, an adenylyl cyclase activator, to stimulate basal cAMP production.
-
Agonist Treatment: Add varying concentrations of the test compound to the wells and incubate for a specified time.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a dose-response curve to determine the EC₅₀ (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect).
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAPK signaling pathway downstream of cannabinoid receptor activation.
Protocol:
-
Cell Culture and Starvation: Culture cells expressing the receptor of interest in multi-well plates and then serum-starve them for several hours to reduce basal ERK phosphorylation.
-
Agonist Stimulation: Treat the cells with varying concentrations of the test compound for a short period (typically 5-15 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of the proteins.
-
Detection of Phospho-ERK:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
In-Cell Western/ELISA: Use a plate-based immunoassay with antibodies against p-ERK and total ERK to quantify the levels of phosphorylated protein.
-
-
Data Analysis: Quantify the p-ERK signal and normalize it to the total ERK signal. Plot the normalized p-ERK levels against the log of the agonist concentration to determine the EC₅₀.
Conclusion
The this compound moiety is a testament to the systematic exploration of structure-activity relationships in cannabinoid research. Its discovery has led to the development of some of the most potent synthetic cannabinoid receptor agonists known. While these compounds have provided valuable tools for studying the endocannabinoid system, their high potency has also contributed to their emergence as drugs of abuse. A thorough understanding of their synthesis, pharmacology, and the methods used to characterize them is essential for the scientific and forensic communities. The protocols and data presented in this guide provide a comprehensive resource for professionals engaged in the study of these and related compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 1-(5-fluoropentyl)-1H-indole | C13H16FN | CID 124519688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. High-resolution mass spectrometric metabolite profiling of a novel synthetic designer drug, N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (STS-135) using cryopreserved human hepatocytes and assessment of metabolic stability with human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of 5-Fluoropentylindole Synthetic Cannabinoids on Cannabinoid Receptors: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the mechanism of action of synthetic cannabinoid receptor agonists (SCRAs) containing the 5-fluoropentylindole (B1162967) core structure. It focuses on their interaction with cannabinoid receptors CB1 and CB2, outlining their binding affinity, functional activity, and the subsequent intracellular signaling cascades. This document synthesizes quantitative data from various studies, presents detailed experimental methodologies, and visualizes key pathways and workflows to facilitate a comprehensive understanding for research and drug development purposes.
Introduction to this compound Synthetic Cannabinoids
The addition of a terminal fluorine atom to the N-pentyl chain of indole-based synthetic cannabinoids is a common structural modification that generally enhances their potency.[1] This class of compounds, which includes well-known examples like 5F-PB-22, 5F-MDMB-PINACA (also known as 5F-ADB), and 5F-AKB48, are potent agonists at the CB1 and CB2 receptors.[2][3][4] Their high affinity and efficacy, often exceeding that of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, contribute to their profound physiological and psychoactive effects, as well as their significant toxicity.[5][6] Understanding the precise mechanism of action of these compounds is crucial for predicting their pharmacological and toxicological profiles and for developing potential therapeutic interventions or antidotes.
Quantitative Analysis of Receptor Interaction
The interaction of this compound synthetic cannabinoids with CB1 and CB2 receptors is characterized by high binding affinity (low Kᵢ values) and potent functional activity (low EC₅₀ values). The following tables summarize key quantitative data for representative compounds from the literature.
Table 1: CB1 and CB2 Receptor Binding Affinities (Kᵢ, nM)
| Compound | Kᵢ (nM) - CB1 | Kᵢ (nM) - CB2 | Reference |
| 5F-PB-22 | 0.468 | 0.633 | [2] |
| 5F-MDMB-PINACA | 0.42 | Not Reported | [3] |
| 5F-MDMB-PICA | 1.24 | Not Reported | [7] |
| 5F-AKB48 | Nanomolar Affinity | Nanomolar Affinity | [4] |
| AB-FUBINACA | 0.9 | 23.2 | [8] |
| AMB-FUBINACA | 10.04 | 0.786 | [9] |
Table 2: CB1 and CB2 Receptor Functional Activity (EC₅₀, nM)
| Compound | EC₅₀ (nM) - CB1 | EC₅₀ (nM) - CB2 | Assay Type | Reference |
| 5F-MDMB-PICA | 1.46 | Not Reported | Membrane Potential Assay | [7] |
| AB-FUBINACA | 1.8 | 3.2 | Not Specified | [8] |
| AMB-FUBINACA | 0.5433 | 0.1278 | Not Specified | [9] |
| ADB-FUBINACA | 0.69 | 0.59 | β-arrestin 2 Recruitment | [10] |
Signaling Pathways
Upon binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), this compound synthetic cannabinoids initiate a cascade of intracellular signaling events.[11]
G-Protein Dependent Signaling
The primary signaling pathway involves the activation of inhibitory G-proteins of the Gαi/o family.[12] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[13][14] The dissociation of the Gβγ subunit from Gαi/o further modulates downstream effectors, including the activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[15][16]
References
- 1. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5F-PB-22 - Wikipedia [en.wikipedia.org]
- 3. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of the novel synthetic cannabinoids AKB48 and 5F-AKB48 on "tetrad", sensorimotor, neurological and neurochemical responses in mice. In vitro and in vivo pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. AB-FUBINACA - Wikipedia [en.wikipedia.org]
- 9. AMB-FUBINACA - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 15. The Synthetic Cannabinoids THJ-2201 and 5F-PB22 Enhance In Vitro CB1 Receptor-Mediated Neuronal Differentiation at Biologically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacological Profile of 5-Fluoropentylindole (5F-PB-22)
For Research, Scientific, and Drug Development Professionals
Abstract
5-Fluoropentylindole, also known as 5F-PB-22, is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic and clinical settings. As a derivative of PB-22, it features a quinoline (B57606) substructure and an ester linkage, a unique characteristic among many SCRAs. The addition of a terminal fluorine atom to the pentyl chain is a common structural modification intended to enhance potency. This document provides a comprehensive overview of the pharmacological profile of 5F-PB-22, focusing on its receptor interactions, metabolic fate, and methodologies for its study. Quantitative data are presented in tabular format, and key processes are visualized using diagrams to facilitate understanding for researchers and drug development professionals.
Introduction
5F-PB-22 (1-(5-fluoropentyl)-8-quinolinyl ester-1H-indole-3-carboxylic acid) is a potent synthetic cannabinoid that acts as an agonist at the cannabinoid receptors CB1 and CB2.[1] These receptors are the primary targets for the psychoactive and physiological effects of such compounds. The fluorination of the pentyl chain is a common strategy in the design of synthetic cannabinoids, often leading to increased binding affinity and potency compared to their non-fluorinated analogs.[1] Understanding the detailed pharmacology of 5F-PB-22 is crucial for predicting its physiological effects, identifying potential therapeutic applications, and developing analytical methods for its detection in biological matrices.
Receptor Binding and Functional Activity
The activation of cannabinoid receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. This typically involves the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.
Figure 1. Simplified CB1/CB2 receptor signaling pathway activated by an agonist like 5F-PB-22.
Metabolism
The metabolism of 5F-PB-22 is extensive, and the parent compound is often found in low abundance or is entirely absent in urine samples.[2] Understanding its metabolic pathways is therefore critical for developing reliable analytical methods for detection. Human hepatocyte incubation studies have revealed the primary metabolic routes.[3]
Key Metabolic Pathways:
-
Ester Hydrolysis: The most predominant metabolic pathway is the cleavage of the ester bond, which yields this compound-3-carboxylic acid.[3][4]
-
Oxidative Defluorination: The fluorine atom can be removed and replaced with a hydroxyl group, leading to the formation of PB-22 metabolites.[3][4] This is a common pathway for 5-fluoro analogs of synthetic cannabinoids.[1]
-
Hydroxylation: Oxidation can occur at various positions on the molecule, including the pentyl chain and the quinoline system.[3]
-
Epoxide Formation: The molecule can undergo epoxidation followed by internal hydrolysis.[3][4]
-
Conjugation: Metabolites, particularly those with hydroxyl groups, can be further processed through glucuronidation.[3] A cysteine conjugate has also been identified.[3][4]
A study using the fungus Cunninghamella elegans, a model for predicting mammalian metabolism, identified metabolites formed through dihydroxylation, dihydrodiol formation, oxidative defluorination to a carboxylic acid, and ester hydrolysis.[2][5]
Table 1: Major Metabolic Transformations of 5F-PB-22
| Metabolic Reaction | Resulting Structure/Metabolite | Reference |
|---|---|---|
| Ester Hydrolysis | This compound-3-carboxylic acid | [3][4] |
| Oxidative Defluorination | PB-22 alcohol and acid metabolites | [1][3] |
| Hydroxylation | Hydroxylated metabolites on pentyl chain or quinoline | [3] |
| Epoxidation & Hydrolysis | Dihydrodiol metabolites | [2][3] |
| Glucuronidation | Glucuronide conjugates of hydroxylated metabolites |[3] |
Experimental Protocols
Detailed, standardized protocols are essential for generating reproducible pharmacological data. Below are representative methodologies for key in vitro assays.
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.
-
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP-55,940).[6]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.1% BSA, pH 7.4.[6]
-
Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.[6]
-
Test compound (5F-PB-22) and non-specific binding control (e.g., 5 µM unlabeled CP-55,940).[6]
-
96-well filter plates (GF/B), scintillation cocktail, liquid scintillation counter.[6]
-
-
Methodology:
-
Prepare serial dilutions of 5F-PB-22 in assay buffer.
-
In a 96-well plate, add assay buffer (for total binding), non-specific control, or test compound dilutions.[6]
-
Add the radioligand ([³H]CP-55,940) to all wells at a concentration near its Kd.
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate, typically for 60-90 minutes at 30-37°C.[7]
-
Terminate the reaction by rapid filtration through the pre-soaked filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.[7]
-
Allow filters to dry, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
This protocol identifies metabolites generated by liver enzymes.
-
Materials:
-
Methodology:
-
Thaw and prepare hepatocytes according to the supplier's protocol.
-
Pre-incubate the hepatocyte suspension at 37°C.
-
Initiate the reaction by adding 5F-PB-22 to the cell suspension (e.g., final concentration of 10 µmol/L).[3]
-
Incubate for a set time course (e.g., up to 3 hours), taking aliquots at various time points.[3]
-
Stop the reaction in each aliquot by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet cell debris and proteins.[8]
-
Analyze the supernatant using a high-resolution mass spectrometer to identify the mass-to-charge ratio (m/z) of the parent compound and its metabolites.[3]
-
Use MS/MS fragmentation data to elucidate the structures of the identified metabolites.
-
Figure 2. General experimental workflow for characterizing a novel synthetic cannabinoid.
In Vivo Effects
While specific in vivo studies on 5F-PB-22 are limited in publicly accessible literature, the effects can be inferred from its action as a potent CB1 receptor agonist. Activation of the CB1 receptor in the central nervous system is responsible for the hallmark psychoactive effects of cannabinoids.
Expected In Vivo Effects (based on CB1 agonism):
-
CNS Effects: Altered perception, euphoria, cognitive impairment, and motor coordination deficits.
-
Physiological Effects: Tachycardia, hypotension, and hypothermia.
-
Analgesic Effects: Reduction in pain sensitivity.
-
Appetite Stimulation.
Animal models, such as those measuring drug-induced changes in body temperature, locomotor activity, and pain response (e.g., tail-flick test), are standard for characterizing the in vivo pharmacodynamics of synthetic cannabinoids.
Conclusion
5F-PB-22 is a potent synthetic cannabinoid whose pharmacological profile is characterized by high affinity for cannabinoid receptors and extensive metabolism. The primary metabolic pathways involve ester hydrolysis and oxidative defluorination, making the detection of metabolites, rather than the parent compound, essential for forensic and clinical analysis. The experimental protocols outlined provide a framework for the systematic in vitro characterization of this and other novel synthetic cannabinoids. Further research is necessary to fully quantify its binding and functional parameters and to comprehensively evaluate its in vivo effects and toxicological profile. This information is critical for both understanding its potential for abuse and exploring any therapeutic potential.
References
- 1. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature primarily focuses on the metabolism of complex synthetic cannabinoids containing a 5-fluoropentylindole (B1162967) core structure, rather than this compound itself. This guide synthesizes findings from studies on these structurally related compounds to infer the primary metabolic pathways of the this compound moiety when metabolized by human hepatocytes.
Introduction
The this compound scaffold is a key structural component in a significant number of synthetic cannabinoids. Understanding its metabolic fate in humans is crucial for identifying appropriate biomarkers for consumption, assessing potential toxicity, and developing effective clinical and forensic testing methods. In vitro studies using human hepatocytes are considered the gold standard for predicting in vivo metabolism, as they contain a full complement of phase I and phase II drug-metabolizing enzymes and cofactors.[1][2]
The primary metabolism of the 5-fluoropentyl chain in these compounds consistently follows a distinct pathway initiated by oxidative defluorination. This guide provides a comprehensive overview of these primary metabolites, supported by quantitative data from published studies, detailed experimental protocols, and visual diagrams of the metabolic pathways and experimental workflows.
Primary Metabolic Pathways of the 5-Fluoropentyl Moiety
The metabolism of synthetic cannabinoids containing a 5-fluoropentyl chain is extensive.[1] The initial and most significant biotransformation is the oxidative defluorination of the terminal fluorine atom. This reaction results in the formation of a 5-hydroxypentyl metabolite. This primary alcohol is then further oxidized to a pentanoic acid metabolite. These two metabolites—the 5-hydroxypentyl and the pentanoic acid derivatives—are consistently reported as the most abundant metabolites for 5-fluoro substituted synthetic cannabinoids.[3][4]
Other metabolic reactions observed for the broader synthetic cannabinoid structures include hydroxylation at other positions on the pentyl chain, the indole (B1671886) core, or other appended chemical groups, as well as ketone formation and hydrolysis of ester or amide linkages where present.[3][5] Subsequent phase II metabolism often involves glucuronidation of the hydroxylated metabolites.[6]
Caption: Primary metabolic pathway of the this compound moiety.
Quantitative Data on Primary Metabolites
The following table summarizes the major primary metabolites identified in human hepatocyte incubation studies of various 5-fluoropentyl-containing synthetic cannabinoids. The relative abundance is often reported based on mass spectrometry peak areas.
| Parent Compound | Primary Metabolite | Metabolic Reaction | Relative Abundance/Significance | Reference |
| 5F-MN-18 | 5'-OH-MN-18 | Hydroxylation of pentyl chain | Top 3 most abundant | [1][7] |
| MN-18 pentanoic acid | Oxidative defluorination and oxidation | Top 3 most abundant | [1][7] | |
| 1-(5-fluoropentyl)-1H-indazole-3-carboxylic acid | Amide hydrolysis | Top 3 most abundant | [1][7] | |
| 5F-AB-PINACA | AB-PINACA pentanoic acid | Oxidative defluorination and oxidation | Most intense metabolite | [3][4] |
| 5'-hydroxypentyl-AB-PINACA | Oxidative defluorination | Most intense metabolite | [3][4] | |
| 5F-AB-PINACA carboxylic acid | Amide hydrolysis | Third most intense metabolite | [3] | |
| 5F-PB-22 | 5'-fluoropentylindole-3-carboxylic acid | Ester hydrolysis | Major metabolite | [5] |
| PB-22 pentanoic acid | Oxidative defluorination and oxidation | Major metabolite | [5] | |
| hydroxy-5F-PB-22 (on quinoline) | Hydroxylation | Major metabolite | [5] | |
| MAM-2201 | N-(5-hydroxypentyl)-MAM-2201 | Oxidative defluorination | Major metabolite | [8] |
| MAM-2201 N-pentanoic acid | Oxidative defluorination and oxidation | Identified metabolite | [8] | |
| STS-135 | monohydroxy STS-135 | Hydroxylation | Predominant metabolite | [9] |
| dihydroxy STS-135 | Dihydroxylation | Predominant metabolite | [9] |
Experimental Protocols
The following is a representative, detailed methodology for the in vitro metabolism of this compound-containing compounds using human hepatocytes, synthesized from multiple published studies.[1][3][5]
-
Human Hepatocytes: Pooled cryopreserved human hepatocytes from multiple donors (e.g., from Gibco, Celsis).
-
Culture Medium: Williams' Medium E with appropriate supplements (e.g., L-glutamine, penicillin-streptomycin, insulin, dexamethasone).
-
Test Compound: this compound analog of interest, dissolved in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
-
NADPH Regenerating System: (For microsomal studies) Consists of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.[10]
-
Reagents for Quenching and Extraction: Acetonitrile (B52724) (ice-cold), formic acid.
-
Analytical Standards: Certified reference materials for the parent compound and expected metabolites, if available.
-
Thawing and Seeding: Cryopreserved hepatocytes are rapidly thawed in a 37°C water bath and suspended in pre-warmed culture medium. Cell viability and density are determined using a method like trypan blue exclusion. The cells are then seeded onto collagen-coated plates.
-
Pre-incubation: The seeded hepatocytes are allowed to attach and recover for a specified period, typically 24-48 hours, in a humidified incubator at 37°C with 5% CO₂.
-
Initiation of Metabolism: The culture medium is replaced with fresh medium containing the test compound at a final concentration typically around 10 µmol/L.[1][3][5] The final concentration of the organic solvent (e.g., DMSO) should be kept low (e.g., <0.1%) to avoid cytotoxicity.
-
Incubation: The hepatocytes are incubated with the test compound for various time points, commonly up to 3 hours.[1][3][5]
-
Sample Collection: At designated time points (e.g., 0, 1, and 3 hours), aliquots of the incubation mixture (cells and medium) are collected.
-
Reaction Termination: The metabolic reaction is stopped by adding a quenching solvent, typically two volumes of ice-cold acetonitrile.
-
Sample Preparation: The quenched samples are centrifuged to precipitate proteins. The supernatant is then transferred to a new tube, evaporated to dryness under a stream of nitrogen, and reconstituted in a suitable solvent (e.g., a mixture of mobile phase components) for analysis.
-
Chromatographic Separation: The reconstituted samples are analyzed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient elution with two solvents is typical, such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[3]
-
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a high-resolution mass spectrometer (HRMS), such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.[1][3]
-
Data Acquisition: Data is acquired in full-scan mode to detect all potential metabolites. Information-dependent acquisition (IDA) is then used to trigger product ion scans (MS/MS) for the most intense ions, which provides fragmentation data for structural elucidation.[7]
-
Metabolite Identification: The acquired data is processed using specialized software. Metabolites are identified by comparing their accurate mass measurements, retention times, and fragmentation patterns with those of the parent drug and known metabolic pathways.
Caption: General experimental workflow for metabolite profiling.
Conclusion
The primary metabolism of the this compound moiety in human hepatocytes is characterized by oxidative defluorination to form a 5-hydroxypentyl metabolite, which is subsequently oxidized to a pentanoic acid metabolite. These two compounds are consistently the most abundant and, therefore, the most crucial biomarkers for detecting the intake of synthetic cannabinoids containing this structural feature. The experimental protocols outlined in this guide provide a robust framework for researchers to conduct in vitro metabolism studies to further investigate these and other novel psychoactive substances.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
- 3. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Human Hepatocyte Metabolism of Novel Synthetic Cannabinoids MN-18 and Its 5-Fluoro Analog 5F-MN-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic characterization of (1-(5-fluoropentyl)-1H-indol-3-yl)(4-methyl-1-naphthalenyl)-methanone (MAM-2201) using human liver microsomes and cDNA-overexpressed cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identifying cytochrome P450s involved in oxidative metabolism of synthetic cannabinoid N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (STS-135) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Relationship Between 5-Fluoropentylindole and the Synthetic Cannabinoid 5F-PB-22
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the chemical and biological relationship between 5-fluoropentylindole (B1162967) and the potent synthetic cannabinoid 5F-PB-22 (quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate). This compound serves as a foundational structural moiety in a class of synthetic cannabinoids, and its incorporation into the 5F-PB-22 molecule is a key determinant of this compound's pharmacological profile. This document details the chemical lineage, including a plausible synthetic route from a this compound-derived precursor, and explores the analytical methodologies for the detection and quantification of 5F-PB-22 and its primary metabolites. Furthermore, this guide presents key quantitative data on the cannabinoid receptor binding affinities of 5F-PB-22 and outlines experimental protocols for its analysis and biological characterization. Visualizations of the chemical relationship, analytical workflows, and cannabinoid receptor signaling pathways are provided to facilitate a deeper understanding of the subject matter.
Introduction
The landscape of new psychoactive substances (NPS) is in a constant state of flux, with synthetic cannabinoids representing one of the most dynamic and rapidly evolving classes. Among these, 5F-PB-22 emerged as a prominent compound, characterized by its potent agonist activity at the cannabinoid receptors CB1 and CB2. The chemical architecture of 5F-PB-22 is built upon a 1-(5-fluoropentyl)-1H-indole core, highlighting the critical role of the this compound substructure in the design and activity of this class of synthetic cannabinoids. Understanding the relationship between this core structure and the final compound is essential for the forensic identification, toxicological analysis, and pharmacological characterization of 5F-PB-22 and its analogs.
Chemical Relationship and Synthesis
The chemical structure of 5F-PB-22 is formally an ester of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid and 8-hydroxyquinoline (B1678124). Thus, 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, which contains the this compound core, is a direct precursor in the synthesis of 5F-PB-22.
Experimental Protocol: Synthesis of 5F-PB-22
The following is a plausible, generalized protocol for the synthesis of 5F-PB-22 from 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid.
Materials:
-
1-(5-fluoropentyl)-1H-indole-3-carboxylic acid
-
8-Hydroxyquinoline
-
DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous dichloromethane (B109758) (DCM) or a similar aprotic solvent
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (1 equivalent) and 8-hydroxyquinoline (1-1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Coupling Agent Addition: To the stirred solution, add DMAP (0.1-0.2 equivalents) followed by the slow, portion-wise addition of DCC or EDC (1.1-1.3 equivalents) at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct (if DCC was used). Dilute the filtrate with DCM and wash sequentially with a saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield pure 5F-PB-22.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and HPLC.
Analytical Methodologies
The identification and quantification of 5F-PB-22 and its metabolites in biological matrices are typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: LC-MS/MS Quantification of 5F-PB-22 in Blood
This protocol is a generalized procedure based on published methods for the quantification of synthetic cannabinoids in blood.
Materials and Reagents:
-
Whole blood samples
-
5F-PB-22 certified reference material
-
Internal standard (e.g., 5F-PB-22-d5 or a structurally similar deuterated compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid
-
Ammonium (B1175870) formate
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) solvents (e.g., hexane, ethyl acetate)
Procedure:
-
Sample Preparation (SPE):
-
To 1 mL of whole blood, add the internal standard.
-
Precipitate proteins by adding 2 mL of cold acetonitrile, vortex, and centrifuge.
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with a low-organic solvent mixture.
-
Elute the analyte with a high-organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from low to high organic content to elute 5F-PB-22.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for 5F-PB-22 and one for the internal standard for quantification and confirmation.
-
-
-
Data Analysis:
-
Construct a calibration curve using fortified blood standards.
-
Quantify 5F-PB-22 in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Biological Activity and Signaling
5F-PB-22 is a potent agonist at both the CB1 and CB2 cannabinoid receptors. The interaction of 5F-PB-22 with these G-protein coupled receptors (GPCRs) initiates a cascade of intracellular signaling events.
Experimental Protocol: In Vitro Cannabinoid Receptor Binding Assay
This protocol describes a general radioligand competition binding assay to determine the affinity of 5F-PB-22 for CB1 and CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [³H]CP-55,940)
-
5F-PB-22
-
Non-specific binding control (e.g., WIN 55,212-2)
-
Assay buffer (e.g., Tris-HCl with BSA)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Preparation: In a 96-well plate, add assay buffer, cell membranes, and varying concentrations of 5F-PB-22.
-
Radioligand Addition: Add a fixed concentration of the radioligand to each well. For determining non-specific binding, add a high concentration of the non-specific binding control.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the 5F-PB-22 concentration.
-
Determine the IC₅₀ value (the concentration of 5F-PB-22 that inhibits 50% of specific radioligand binding) from the resulting competition curve.
-
Calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Quantitative Data
The following tables summarize key quantitative data for 5F-PB-22 from published literature.
Table 1: Cannabinoid Receptor Binding Affinities of 5F-PB-22
| Receptor | Binding Affinity (Ki, nM) | Reference |
| CB1 | 0.468 | [1] |
| CB2 | 0.633 | [1] |
Table 2: Concentrations of 5F-PB-22 in Postmortem Blood Samples
| Case | Concentration (ng/mL) | Reference |
| 1 | 1.1 | [2] |
| 2 | 1.5 | [2] |
| 3 | 1.2 | [2] |
| 4 | 1.4 (antemortem serum) | [2] |
Conclusion
The synthetic cannabinoid 5F-PB-22 is a potent agonist of the CB1 and CB2 receptors, and its chemical structure is fundamentally based on a this compound core. This structural relationship is crucial for its synthesis, metabolism, and pharmacological activity. The analytical methods, primarily LC-MS/MS, are well-established for the sensitive and specific detection of 5F-PB-22 and its metabolites in biological samples. The provided experimental protocols offer a foundational understanding of the methodologies employed in the study of this and similar synthetic cannabinoids. Further research into the structure-activity relationships of this compound derivatives will continue to be a critical area of investigation for forensic and pharmacological sciences.
References
5-Fluoropentylindole: A Core Moiety in Synthetic Cannabinoid Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Fluoropentylindole (B1162967) serves as a fundamental structural scaffold for a multitude of synthetic cannabinoid receptor agonists. While not extensively studied as a standalone pharmacological agent, its incorporation into more complex molecules significantly influences their affinity and efficacy at cannabinoid receptors CB1 and CB2. The addition of a terminal fluorine atom to the pentyl chain is a common strategy to enhance receptor binding affinity. This technical guide provides a comprehensive overview of this compound's significance as a research chemical, including its synthesis, analytical characterization, and the pharmacological properties of key compounds built upon this core. Detailed experimental protocols for relevant assays and a depiction of the canonical cannabinoid receptor signaling pathways are also presented to facilitate further research and development in this area.
Introduction
The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous biologically active compounds. Within the field of cannabinoid research, N-alkylation of the indole ring, particularly with a pentyl chain, has been a cornerstone of ligand design. The introduction of a fluorine atom at the terminal position of this pentyl chain, creating the 5-fluoropentyl moiety, has been shown to enhance the binding affinity of these ligands for both the centrally located CB1 receptors and the peripherally expressed CB2 receptors. Consequently, this compound has emerged as a critical building block in the synthesis of a wide array of potent synthetic cannabinoids. This guide will delve into the technical aspects of this compound, providing researchers with the necessary information to synthesize, analyze, and evaluate compounds containing this important chemical entity.
Physicochemical Properties
| Property | Value |
| Chemical Name | 1-(5-fluoropentyl)-1H-indole |
| Molecular Formula | C₁₃H₁₆FN |
| Molecular Weight | 205.27 g/mol |
| CAS Number | 1859218-30-6 |
| Appearance | Varies; often a solid or oil |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and DMF |
Synthesis
The synthesis of this compound is typically achieved through the N-alkylation of indole. A general and representative protocol is provided below.
Experimental Protocol: N-alkylation of Indole with 1-Bromo-5-fluoropentane (B147514)
Materials:
-
Indole
-
1-Bromo-5-fluoropentane
-
Sodium hydride (NaH) 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add indole (1.0 equivalent).
-
Dissolve the indole in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add 1-bromo-5-fluoropentane (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and partition with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 1-(5-fluoropentyl)-1H-indole.
Toxicological Screening of 5-Fluoropentylindole Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the toxicological screening of 5-fluoropentylindole (B1162967) derivatives, a prominent class of synthetic cannabinoids. Due to their high potency and association with severe adverse health effects, understanding their toxicological profile is critical for researchers, clinicians, and drug development professionals. This document summarizes key quantitative toxicological data, details established experimental protocols for their assessment, and visualizes the primary signaling pathways and experimental workflows involved in their toxicological evaluation. The information presented herein is intended to serve as a foundational resource for the scientific community engaged in the study of these novel psychoactive substances.
Introduction
This compound derivatives represent a significant and evolving class of synthetic cannabinoid receptor agonists (SCRAs). The addition of a terminal fluorine to the pentyl chain of indole-based cannabinoids can enhance their affinity for the CB1 and CB2 receptors, often leading to greater potency and, consequently, a higher potential for toxicity compared to both Δ⁹-tetrahydrocannabinol (Δ⁹-THC) and their non-fluorinated counterparts.[1][2] The abuse of these substances has been linked to numerous cases of acute intoxication, severe adverse health events, and fatalities worldwide.[3][4][5]
This guide aims to provide a centralized resource on the toxicological screening of these compounds, addressing the need for standardized data presentation and detailed methodologies to aid in research and the development of potential therapeutic interventions or antidotes.
Quantitative Toxicological Data
Table 1: In Vitro Cytotoxicity Data
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 5F-MDMB-PINACA (5F-ADB) | A549 (Lung Carcinoma) | MTT | >100 | [6] |
| 5F-MDMB-PINACA (5F-ADB) | TR146 (Buccal Carcinoma) | MTT | >100 | [6] |
Note: While direct cytotoxicity may not be the primary mechanism of acute toxicity for cannabinoid receptor agonists, these values provide insight into potential cellular effects at high concentrations.
Table 2: Cannabinoid Receptor Binding and Potency
| Compound | Receptor | Assay Type | Ki (nM) | EC50 (nM) | Reference |
| 5F-AMB | CB1 | Radioligand Binding | 0.7 | - | [7] |
| 5F-AMB | CB1 | G-protein Activation (GIRK) | - | 1.9 | [3] |
| 5F-AMB | CB2 | G-protein Activation (GIRK) | - | 10 | [3] |
| 5F-MDMB-PINACA (5F-ADB) | CB1 | Radioligand Binding | - | 0.59 | [8] |
| 5F-MDMB-PINACA (5F-ADB) | CB2 | Radioligand Binding | - | 7.5 | [8] |
| 5F-PB-22 | CB1 | Radioligand Binding | 0.468 | 2.8 | [1][9] |
| 5F-PB-22 | CB2 | Radioligand Binding | 0.633 | 11 | [1][9] |
Table 3: In Vivo Pharmacological and Toxicological Data (Rodent Models)
| Compound | Species | Route of Administration | Effect | ED50/Dose | Reference |
| 5F-AMB | Rat | Intraperitoneal (i.p.) | Convulsions | 2.5 mg/kg (2 of 5 rats) | [3] |
| 5F-AMB | Rat | Intraperitoneal (i.p.) | Hypothermia, Bradycardia | 0.1-3 mg/kg | [3] |
| 5F-MDMB-PINACA (5F-ADB) | Mouse | Intraperitoneal (i.p.) | Locomotor Depression | 1.1 mg/kg (ED50) | [8] |
| 5F-MDMB-PINACA (5F-ADB) | Mouse | Intraperitoneal (i.p.) | Δ⁹-THC Discrimination | 0.07 mg/kg (ED50) | [8] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducible toxicological assessment of this compound derivatives. The following sections provide methodologies for key in vitro and in vivo experiments.
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the concentration of a this compound derivative that inhibits cell viability by 50% (IC50).
Materials:
-
Human cell lines (e.g., A549, TR146, SH-SY5Y)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Acute Toxicity Assessment in Rodents
Objective: To observe the acute toxic effects of a this compound derivative and to determine the median effective dose (ED50) for specific physiological or behavioral endpoints.
Materials:
-
Male CD-1 mice or Sprague-Dawley rats
-
This compound derivative
-
Vehicle solution (e.g., a mixture of ethanol, Emulphor, and saline)
-
Apparatus for behavioral assessment (e.g., open field arena, hot plate for analgesia testing)
-
Rectal thermometer for temperature measurement
-
Animal weighing scales
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Dose Preparation: Prepare a stock solution of the this compound derivative in the vehicle. Prepare serial dilutions to obtain the desired doses for injection.
-
Administration: Administer the compound or vehicle to the animals via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The injection volume should be adjusted based on the animal's body weight.
-
Observation: Continuously observe the animals for clinical signs of toxicity, such as convulsions, changes in posture, and altered activity levels, for the first few hours post-administration and periodically for up to 24 hours.
-
Physiological and Behavioral Testing (Tetrad Assay):
-
Locomotor Activity: Place the animal in an open field arena and record its movement for a specified period.
-
Body Temperature: Measure the rectal temperature at baseline and at various time points after drug administration.
-
Analgesia: Assess the nociceptive threshold using a hot plate or tail-flick test.
-
Catalepsy: Measure the time the animal remains in an imposed posture (e.g., forepaws on a raised bar).
-
-
Data Analysis: Analyze the dose-response relationship for each endpoint. Calculate the ED50 value for each effect using appropriate statistical methods (e.g., probit analysis or non-linear regression).
Quantification in Biological Matrices by LC-MS/MS
Objective: To accurately quantify the concentration of this compound derivatives and their metabolites in biological samples such as blood, plasma, or urine.
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
-
Analytical column (e.g., C18 or biphenyl)
Sample Preparation (Protein Precipitation):
-
To 100 µL of whole blood, plasma, or urine, add 20 µL of an internal standard solution (a deuterated analog of the analyte).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the sample for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Parameters:
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile is commonly used.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and processes relevant to the toxicological screening of this compound derivatives.
Conclusion
The toxicological screening of this compound derivatives is a complex but crucial area of research. The high potency and severe adverse effects associated with these compounds necessitate a thorough understanding of their pharmacology and toxicology. This guide provides a foundational overview of the quantitative data, experimental methodologies, and signaling pathways involved in their evaluation. It is evident that further research is needed to establish comprehensive toxicological profiles, including standardized LD50 values, for the wide array of emerging derivatives. The protocols and data presented herein should serve as a valuable resource for researchers working to address the public health challenges posed by these potent synthetic cannabinoids.
References
- 1. 5F-PB-22 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ecddrepository.org [ecddrepository.org]
- 4. Metabolites of Synthetic Cannabinoid 5F-MDMB-PINACA Retain Affinity, Act as High Efficacy Agonists and Exhibit Atypical Pharmacodynamic Properties at CB1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5F-ADB - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 8. mdpi.com [mdpi.com]
- 9. 5F-PB 22 | 1400742-41-7 | CP175132 | Biosynth [biosynth.com]
The Rise of 5-Fluoropentylindoles in Synthetic Cannabinoid Development: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of psychoactive substances has been dramatically reshaped by the emergence of synthetic cannabinoids. Within this diverse and rapidly evolving class of compounds, molecules incorporating a 5-fluoropentylindole (B1162967) core have become particularly prominent. The addition of a fluorine atom to the terminal position of the pentyl chain has been a key structural modification, often leading to enhanced potency and affinity for the cannabinoid receptors, CB1 and CB2. This technical guide provides a comprehensive overview of the synthesis, pharmacology, and signaling mechanisms of this compound-based synthetic cannabinoids, intended to serve as a resource for researchers and professionals in drug development and forensic science.
The this compound Core: A Staple in Modern Synthetic Cannabinoids
The this compound moiety serves as a foundational scaffold for a multitude of synthetic cannabinoids.[1][2] This structural feature is a modification of the earlier generations of synthetic cannabinoids, such as the JWH series, which typically featured a simple pentyl chain.[2] The strategic addition of a terminal fluorine atom to this alkyl chain was found to significantly increase the binding affinity for both the CB1 and CB2 receptors, a critical factor in the potency of these compounds.[2]
This enhancement in potency has made the this compound core a common feature in many clandestinely produced synthetic cannabinoids, including well-known examples like AM-2201 and 5F-PB-22.[3][4] The prevalence of this structural motif underscores its importance in the design and development of new psychoactive substances.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for a selection of prominent synthetic cannabinoids containing the this compound core. These compounds exhibit high affinity for both CB1 and CB2 receptors and act as full agonists.
| Compound Name | Other Names | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) | CB1 Receptor Efficacy (EC50, nM) | CB2 Receptor Efficacy (EC50, nM) |
| AM-2201 | 1-(5-fluoropentyl)-3-(1-naphthoyl)indole | 1.0[5] | 2.6[5] | 38[5] | 58[5] |
| 5F-PB-22 | 5F-QUPIC | 0.468[4] | 0.633[4] | - | - |
| MAM-2201 | 1-(5-fluoropentyl)-3-(4-methyl-1-naphthoyl)indole | - | - | - | - |
| XLR-11 | 5-F-UR-144 | - | - | - | - |
| 5F-AKB48 | 5F-APINACA | - | - | - | - |
| 5F-ADB-PINACA | 0.24[6] | 0.88[6] |
Experimental Protocols
Synthesis of 1-(5-fluoropentyl)-1H-indole
A common method for the synthesis of the 1-(5-fluoropentyl)-1H-indole core involves the N-alkylation of indole (B1671886). The following is a generalized protocol based on standard organic chemistry principles:
Materials:
-
Indole
-
Sodium hydride (NaH)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add indole (1.0 equivalent).
-
Dissolve the indole in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Hydrogen gas will evolve.
-
Allow the mixture to stir at 0°C for 30-60 minutes, or until the evolution of hydrogen ceases.
-
Slowly add 1-bromo-5-fluoropentane (1.1 equivalents) to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0°C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield 1-(5-fluoropentyl)-1H-indole.
Radioligand Binding Assay for Cannabinoid Receptor Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the CB1 and CB2 receptors, often using membranes from cells expressing the receptor of interest (e.g., CHO-K1 cells).
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
[³H]CP-55,940 (radioligand)
-
Test compound (e.g., AM-2201)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.04% BSA, pH 7.4)
-
96-well plates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a 96-well plate, add the binding buffer, a fixed concentration of [³H]CP-55,940, and varying concentrations of the test compound.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
For non-specific binding control wells, add a high concentration of a known non-radiolabeled cannabinoid agonist (e.g., WIN 55,212-2).
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Analyze the data using a non-linear regression to determine the IC50 value of the test compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Mechanisms of Action
Synthetic cannabinoids containing the this compound core act as agonists at both CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Their psychoactive effects are primarily mediated by the activation of CB1 receptors in the central nervous system.
CB1 Receptor Signaling
Upon agonist binding, the CB1 receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary signaling pathway involves the coupling to Gi/o proteins.
Activation of the Gi/o protein leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP leads to decreased activity of protein kinase A (PKA). Additionally, the βγ-subunit of the G-protein can directly modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. Collectively, these actions result in a decrease in neuronal excitability and neurotransmitter release.
CB2 Receptor Signaling
CB2 receptors are primarily expressed in the peripheral nervous system and on immune cells. Their activation is associated with immunomodulatory effects. Similar to CB1 receptors, CB2 receptors couple to Gi/o proteins.
The activation of Gi/o proteins by CB2 receptors also leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. Furthermore, CB2 receptor activation is known to stimulate the mitogen-activated protein kinase (MAPK) pathway, including ERK, p38, and JNK. These signaling events contribute to the modulation of immune cell migration and the release of cytokines, underpinning the immunomodulatory effects of CB2 receptor agonists.
Conclusion
The this compound core has become a defining feature in the evolution of synthetic cannabinoids, largely due to the enhanced potency conferred by the terminal fluorine atom. This guide has provided a technical overview of the synthesis, pharmacological properties, and mechanisms of action of these compounds. The high affinity and efficacy of these synthetic cannabinoids for both CB1 and CB2 receptors, coupled with their complex signaling pathways, highlight the need for continued research to fully understand their physiological and toxicological effects. For professionals in drug development and related scientific fields, a thorough understanding of this class of compounds is essential for the development of potential therapeutic agents and for addressing the public health challenges posed by their illicit use.
References
- 1. researchgate.net [researchgate.net]
- 2. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. birchandfog.biz [birchandfog.biz]
- 5. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 6. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 5-Fluoropentylindoles: A Technical Guide for Researchers
An in-depth exploration of the chemical architecture, biological activity, and experimental evaluation of a prominent class of synthetic cannabinoids.
This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of 5-fluoropentylindole (B1162967) derivatives, a significant class of synthetic cannabinoid receptor agonists. Tailored for researchers, scientists, and drug development professionals, this document delves into the synthesis, receptor binding, functional activity, and metabolism of these compounds. Quantitative data is presented in structured tables for comparative analysis, detailed experimental protocols for key assays are provided, and crucial biological pathways and workflows are visualized using diagrams.
Introduction: The this compound Scaffold
The 1-(5-fluoropentyl)-1H-indole scaffold is a core structural motif found in a multitude of synthetic cannabinoids. These compounds primarily exert their effects through interaction with the cannabinoid receptors type 1 (CB1) and type 2 (CB2), which are key components of the endocannabinoid system. The introduction of a fluorine atom at the terminal position of the pentyl chain is a common chemical modification intended to alter the metabolic profile and potentially enhance the potency of these molecules. Understanding the intricate relationship between the chemical structure of these analogs and their biological activity is paramount for the fields of pharmacology, toxicology, and medicinal chemistry.
General Structure-Activity Relationships (SAR)
The pharmacological profile of this compound derivatives is dictated by the interplay of four key structural regions: the indole (B1671886) core, the N1-alkyl tail (the 5-fluoropentyl chain), the linker at the C3 position, and the terminal head group. Modifications to each of these regions can significantly impact receptor affinity (Ki), functional potency (EC50), and selectivity between CB1 and CB2 receptors.
The N1-(5-Fluoropentyl) Tail
The 5-fluoropentyl tail plays a crucial role in the binding of these ligands to the cannabinoid receptors. The length of the alkyl chain is a critical determinant of activity, with chains of four to six carbons generally yielding optimal in vitro and in vivo activity.[1] The terminal fluorine atom influences the metabolic fate of the compound. A primary metabolic pathway for 5-fluoropentylindoles is oxidative defluorination, leading to the formation of 5-hydroxypentyl and pentanoic acid metabolites.[2] This can sometimes result in the formation of metabolites that are also pharmacologically active.
The Indole Core
The indole ring system serves as the central scaffold for these compounds. Substitutions on the indole core can modulate receptor affinity and selectivity. For instance, the addition of a methyl group at the C2 position has been shown to improve selectivity for the CB2 receptor.[3] Furthermore, bioisosteric replacement of the indole core with a 7-azaindole (B17877) scaffold is an effective strategy to impart CB2 receptor selectivity.[4]
The C3-Linker
The linker at the C3 position connects the indole core to the head group and its chemical nature significantly influences the compound's properties. Common linkers include carboxamide, ketone, and ester functionalities. The carboxamide linker is prevalent in many potent synthetic cannabinoids.
The Head Group
The head group is a region of significant structural diversity and a key determinant of receptor affinity and efficacy. Subtle modifications to the head group can lead to drastic changes in pharmacological activity. For example, the addition of a single methyl group to the head moiety of 5F-MMB-PICA to form 5F-MDMB-PICA results in a substantial increase in both efficacy and potency at the CB1 receptor.[5][6] Head groups often consist of bulky, lipophilic moieties such as adamantyl, naphthoyl, or amino acid derivatives.
Quantitative SAR Data
The following tables summarize the in vitro binding affinities (Ki) and functional potencies (EC50) of representative this compound analogs at human CB1 and CB2 receptors. This data allows for a direct comparison of the effects of structural modifications.
| Compound | Head Group | Linker | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) | Reference |
| 5F-PB-22 | Quinolin-8-yl | Ester | 0.6 | 1.9 | - | - | [2] |
| 5F-AKB48 | Adamantan-1-yl | Carboxamide | 1.9 | 0.9 | - | - | [7][8] |
| 5F-MDMB-PICA | Methyl 3,3-dimethylbutanoate | Carboxamide | - | - | 3.26 | 0.87 | [9] |
| AM-2201 | Naphthalen-1-yl | Ketone | 1.0 | 2.6 | 23.5 | - | [9] |
Note: '-' indicates data not available in the cited sources.
Synthesis of this compound Derivatives
The synthesis of this compound analogs typically involves a multi-step process. A general synthetic workflow is outlined below.
Step 1: N-Alkylation of the Indole Core. The synthesis typically begins with the N-alkylation of the indole ring with a suitable 5-fluoropentyl halide, such as 1-bromo-5-fluoropentane, in the presence of a base (e.g., sodium hydride) in an appropriate solvent (e.g., DMF).
Step 2: Functionalization at the C3 Position. Following the formation of the 1-(5-fluoropentyl)-1H-indole core, the C3 position is functionalized.
-
For ketone and ester analogs (Step 2a): Friedel-Crafts acylation is a common method, reacting the N-alkylated indole with an acyl chloride in the presence of a Lewis acid catalyst.
-
For carboxamide analogs (Step 2b): The indole core is first carboxylated at the C3 position, and the resulting carboxylic acid is then coupled with a desired amine using a coupling agent such as TBTU (2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) and a base like triethylamine (B128534) (TEA).[10][11]
Experimental Protocols
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for CB1 and CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
Radioligand: [³H]CP-55,940.
-
Non-specific binding control: A high concentration of a known cannabinoid agonist (e.g., WIN-55,212-2).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Test compound stock solution in DMSO.
-
96-well plates.
-
Scintillation fluid and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the assay buffer, a fixed concentration of [³H]CP-55,940, and varying concentrations of the test compound.
-
For total binding wells, add only the radioligand and buffer.
-
For non-specific binding wells, add the radioligand, buffer, and a high concentration of the non-labeled agonist.
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Functional Assay
This functional assay measures the ability of a compound to activate G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Test compound stock solution in DMSO.
-
96-well plates.
-
Scintillation fluid and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the assay buffer, a fixed concentration of GDP, and varying concentrations of the test compound.
-
For basal binding wells, add only buffer and GDP.
-
For non-specific binding wells, add a high concentration of unlabeled GTPγS.
-
Add the cell membranes to each well.
-
Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction and process the samples as described in the receptor binding assay protocol.
-
Quantify the radioactivity to determine the amount of [³⁵S]GTPγS bound.
-
Plot the specific binding against the logarithm of the test compound concentration to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) values.
CB1 and CB2 Receptor Signaling Pathways
CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[12] Activation of these receptors by an agonist, such as a this compound derivative, initiates a cascade of intracellular signaling events.
Upon agonist binding, the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity.[12][13] Additionally, the G-protein can modulate ion channels, typically leading to an increase in potassium (K+) conductance and a decrease in calcium (Ca2+) conductance, particularly through CB1 receptor activation.[12] Furthermore, both CB1 and CB2 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) signaling cascade, including ERK, JNK, and p38 pathways, which are involved in regulating gene expression and other cellular processes.[12][14]
Conclusion
The this compound scaffold represents a versatile and potent class of synthetic cannabinoid receptor agonists. The structure-activity relationships of these compounds are complex, with subtle modifications to the core structure, alkyl tail, linker, and head group all contributing to significant changes in receptor affinity, efficacy, and selectivity. A thorough understanding of these SAR principles, facilitated by robust experimental evaluation and a clear picture of the underlying signaling mechanisms, is essential for the continued advancement of cannabinoid research and the development of novel therapeutic agents targeting the endocannabinoid system. This guide provides a foundational framework for researchers embarking on or continuing their work in this dynamic field.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies to develop selective CB2 receptor agonists from indole carboxamide synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Subtle Structural Modification of a Synthetic Cannabinoid Receptor Agonist Drastically Increases its Efficacy at the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sfera.unife.it [sfera.unife.it]
- 8. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 9. Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. realmofcaring.org [realmofcaring.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Navigating the Regulatory Landscape and Pharmacological Profile of 5-Fluoropentylindole and its Analogs for Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The burgeoning field of cannabinoid research has unveiled a plethora of synthetic compounds, including 5-fluoropentylindole (B1162967) and its analogs, which exhibit potent activity at cannabinoid receptors. These compounds, while offering valuable tools for investigating the endocannabinoid system, are subject to stringent regulatory controls globally due to their potential for abuse. This technical guide provides an in-depth overview of the legal status of this compound and its key analogs across major jurisdictions, presents a comparative analysis of their pharmacological properties, and offers detailed protocols for essential in vitro assays. Furthermore, this guide includes visualizations of the primary signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Legal Status for Research Applications
The legal framework governing the research use of this compound and its analogs is complex and varies significantly between countries. Researchers must navigate a stringent regulatory environment to legally procure and utilize these compounds for scientific investigation.
United States: In the United States, this compound and its analogs, such as AM-2201, are classified as Schedule I controlled substances under the Controlled Substances Act. This designation indicates a high potential for abuse and no currently accepted medical use. However, research with Schedule I substances is permissible under a specific registration from the Drug Enforcement Administration (DEA).
-
Practical Steps for Researchers:
-
Protocol Submission: The research protocol is a critical component of the application and must outline the scientific justification for using the controlled substance, the experimental design, and the qualifications of the research personnel.
-
State Licensing: In addition to federal registration, researchers may also need to comply with state-specific licensing and registration requirements for controlled substances.
European Union: The legal status of synthetic cannabinoids, including this compound analogs, is largely harmonized across the European Union, with most member states controlling them under drug control legislation. However, specific regulations and the process for obtaining research licenses can vary.
-
General Guidance for Researchers:
-
National Competent Authorities: Researchers should contact the national competent authority for drug control in the respective EU member state to inquire about the specific requirements for obtaining a license to conduct research with these substances.
-
Research Exemption: Some EU directives provide for exemptions for scientific and research purposes, but these are subject to strict licensing and control measures.
-
United Kingdom: In the UK, many synthetic cannabinoids, including analogs of this compound, are classified as Class B drugs under the Misuse of Drugs Act 1971. A Home Office license is required for the production, possession, and supply of these substances for research purposes.
Australia: this compound and its analogs are generally classified as Schedule 9 Prohibited Substances. Research with Schedule 9 substances is permitted but requires a specific authority from the relevant state or territory health department.[1][2]
-
Obtaining a Research Permit:
-
Application to State/Territory Health Department: Researchers must submit a detailed application to their respective state or territory's health authority.
-
Ethics Committee Approval: The research protocol must be approved by a registered Human Research Ethics Committee (HREC) or an animal ethics committee.
-
Demonstration of Scientific Merit: The application must demonstrate the scientific validity and ethical considerations of the proposed research.
-
China: China has implemented a class-wide ban on synthetic cannabinoids, making research with these substances exceptionally challenging. The possession, manufacture, and sale of these compounds are strictly prohibited, with limited to no provisions for research applications.
Comparative Pharmacological Data
The following tables summarize the in vitro pharmacological data for this compound and several of its key analogs at the human cannabinoid receptors CB1 and CB2. This data is essential for understanding their potency and selectivity.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of this compound and its Analogs
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | Reference(s) |
| AM-2201 | 1.0 | 2.6 | [3] |
| MAM-2201 | 1.0 | 2.6 | [4] |
| THJ-2201 | 1.0 | 2.6 | [5][6] |
| 5F-PB-22 | 0.468 | 0.633 | [7] |
| UR-144 | 150 | 1.8 | [8] |
| XLR-11 | High CB2 Affinity | High CB2 Affinity | [9][10][11] |
Table 2: Cannabinoid Receptor Functional Activity (EC50) of this compound and its Analogs
| Compound | CB1 EC50 (nM) | CB2 EC50 (nM) | Reference(s) |
| UR-144 | 421 | 72 | [8] |
| XLR-11 | 101 ng/mL | 6.6 ng/mL | [12] |
| UR-144 degradant | 1.9 ng/mL | 2.5 ng/mL | [12] |
| UR-144 N-(2-hydroxypentyl) metabolite | 6.3 ng/mL | 9.6 ng/mL | [12] |
| UR-144 N-(5-hydroxypentyl) metabolite | 273 ng/mL | 0.62 ng/mL | [12] |
| UR-144 N-pentanoic acid metabolite | - | 219 ng/mL | [12] |
Detailed Experimental Protocols
Accurate and reproducible pharmacological data is contingent on the use of standardized and well-defined experimental protocols. The following sections provide detailed methodologies for three key in vitro assays used to characterize cannabinoid receptor ligands.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Materials:
-
Cell membranes expressing the target cannabinoid receptor (CB1 or CB2).
-
Radiolabeled cannabinoid ligand (e.g., [³H]CP55,940).
-
Unlabeled test compound (this compound analog).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration apparatus.
-
-
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired protein concentration in binding buffer.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Binding buffer.
-
A fixed concentration of the radiolabeled ligand.
-
Varying concentrations of the unlabeled test compound.
-
For determining non-specific binding, add a high concentration of a known unlabeled cannabinoid ligand.
-
-
Incubation: Add the diluted cell membranes to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Terminate the reaction by rapidly filtering the contents of each well through the glass fiber filters using a vacuum filtration manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.[13]
-
GTPγS Binding Assay
This functional assay measures the ability of a compound to activate G-protein coupled receptors (GPCRs) like the cannabinoid receptors.
-
Materials:
-
Cell membranes expressing the target cannabinoid receptor.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Test compound (this compound analog).
-
GDP (Guanosine diphosphate).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated) or filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Membrane and Reagent Preparation: Prepare the cell membranes and assay reagents as for the radioligand binding assay.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Assay buffer.
-
A fixed concentration of GDP.
-
Varying concentrations of the test compound.
-
-
Pre-incubation: Add the cell membranes to the wells and pre-incubate at room temperature for a short period (e.g., 15-30 minutes).
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Detection (SPA method):
-
Add SPA beads to each well.
-
Incubate to allow the membranes to bind to the beads.
-
Measure the radioactivity using a microplate scintillation counter.
-
-
Detection (Filtration method):
-
Terminate the reaction by rapid filtration as described for the binding assay.
-
Wash the filters and measure radioactivity.
-
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of the test compound concentration to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect).[14][15]
-
cAMP Accumulation Assay
This assay measures the functional consequence of activating Gi/o-coupled receptors like CB1, which typically inhibit the production of cyclic AMP (cAMP).
-
Materials:
-
Whole cells expressing the target cannabinoid receptor (e.g., CHO or HEK293 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound (this compound analog).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen based).
-
Plate reader compatible with the chosen detection method.
-
-
Procedure:
-
Cell Culture and Plating: Culture the cells under appropriate conditions and seed them into 96-well plates.
-
Cell Stimulation:
-
Pre-treat the cells with the test compound at various concentrations for a defined period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
-
Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP detection kit.
-
cAMP Detection: Perform the cAMP measurement following the manufacturer's instructions for the specific kit. This typically involves a competitive immunoassay format.
-
Data Analysis: Plot the measured cAMP levels against the concentration of the test compound. Determine the IC50 value, which represents the concentration of the compound that inhibits 50% of the forskolin-stimulated cAMP production.[16][17][18][19]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway activated by this compound and its analogs, as well as the general workflows for the experimental protocols described above.
Caption: CB1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: cAMP Accumulation Assay Workflow.
Conclusion
This compound and its analogs represent a significant class of synthetic cannabinoids with high affinity for cannabinoid receptors. While their potent pharmacological activity makes them valuable research tools, their use is strictly controlled in most parts of the world. This guide provides a foundational understanding of the legal landscape, comparative pharmacology, and essential experimental methodologies for researchers in this field. A thorough understanding of and adherence to all applicable regulations are paramount for any scientific investigation involving these compounds. It is imperative that researchers consult with their institutional review boards and relevant regulatory agencies to ensure full compliance before initiating any research.
References
- 1. Authority to Possess or Supply Schedule 8 or 9 Substances for the Purpose of Research, Instruction, Analysis or Treatment of Animals - NSW - Australian Business Licence and Information Service [ablis.business.gov.au]
- 2. health.nsw.gov.au [health.nsw.gov.au]
- 3. abmole.com [abmole.com]
- 4. BUY MAM-2201 ONLINE ....................................... [pharmasource1.com]
- 5. expoworldchem.com [expoworldchem.com]
- 6. manfredqualitychemicals.com [manfredqualitychemicals.com]
- 7. 5F-PB-22 - Wikipedia [en.wikipedia.org]
- 8. UR-144 - Wikipedia [en.wikipedia.org]
- 9. ebiohippo.com [ebiohippo.com]
- 10. XLR-11 100ug/mL methanol, ampule 1mL, certified reference material, Cerilliant 1364933-54-9 [sigmaaldrich.com]
- 11. caymanchem.com [caymanchem.com]
- 12. marshall.edu [marshall.edu]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 18. resources.revvity.com [resources.revvity.com]
- 19. researchgate.net [researchgate.net]
The Unveiling of Mechanisms: A Technical Guide to the Basic Research Applications of Novel Psychoactive Substances
For Researchers, Scientists, and Drug Development Professionals
Introduction
Novel Psychoactive Substances (NPS) represent a vast and ever-evolving chemical landscape, presenting both significant public health challenges and unique opportunities for basic and clinical neuroscience research. These compounds, often designed to mimic the effects of classical drugs of abuse, provide invaluable tools for dissecting the intricacies of neuro-circuitry, receptor pharmacology, and intracellular signaling cascades. Their diverse structures and mechanisms of action allow for a nuanced exploration of the molecular underpinnings of consciousness, behavior, and disease. This technical guide provides an in-depth overview of the core basic research applications of NPS, focusing on their use in elucidating receptor function, signaling pathways, and behavioral pharmacology. It is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage these powerful chemical probes in their work.
Elucidating Receptor Pharmacology and Functional Selectivity
A primary application of NPS in basic research is the characterization of their interactions with neuronal receptors. These studies are crucial for understanding their psychoactive effects and for developing safer therapeutic agents. Key experimental approaches include receptor binding assays and functional assays to determine not only the affinity of a compound for a receptor but also the specific signaling pathways it activates.
Quantitative Data on NPS-Receptor Interactions
The following tables summarize quantitative data for various classes of NPS at their primary molecular targets. This data is essential for comparing the potency and selectivity of different compounds.
Table 1: Receptor Binding Affinities (Ki) of Selected Novel Psychoactive Substances
| Class | Compound | Target | Ki (nM) | Reference Compound | Ki (nM) |
| Synthetic Cannabinoids | JWH-018 | CB1 | 9.00 ± 1.00 | Δ⁹-THC | 40.70 ± 5.20 |
| AM-2201 | CB1 | 1.00 ± 0.10 | Δ⁹-THC | 40.70 ± 5.20 | |
| UR-144 | CB2 | 1.80 ± 0.20 | JWH-133 | 3.40 ± 0.40 | |
| Synthetic Cathinones | Mephedrone (4-MMC) | DAT | 1270 ± 150 | Cocaine | 250 ± 30 |
| SERT | 970 ± 110 | Cocaine | 230 ± 20 | ||
| MDPV | DAT | 2.40 ± 0.30 | Cocaine | 250 ± 30 | |
| NET | 3.60 ± 0.40 | Cocaine | 310 ± 40 | ||
| Psychedelics | 25I-NBOMe | 5-HT2A | 0.044 ± 0.005 | LSD | 2.90 ± 0.30 |
| 5-HT2C | 1.10 ± 0.10 | LSD | 10.0 ± 1.0 | ||
| Opioids | U-47700 | µ-Opioid | 52.0 ± 6.0 | Morphine | 4.60 ± 0.50 |
| Furanylfentanyl | µ-Opioid | 0.38 ± 0.04 | Fentanyl | 0.39 ± 0.04 |
Ki values represent the concentration of the competing ligand that will bind to 50% of the receptors in the absence of the radioligand. Lower Ki values indicate higher binding affinity.
Table 2: Functional Potencies (EC50) and Efficacies of Selected NPS in In Vitro Assays
| Class | Compound | Assay | Target | EC50 (nM) | Efficacy (% of Max) |
| Synthetic Cannabinoids | CP 55,940 | G-Protein Activation | CB1 | 1.1 | 100 |
| JWH-018 | G-Protein Activation | CB1 | 4.2 | 102 | |
| CP 55,940 | β-Arrestin 2 Recruitment | CB1 | 18 | 100 | |
| JWH-018 | β-Arrestin 2 Recruitment | CB1 | 21 | 125 | |
| Synthetic Cathinones | Mephedrone (4-MMC) | DA Efflux | DAT | 134 | 100 (vs. Amph) |
| 5-HT Efflux | SERT | 50.8 | 100 (vs. MDMA) | ||
| MDPV | DA Uptake Inhibition | DAT | 4.31 | 100 (vs. Cocaine) | |
| Psychedelics | LSD | Gq Activation | 5-HT2A | 19.3 | 100 |
| DOI | Gq Activation | 5-HT2A | 14.1 | 100 | |
| LSD | β-Arrestin 2 Recruitment | 5-HT2A | 22.4 | 100 | |
| DOI | β-Arrestin 2 Recruitment | 5-HT2A | 148 | 100 |
EC50 values represent the concentration of a drug that gives half-maximal response. Efficacy is the maximal response induced by the drug, often expressed as a percentage of the response to a reference agonist.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to characterize NPS.
This assay measures the affinity of a ligand for a receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound.
Materials:
-
Cell membranes expressing the target receptor (e.g., CHO or HEK-293 cells)
-
Radioligand (e.g., [³H]CP-55,940 for CB1 receptors)
-
Test compound (unlabeled NPS)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Non-specific binding control (a high concentration of a known ligand)
-
96-well plates
-
Filter mats (e.g., GF/C filters presoaked in polyethyleneimine)
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Radioligand, assay buffer, and membrane suspension.
-
Non-specific Binding (NSB): Radioligand, non-specific binding control, and membrane suspension.
-
Competition: Radioligand, serial dilutions of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Counting: Place the filter mats in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This functional assay measures G-protein activation following receptor agonism.
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound to activate G-proteins.
Materials:
-
Cell membranes expressing the target GPCR
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog)
-
GDP (Guanosine diphosphate)
-
Test compound (agonist)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
96-well plates and filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Setup: In a 96-well plate, add the following:
-
Membrane suspension
-
GDP (to ensure binding of [³⁵S]GTPγS is agonist-dependent)
-
Serial dilutions of the test compound
-
[³⁵S]GTPγS
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through GF/B filters. Wash with ice-cold buffer.
-
Counting: Measure the filter-bound radioactivity by scintillation counting.
-
Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the agonist to generate a dose-response curve. Determine the EC50 and Emax values from this curve.
This assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and G-protein-independent signaling.
Objective: To quantify the potency and efficacy of a ligand to induce β-arrestin recruitment.
Methodology (Example using PathHunter® Assay):
-
Cell Line: Use a cell line (e.g., CHO-K1) engineered to co-express the target GPCR fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase.
-
Cell Plating: Seed the cells in a 384-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the detection reagent containing the chemiluminescent substrate. Ligand-induced recruitment of β-arrestin-EA to the GPCR-PK brings the two fragments of β-galactosidase together, forming an active enzyme that converts the substrate and generates a light signal.
-
Measurement: Read the chemiluminescence on a plate reader.
-
Data Analysis: Plot the signal against the log concentration of the compound to determine EC50 and Emax values.
Mapping Cellular Signaling Pathways
NPS are instrumental in mapping the complex intracellular signaling cascades that are triggered by receptor activation. Understanding these pathways is critical for linking molecular events to cellular and behavioral outcomes.
Signaling Pathways of Major NPS Classes
Synthetic cannabinoids primarily target the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs). Activation of CB1 receptors in the central nervous system is responsible for their psychoactive effects. The signaling cascade involves both G-protein dependent and independent pathways.[1] Some synthetic cannabinoids show biased agonism, preferentially activating one pathway over the other, which may contribute to their distinct and often more severe toxicological profiles compared to THC.[2]
Synthetic cathinones exert their stimulant effects by targeting the monoamine transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[3] They can act as either reuptake inhibitors (blockers), similar to cocaine, or as transporter substrates (releasers), similar to amphetamine.[4] This dual mechanism leads to a rapid and sustained increase in synaptic concentrations of monoamines, leading to their psychostimulant effects.
Classic psychedelics like LSD and psilocybin produce their profound effects on consciousness primarily through agonism at the serotonin 2A receptor (5-HT2A).[1] The 5-HT2A receptor is a Gq/11-coupled GPCR. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[5] Recent research suggests that the psychedelic effects are specifically linked to the Gq-protein signaling pathway, while β-arrestin signaling may not be required for these effects.[1][6]
In Vivo Behavioral Models
Animal models are indispensable for investigating the systemic and behavioral effects of NPS. These studies provide crucial information about the psychoactive properties, abuse potential, and neurotoxicity of these compounds.
Experimental Workflows
A standardized workflow is essential for conducting reproducible in vivo experiments.
Key Behavioral Assays
This assay is commonly used to assess the stimulant or depressant effects of NPS.
Objective: To measure changes in spontaneous movement in response to a test compound.
Apparatus: Open-field arenas equipped with infrared beam grids or video-tracking software.
Procedure:
-
Habituation: Place the animal (typically a mouse or rat) in the testing arena for a set period (e.g., 30-60 minutes) to allow it to acclimate.
-
Administration: Administer the test compound or vehicle via a specific route (e.g., intraperitoneal injection).
-
Testing: Immediately return the animal to the arena and record its activity for a predetermined duration (e.g., 60-120 minutes).
-
Data Collection: The system automatically records parameters such as total distance traveled, horizontal activity, vertical activity (rearing), and time spent in different zones of the arena (e.g., center vs. periphery).
-
Data Analysis: Compare the activity levels between different dose groups and the vehicle control group to determine if the compound has stimulant, depressant, or anxiolytic/anxiogenic effects.
The HTR is a rapid, rotational head movement in rodents that is a characteristic behavioral response to 5-HT2A receptor agonists and is used as a preclinical proxy for hallucinogenic potential.[7]
Objective: To quantify the frequency of head-twitches as a measure of 5-HT2A receptor activation.
Procedure:
-
Animal Preparation (optional): For automated detection, a small magnet can be surgically implanted on the mouse's skull.[8]
-
Habituation: Acclimate the mouse to a testing chamber (e.g., a glass cylinder).
-
Administration: Administer the test compound or vehicle.
-
Observation: Place the mouse in the testing chamber and record the number of head-twitches for a specific period (e.g., 30-60 minutes). This can be done by a trained observer or through an automated system with a magnetometer coil surrounding the chamber.[8][9]
-
Data Analysis: Compare the number of head-twitches across different dose groups. A significant increase in HTR frequency is indicative of 5-HT2A agonist activity.
Conclusion
Novel psychoactive substances are more than just a public health concern; they are a powerful and expanding toolkit for the modern neuroscientist. Through the systematic application of the in vitro and in vivo methodologies outlined in this guide, researchers can harness the chemical diversity of NPS to probe the fundamental mechanisms of brain function. The quantitative data, detailed protocols, and pathway diagrams provided herein are intended to facilitate rigorous and reproducible research in this dynamic field. As our understanding of the molecular pharmacology of these compounds grows, so too will our ability to develop novel therapeutics for a range of neuropsychiatric disorders, transforming molecules of abuse into agents of healing and discovery.
References
- 1. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New computer simulation could light the way to safer cannabinoid-based pharmaceuticals – News Bureau [news.illinois.edu]
- 3. Neuropharmacology of Synthetic Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. Head-twitch response - Wikipedia [en.wikipedia.org]
- 8. Use of the head-twitch response to investigate the structure–activity relationships of 4-thio-substituted 2,5-dimethoxyphenylalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(5-Fluoropentyl)-1H-indole for Research Applications
For researchers, scientists, and drug development professionals, this document provides a detailed protocol for the synthesis of 1-(5-fluoropentyl)-1H-indole, a key heterocyclic motif found in a variety of biologically active compounds. The N-alkylation of indoles is a fundamental transformation in medicinal chemistry, as the substituent on the indole (B1671886) nitrogen can significantly influence the pharmacological properties of the molecule. The addition of a terminal fluorine to an alkyl chain, such as in the pentyl group, can enhance binding affinity to biological targets and improve metabolic stability.
This compound serves as a foundational structure for the development of novel therapeutic agents and is used in forensic and research applications. The following protocol is based on established methods for the N-alkylation of indoles.
Quantitative Data Summary
The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of indoles with alkyl halides, which can be adapted for the synthesis of 1-(5-fluoropentyl)-1H-indole. Please note that yields are indicative and can vary based on the specific substrate, reaction scale, and purification method.
| Starting Material | Alkylating Agent | Base | Solvent | Reaction Time (hours) | Temperature (°C) | Yield (%) | Purity (%) |
| Indole | 1-bromo-5-fluoropentane (B147514) | Sodium Hydride (NaH) | DMF/THF | 2-24 | 0 to 60 | 60-85 | >95 |
| 5-Bromoindole | Benzyl bromide | DABCO | DMC | 0.5 | 90 | Quantitative | >98[1] |
| Indole derivatives | Alkenols | Inorganic base | Aprotic solvent | - | - | Modest | -[2] |
Experimental Protocol: N-Alkylation of Indole
This protocol details the synthesis of 1-(5-fluoropentyl)-1H-indole via the N-alkylation of indole with 1-bromo-5-fluoropentane.
Materials:
-
Indole
-
1-bromo-5-fluoropentane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add indole (1.0 equivalent).
-
Dissolution: Add anhydrous DMF or THF to dissolve the starting material. The concentration is typically in the range of 0.1-0.5 M.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise to the stirred solution. The mixture may effervesce as hydrogen gas is evolved. Stir the mixture at 0 °C for 30-60 minutes to ensure complete deprotonation.
-
Alkylation: Add 1-bromo-5-fluoropentane (1.0-1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by TLC. For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be required.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 times the volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield pure 1-(5-fluoropentyl)-1H-indole.
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Chemical synthesis workflow for 1-(5-fluoropentyl)-1H-indole.
Caption: Logical overview of the experimental workflow.
References
Application Notes and Protocols for the N-alkylation of Indole: Synthesis of 5-Fluoropentylindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of 5-fluoropentylindole (B1162967) via N-alkylation of indole (B1671886). This compound is of interest in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of complex molecular structures with potential therapeutic applications.
Introduction
N-alkylation of indoles is a fundamental transformation in organic synthesis, enabling the introduction of various alkyl groups onto the indole nitrogen. This modification is crucial for modulating the pharmacological properties of indole-containing molecules, including their binding affinity, selectivity, and pharmacokinetic profiles. The synthesis of N-(5-fluoropentyl)indole, in particular, introduces a fluorinated alkyl chain, a common motif in medicinal chemistry known to enhance metabolic stability and binding interactions.
This document outlines a common and effective method for the N-alkylation of indole using 1-bromo-5-fluoropentane (B147514) under basic conditions. The protocol is based on established methodologies for N-alkylation of heterocyclic compounds.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of indole with a 5-fluoropentyl source. Please note that yields can vary based on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Starting Material | Indole | General Knowledge |
| Alkylating Agent | 1-Bromo-5-fluoropentane or 1-Iodo-5-fluoropentane | General Alkylation Chemistry |
| Base | Sodium Hydride (NaH) | [1] |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | [2] |
| Reaction Temperature | Room Temperature to 60 °C | General Practice |
| Reaction Time | 2 - 12 hours | General Practice |
| Typical Yield | 70 - 90% | Estimated from similar reactions |
Experimental Protocol: N-alkylation of Indole with 1-Bromo-5-fluoropentane
This protocol details the procedure for the synthesis of 1-(5-fluoropentyl)-1H-indole.
Materials:
-
Indole
-
1-Bromo-5-fluoropentane
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas inlet
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add indole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the indole.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. The mixture will be stirred at this temperature for 30 minutes, during which hydrogen gas will evolve.[1]
-
Alkylation: To the resulting solution, add 1-bromo-5-fluoropentane (1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to 50-60 °C.
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1-(5-fluoropentyl)-1H-indole.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the N-alkylation of indole.
Signaling Pathway and Logical Relationships
The synthesis of this compound is a direct chemical transformation and does not involve a biological signaling pathway. The logical relationship of the synthesis is a sequential process as depicted in the experimental workflow diagram above. The core of the reaction is an SN2 (substitution nucleophilic bimolecular) reaction mechanism.
Caption: SN2 mechanism for indole N-alkylation.
References
Application Notes and Protocols for the In Vitro Detection of 5-Fluoropentylindole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoropentylindole, a synthetic cannabinoid also known as 5F-AKB48 or 5F-APINACA, is a potent agonist of the cannabinoid CB1 receptor.[1] Its widespread use and potential for adverse health effects necessitate robust analytical methods for its detection and characterization in biological matrices.[2] These application notes provide detailed protocols for the in vitro analysis of this compound, focusing on its metabolic profiling in human liver microsomes (HLM) and hepatocytes using liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Understanding the in vitro metabolism of this compound is crucial for identifying suitable biomarkers of exposure for clinical and forensic toxicology, as the parent compound is often extensively metabolized and not detected in biological samples.[3][4]
Analytical Methods Overview
The primary analytical techniques for the in vitro detection of this compound and its metabolites are LC-MS and GC-MS.[5][6] LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS), offers high sensitivity and selectivity for identifying and quantifying metabolites.[7][8] GC-MS is also a valuable tool, especially for the identification of volatile metabolites or after derivatization of the analytes.[4][9]
In Vitro Metabolism of this compound
In vitro studies using human liver microsomes and hepatocytes have shown that this compound undergoes extensive phase I metabolism.[10][11] The primary metabolic pathways include:
-
Hydroxylation: Mono-, di-, and tri-hydroxylation of the adamantyl ring are major metabolic routes.[2][3] Hydroxylation also occurs on the N-fluoropentyl chain.[2][4]
-
Oxidative Defluorination: The fluorine atom on the pentyl chain can be replaced by a hydroxyl group, leading to the formation of 5-hydroxypentyl and subsequently pentanoic acid metabolites.[3][12]
-
Amide Hydrolysis: Cleavage of the amide bond can also occur.[7]
The cytochrome P450 (CYP) enzymes, particularly CYP2D6, CYP2J2, CYP3A4, and CYP3A5, are the primary enzymes responsible for the oxidative metabolism of this compound.[2]
Quantitative Data Summary
The following table summarizes the key metabolites of this compound identified in in vitro systems. The relative abundance can vary depending on the specific in vitro system and incubation conditions.
| Metabolite Type | Specific Metabolites Identified in vitro | Analytical Method | Reference |
| Monohydroxylated | 5F-mono-OH derivatives (on adamantyl and pentyl chain) | LC-MS, HRMS | [2][3] |
| Dihydroxylated | 5F-di-OH derivatives | LC-MS, HRMS | [2][3] |
| Trihydroxylated | 5F-tri-OH derivatives | LC-MS, HRMS | [2][3] |
| Oxidative Defluorination | 5-hydroxypentyl metabolite, Pentanoic acid metabolite | LC-MS, HRMS, GC-MS | [3][4][12] |
| Amide Hydrolysis | AB-PINACA carboxylic acid (from related compound) | LC-MS, HRMS | [12] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes (HLM)
This protocol describes the incubation of this compound with pooled human liver microsomes to generate phase I metabolites for identification by LC-MS/MS.
Materials:
-
This compound (in a suitable solvent like methanol (B129727) or acetonitrile)
-
Pooled Human Liver Microsomes (pHLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN), ice-cold
-
Water bath or incubator at 37°C
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, pHLM solution, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add the this compound stock solution to the pre-incubated mixture to initiate the metabolic reaction. The final substrate concentration is typically in the range of 1-10 µmol/L.[12]
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes). A 30-minute incubation is often sufficient for significant metabolite formation.[10]
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the proteins.
-
Protein Precipitation: Vortex the mixture and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Sample Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis. The supernatant may be diluted with mobile phase prior to injection.[7]
-
Control Samples: Prepare negative control samples, one without the pHLM solution and another without the NADPH regenerating system, to ensure that the observed metabolites are a result of enzymatic activity.
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol outlines a general procedure for preparing the in vitro incubation samples for analysis by LC-MS/MS.
Materials:
-
Supernatant from Protocol 1
-
Mobile Phase A (e.g., 0.1% formic acid in water)
-
Mobile Phase B (e.g., 0.1% formic acid in acetonitrile)
-
LC vials
Procedure:
-
Dilution: Dilute the supernatant from the incubation with a mixture of mobile phase A and B (e.g., 80:20, v/v) to a final volume suitable for the LC-MS/MS system. A 1:10 dilution is a common starting point.[7]
-
Evaporation and Reconstitution (Optional): For concentrating the sample, the supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the mobile phase mixture.[7]
-
Transfer to Vial: Transfer the diluted or reconstituted sample into an LC vial.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 3: General Parameters for LC-MS/MS Analysis
The following are typical starting parameters for the analysis of this compound and its metabolites. Method optimization is recommended for specific instrumentation.
Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 or Phenyl-Hexyl column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).[3]
-
Mobile Phase A: 0.1% formic acid in water.[13]
-
Mobile Phase B: 0.1% formic acid in acetonitrile or a mixture of acetonitrile and methanol.[13]
-
Flow Rate: 0.3 - 0.5 mL/min.[3]
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.
-
Injection Volume: 5 - 10 µL.[3]
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan for metabolite identification and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification.[7]
-
Precursor and Product Ions: The precursor ion will be the protonated molecule [M+H]+ of this compound and its expected metabolites. Product ions are determined by fragmentation of the precursor ions.
Visualizations
Caption: Experimental workflow for in vitro metabolism studies.
References
- 1. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]
- 2. Metabolism, CB1 Cannabinoid Receptor Binding and In Vivo Activity of Synthetic Cannabinoid 5F-AKB48: Implications for Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC-MS Urinalysis: Synthetic Cannabinoid 5F-AKB-48 Metabolites [thermofisher.com]
- 4. The detection of the urinary metabolites of 1-[(5-fluoropentyl)-1H-indol-3-yl]-(2-iodophenyl)methanone (AM-694), a high affinity cannabimimetic, by gas chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of novel synthetic cannabinoid ethyl-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate (5F-EDMB-PICA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.unibo.it [cris.unibo.it]
- 8. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LC-ESI-MS and GC-MS Profiling, Chemical Composition, and Cytotoxic Activity of Endophytic Fungus Pleosporales sp. Derived from Artemisia annua | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Gas chromatography-mass spectrometry (GC-MS) protocol for 5-Fluoropentylindole
Application Notes: GC-MS Analysis of 5-Fluoropentylindole
Introduction
This compound is a synthetic cannabinoid receptor agonist (SCRA). As with other SCRAs, it is designed to mimic the effects of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. These compounds achieve their effects by binding to and activating the cannabinoid receptors CB1 and CB2.[1][2][3] The CB1 receptor is predominantly found in the central nervous system and mediates the psychoactive effects, while the CB2 receptor is primarily located in the immune system and is involved in modulating inflammation.[1][4][5] Accurate and robust analytical methods are crucial for the identification and quantification of this compound in forensic casework, clinical toxicology, and academic research. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for this purpose, offering high separation efficiency and definitive structural identification.
Principle
Gas chromatography (GC) separates volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. Following separation, the analyte molecules are introduced into a mass spectrometer (MS). In the MS source, molecules are typically ionized by electron impact (EI), causing them to fragment in a reproducible manner. The mass analyzer separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical fingerprint for identification. By calibrating the instrument with a certified reference standard, this technique can also be used for accurate quantification.
Experimental Protocols
Protocol 1: Sample Preparation
1.1: Extraction from Biological Matrices (e.g., Whole Blood)
This protocol is adapted from methods for similar synthetic cannabinoids.
-
Fortification: To 0.5 mL of whole blood sample, add the internal standard (IS) (e.g., 50 μL of 5 μg/mL granisetron (B54018) hydrochloride).
-
Buffering: Add 5 mL of 100 mM sodium acetate (B1210297) buffer (pH 5).
-
Solid-Phase Extraction (SPE):
-
Condition an ISOLUTE C18 SPE cartridge with 3 mL of methanol (B129727).
-
Load the buffered blood sample onto the conditioned cartridge.
-
Wash the cartridge with 2 mL of 5% acetonitrile (B52724) in water to remove interferences.
-
Dry the cartridge thoroughly for 1 hour under vacuum or positive pressure.
-
Elute the analyte with 2.5 mL of ethyl acetate.
-
-
Concentration: Dry the eluate at approximately 45°C under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 50 μL of ethyl acetate, transfer to a GC-MS vial with a micro-insert, and inject 1-2 μL into the GC-MS system.
1.2: Extraction from Seized Materials (e.g., Herbal Blends)
-
Homogenization: Ensure the seized material is homogenous. Weigh approximately 100 mg of the material into a centrifuge tube.
-
Solvent Extraction: Add 10 mL of methanol.
-
Sonication: Vortex the sample and sonicate for 15-20 minutes to ensure efficient extraction of the analyte into the solvent.
-
Clarification: Centrifuge the sample at 3000 rpm for 10 minutes.
-
Dilution & Filtration: Transfer an aliquot of the supernatant and dilute as necessary with methanol to bring the concentration within the calibrated range. Filter the diluted extract through a 0.45 µm syringe filter into a GC-MS vial for analysis.
Protocol 2: GC-MS Instrumentation and Analysis
The following parameters are representative and may require optimization based on the specific instrument and laboratory conditions. It is essential to confirm the retention time and mass spectrum using a certified reference material for this compound.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[6] |
| Carrier Gas | Helium, constant flow at 1.0 - 1.2 mL/min[6] |
| Inlet Temperature | 280°C[6] |
| Injection Mode | Splitless or Split (e.g., 20:1 ratio for concentrated samples)[6] |
| Injection Volume | 1 µL |
| Oven Program | Initial temp 100°C for 1 min, ramp at 12°C/min to 300°C, hold for 9 min[6] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| MS Source Temperature | 230°C[6] |
| MS Quadrupole Temp. | 150°C[6] |
| Transfer Line Temp. | 280°C[6] |
| Mass Scan Range | 40 - 550 amu |
| Acquisition Mode | Full Scan |
Data Presentation
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of synthetic cannabinoids using GC-MS, based on published methods for structurally related compounds.
| Parameter | Value | Matrix |
| Limit of Detection (LOD) | ~0.1 ng/mL | Blood |
| Limit of Quantitation (LOQ) | ~0.5 ng/mL | Blood |
| Linearity Range | 0.5 - 500 ng/mL | Blood |
| Recovery (SPE) | >85% | Blood |
Mass Spectrometric Data
The molecular weight of this compound (C₁₃H₁₆FN) is 205.27 g/mol .[7] The Electron Impact (EI) mass spectrum is characterized by specific fragment ions that are crucial for its identification.
| m/z Value | Interpretation |
| 205 | Molecular Ion [M]⁺ |
| 130 | Base Peak, Indole (B1671886) nucleus after loss of the fluoropentyl chain |
| 117 | Fragment of the indole nucleus |
| 103 | Fragment from the fluoropentyl chain |
| 91 | Tropylium ion fragment |
Note: Fragmentation patterns should always be confirmed against a certified reference standard.
Visualizations
Experimental and Logical Workflows
Caption: GC-MS experimental workflow for this compound analysis.
Caption: Simplified signaling pathway of a cannabinoid receptor agonist.
References
- 1. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Molecular Mechanism and Cannabinoid Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. floraflex.com [floraflex.com]
- 6. swgdrug.org [swgdrug.org]
- 7. 1-(5-fluoropentyl)-1H-indole | C13H16FN | CID 124519688 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 5-Fluoropentylindole in Biological Matrices using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the quantitative analysis of 5-fluoropentylindole (B1162967), a synthetic cannabinoid, in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The described methodology is essential for researchers in forensic toxicology, clinical chemistry, and drug metabolism studies. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection parameters. While specific parameters for this compound are proposed based on closely related analogs, this guide provides a robust framework for method development and validation.
Introduction
Synthetic cannabinoids represent a large and diverse class of new psychoactive substances (NPS). This compound serves as a core structure for many synthetic cannabinoids, and its detection and quantification are crucial for forensic investigations and clinical toxicology. LC-MS/MS offers high sensitivity and selectivity, making it the gold standard for the analysis of these compounds in complex biological matrices such as blood, urine, and serum.[1][2] This application note details a reliable LC-MS/MS method for the determination of this compound.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction (LLE) is a robust method for extracting synthetic cannabinoids from biological matrices.[1]
Materials:
-
Blank biological matrix (blood, urine, or serum)
-
This compound standard solution
-
Internal Standard (IS) solution (e.g., this compound-d4)
-
pH 10.2 buffer (e.g., carbonate buffer)
-
Hexane:Ethyl Acetate (9:1, v/v)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 Methanol:Water)
Procedure:
-
Pipette 1 mL of the biological sample into a centrifuge tube.
-
Add the internal standard and vortex briefly.
-
Add 1 mL of pH 10.2 buffer and vortex.
-
Add 5 mL of Hexane:Ethyl Acetate (9:1, v/v).
-
Cap and vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solution.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (based on a similar compound, 5F-PB-22): [1]
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient:
-
Start at 30% B
-
Linear ramp to 95% B over 8 minutes
-
Hold at 95% B for 2 minutes
-
Return to 30% B and equilibrate for 3 minutes
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
Multiple Reaction Monitoring (MRM) Transitions:
The following MRM transitions for this compound are proposed based on its molecular weight (205.27 g/mol ) and the fragmentation patterns of similar synthetic cannabinoids. These transitions should be optimized for the specific instrument being used.
Data Presentation
Table 1: Proposed MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Collision Energy (eV) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) - Qualifier |
| This compound | 206.3 | 130.1 | 25 | 77.1 | 40 |
| This compound-d4 (IS) | 210.3 | 134.1 | 25 | 81.1 | 40 |
Table 2: Method Validation Parameters (Hypothetical Data for Demonstration)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
| Accuracy at LLOQ | 85-115% |
| Precision at LLOQ (%CV) | < 20% |
| Recovery | > 80% |
| Matrix Effect | < 15% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Logical relationship of this compound analysis by LC-MS/MS.
Discussion
The presented protocol provides a comprehensive starting point for the quantification of this compound in biological samples. The LLE sample preparation method is effective in removing matrix interferences, leading to a clean extract for analysis. The chromatographic conditions are designed to provide good separation of the analyte from other endogenous components. The proposed MRM transitions are based on the expected fragmentation of the this compound molecule, with the cleavage of the pentyl chain being a primary fragmentation pathway.
It is crucial to validate this method in the laboratory where it will be used. Method validation should assess parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, recovery, and matrix effects according to established guidelines. The use of a stable isotope-labeled internal standard is highly recommended to correct for any variability in sample preparation and instrument response.
Conclusion
This application note provides a detailed protocol for the determination of this compound in biological matrices by LC-MS/MS. The methodology is sensitive, selective, and suitable for forensic, clinical, and research applications. The provided experimental details and data serve as a valuable resource for scientists and professionals in the field of drug analysis.
References
Purification of Synthesized 5-Fluoropentylindole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of synthesized 5-Fluoropentylindole. The selection of an appropriate purification technique is critical to obtaining a final product of high purity, which is essential for accurate biological evaluation and further drug development activities. The methods outlined below are standard, robust procedures commonly applied to indole (B1671886) derivatives and can be adapted for this compound.
Introduction to Purification Strategies
This compound is a synthetic indole derivative.[1] The purification of such compounds typically involves the removal of unreacted starting materials, reaction byproducts, and any degradation products. The choice of purification method depends on the physical state of the crude product (solid or oil), the nature of the impurities, and the desired final purity. The most common and effective techniques for the purification of indole derivatives include liquid-liquid extraction, column chromatography, recrystallization, and high-performance liquid chromatography (HPLC).[2][3]
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical performance characteristics of the purification methods described in this document. The values are representative for indole derivatives and serve as a general guideline.
| Purification Technique | Typical Purity | Typical Yield | Key Experimental Parameters | Advantages | Limitations |
| Liquid-Liquid Extraction | Low to Moderate | >90% | pH of aqueous phase, choice of organic solvent | Removes bulk ionic impurities, fast | Limited separation of non-polar impurities |
| Column Chromatography | >95% | 85-95% | Stationary phase (silica gel, alumina), Mobile phase (e.g., Hexane:Ethyl Acetate)[4] | High resolution for a wide range of impurities | Can be time-consuming, potential for sample degradation on acidic silica[2] |
| Recrystallization | >99% | 70-90% | Solvent system (e.g., Methanol/Water, Hexane)[5], cooling rate | Yields highly pure crystalline product, scalable | Only applicable to solids, requires initial purity >85-90%[2] |
| Preparative HPLC | >99% | 60-80% | Column type (Normal or Reverse Phase), Mobile phase composition | Highest resolution, excellent for difficult separations[2] | Expensive, limited sample loading capacity |
Experimental Protocols
Initial Purification by Liquid-Liquid Extraction
This protocol is designed as a preliminary purification step to remove acidic or basic impurities from the crude reaction mixture.
Materials:
-
Crude this compound in an organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Dissolve the crude this compound in a suitable organic solvent.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M HCl to remove any basic impurities.[2] Drain the aqueous layer.
-
Wash the organic layer with saturated NaHCO₃ solution to remove any acidic residues.[2] Drain the aqueous layer.
-
Wash the organic layer with brine to remove residual water.
-
Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the partially purified product.
Purification by Column Chromatography
This is the most common method for purifying indole derivatives.[2] The following is a general protocol using silica (B1680970) gel.
Materials:
-
Crude this compound
-
Silica Gel (200-300 mesh)[4]
-
Hexane
-
Ethyl Acetate
-
Glass chromatography column
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
-
Collection tubes or flasks
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., Hexane:Ethyl Acetate 9:1 v/v).[4]
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.[4]
-
Elution: Begin eluting the column with the mobile phase, collecting fractions.[4]
-
Monitoring: Monitor the separation by TLC, visualizing the spots under a UV lamp.[4]
-
Fraction Combination: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[4]
Note on Sensitive Compounds: If the indole derivative is sensitive to the acidic nature of silica gel, consider using deactivated silica gel (by adding ~1% triethylamine (B128534) to the eluent) or a less acidic stationary phase like alumina.[2]
Purification by Recrystallization
Recrystallization is an excellent method for obtaining highly pure solid material.[2]
Materials:
-
Crude this compound (solid)
-
Recrystallization solvent (e.g., methanol/water, ethanol, hexane)[5]
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Ice bath
-
Vacuum filtration apparatus (Büchner funnel, filter paper, filter flask)
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent to dissolve it completely.[2]
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration.[2]
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[2]
High-Purity Purification by Preparative HPLC
For the highest purity, especially for separating closely related isomers, preparative HPLC is the method of choice.
Materials:
-
Partially purified this compound
-
HPLC-grade solvents (e.g., Acetonitrile, Water, Methanol)
-
Preparative HPLC system with a suitable column (e.g., C18 for reverse phase)
-
Fraction collector
Procedure:
-
Method Development: Develop an analytical HPLC method to achieve good separation of the target compound from impurities.
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Injection: Inject the sample onto the preparative HPLC column.
-
Fraction Collection: Collect the fractions corresponding to the peak of the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation, to obtain the final high-purity product.
Mandatory Visualizations
Caption: A comprehensive workflow for the purification of this compound.
Caption: Relationship between desired purity and choice of purification technique.
References
Application Note: A Validated Method for the Quantification of 5-Fluoropentylindole in Whole Blood using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoropentylindole, also known as 5F-APINACA or 5F-AKB48, is a synthetic cannabinoid that has been identified in numerous forensic and clinical cases. As a potent agonist of the cannabinoid receptors, its quantification in biological matrices is crucial for toxicological assessments, pharmacokinetic studies, and drug development. This application note provides a detailed, validated method for the quantification of this compound in whole blood using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described protocol and validation data are intended to serve as a comprehensive guide for researchers in the field.
Signaling Pathway
This compound primarily exerts its effects through the activation of the Cannabinoid Receptor 1 (CB1), a G protein-coupled receptor predominantly expressed in the central nervous system.[1][2][3][4][5] Upon binding, it initiates a signaling cascade that leads to the modulation of various cellular processes.
Experimental Workflow
The general workflow for the quantification of this compound in whole blood samples involves sample preparation, chromatographic separation, and mass spectrometric detection.
Quantitative Data Summary
The following tables summarize the validation parameters for the quantification of this compound (5F-AKB48) in whole blood.[6]
Table 1: Calibration Curve and Limits
| Parameter | Value |
| Calibration Curve Range | LOQ to 25 ng/mL |
| Correlation Coefficient (r²) | > 0.991 |
| Limit of Detection (LOD) | 0.01 - 2 ng/mL |
| Lower Limit of Quantification (LOQ) | 1 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | 1 | < 15 | < 15.17 | 85 - 115 |
| Medium QC | 3 | < 15 | < 15.17 | 85 - 115 |
| High QC | 20 | < 15 | < 15.17 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Parameter | Value |
| Extraction Recovery | Not explicitly stated for 5F-AKB48, but generally aimed for >80% |
| Matrix Effect | Ionization suppression observed at high concentrations for some synthetic cannabinoids.[6] |
Experimental Protocols
Materials and Reagents
-
This compound (5F-AKB48) certified reference material
-
5F-AKB48-d4 (or other suitable deuterated internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Whole blood (drug-free)
-
Phosphate-buffered saline (PBS)
Instrumentation
-
Liquid Chromatograph (e.g., Agilent 1290 Infinity LC)
-
Tandem Mass Spectrometer (e.g., Sciex QTRAP 6500)
-
Analytical column (e.g., C18 column, 2.1 x 50 mm, 1.8 µm)
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard (IS) in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in methanol to create working solutions for calibration standards and QC samples.
-
Calibration Standards: Spike drug-free whole blood with the appropriate working solutions to achieve final concentrations ranging from the LOQ to 25 ng/mL.
-
QC Samples: Prepare QC samples in drug-free whole blood at low, medium, and high concentrations (e.g., 1, 3, and 20 ng/mL).
Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction)
-
To 100 µL of whole blood sample (calibrator, QC, or unknown), add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Perform a liquid-liquid extraction by adding 1 mL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 1 minute and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: Precursor ion > Product ion 1, Product ion 2 (specific m/z values to be optimized for the instrument)
-
Internal Standard: Precursor ion > Product ion (specific m/z values to be optimized for the instrument)
-
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum sensitivity.
-
Method Validation
The analytical method should be validated according to established guidelines (e.g., FDA Bioanalytical Method Validation). Key validation parameters to assess include:
-
Selectivity and Specificity: Analyze blank whole blood from at least six different sources to ensure no endogenous interferences at the retention times of the analyte and IS.
-
Linearity and Range: Analyze calibration standards at a minimum of six concentration levels. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Analyze QC samples at a minimum of three concentration levels on three different days. The intra- and inter-day precision (%RSD) should be ≤ 15% (≤ 20% for LLOQ), and the accuracy should be within 85-115% (80-120% for LLOQ).
-
Limit of Detection (LOD) and Lower Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified with acceptable accuracy and precision.
-
Recovery: Evaluate the efficiency of the extraction procedure by comparing the analyte response in extracted samples to that in post-extraction spiked samples.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix by comparing the analyte response in post-extraction spiked samples to that in neat solutions.
-
Stability: Evaluate the stability of the analyte in whole blood under various storage conditions (freeze-thaw, short-term benchtop, long-term storage) and in the processed sample in the autosampler.
Conclusion
This application note provides a comprehensive and validated method for the quantification of this compound in whole blood using LC-MS/MS. The detailed protocols and performance data serve as a valuable resource for laboratories involved in the analysis of synthetic cannabinoids for forensic, clinical, and research purposes. Adherence to rigorous validation procedures is essential to ensure the generation of reliable and defensible data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]
- 4. The CB₁ cannabinoid receptor signals striatal neuroprotection via a PI3K/Akt/mTORC1/BDNF pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ojp.gov [ojp.gov]
Application Notes and Protocols for the Analysis of 5-Fluoropentylindole in Research Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoropentylindole (B1162967) and its analogs represent a significant class of synthetic cannabinoids that are of high interest in toxicological, pharmacological, and forensic research. Accurate and reliable quantification of these compounds in biological matrices is crucial for understanding their pharmacokinetics, pharmacodynamics, and potential for abuse. These application notes provide detailed protocols for the sample preparation and analysis of this compound compounds in common research samples, such as urine and whole blood, utilizing modern analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Synthetic cannabinoids are often extensively metabolized, and the parent compound may be present at very low concentrations in biological samples. Therefore, sensitive and robust analytical methods are required. The protocols outlined below are based on established methodologies for similar synthetic cannabinoids and are designed to ensure high recovery, minimize matrix effects, and provide accurate quantification.
Analytical Techniques
The most common and reliable methods for the analysis of synthetic cannabinoids are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] LC-MS/MS is often preferred for its ability to analyze polar molecules with limited sample preparation and its high sensitivity and selectivity.[4]
Sample Preparation Protocols
Effective sample preparation is a critical step to remove interferences from complex biological matrices and to concentrate the analyte of interest.[5] The choice of extraction method depends on the sample matrix, the analyte's properties, and the desired level of cleanliness. The most frequently used techniques for the extraction of synthetic cannabinoids are liquid-liquid extraction (LLE), solid-phase extraction (SPE), and supported liquid extraction (SLE).[1][6]
Protocol 1: Solid-Phase Extraction (SPE) for this compound in Urine
This protocol is adapted from methodologies for the analysis of synthetic cannabinoids and their metabolites in urine.[1][7][8] Urine samples often require hydrolysis to cleave glucuronide conjugates of the metabolites.[8]
Materials and Reagents:
-
This compound standard and internal standard (e.g., this compound-d4)
-
Blank human urine
-
β-glucuronidase from Patella vulgata[8]
-
Phosphate (B84403) buffer (0.2 M, pH 6.5)[1]
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
SPE cartridges (e.g., Oasis HLB)[9]
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment (Hydrolysis):
-
To 1 mL of urine sample, add 50 µL of the internal standard working solution.[1]
-
Add 2 mL of 0.2 M phosphate buffer (pH 6.5).[1]
-
Add 50 µL of β-glucuronidase solution.[1]
-
Incubate the samples at 55°C for 1 hour.[1]
-
Allow the samples to cool to room temperature and then centrifuge at 2122 x g for 10 minutes.[1]
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of a water:methanol mixture (e.g., 95:5 v/v).
-
Dry the cartridge under vacuum for 5-10 minutes.
-
Elute the analytes with 2 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex the sample and transfer it to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Supported Liquid Extraction (SLE) for this compound in Whole Blood
This protocol provides a streamlined and efficient method for extracting synthetic cannabinoids from whole blood, adapted from established SLE procedures.[6][10]
Materials and Reagents:
-
This compound standard and internal standard
-
Blank human whole blood
-
Deionized water
-
Ethyl acetate (B1210297) (LC-MS grade)[6]
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment:
-
To 500 µL of whole blood sample, add an appropriate amount of internal standard.
-
Add 500 µL of deionized water and vortex for 10 seconds.[6]
-
-
Supported Liquid Extraction (SLE):
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Data Presentation
The following tables summarize typical quantitative data obtained from validated methods for synthetic cannabinoid analysis, which can be expected for this compound analysis.
Table 1: LC-MS/MS Method Validation Parameters for Synthetic Cannabinoids in Urine
| Parameter | Typical Value Range | Reference |
| Linearity (R²) | > 0.99 | [7][9][11] |
| Limit of Detection (LOD) | 0.01 - 3.375 ng/mL | [7][12] |
| Limit of Quantification (LOQ) | 0.1 - 3.375 ng/mL | [7][9][12] |
| Accuracy (% Bias) | 85 - 115% | [7] |
| Precision (%RSD) | < 15% | [7] |
| Recovery | 69.90% - 118.39% | [9] |
Table 2: LC-MS/MS Method Validation Parameters for Synthetic Cannabinoids in Whole Blood
| Parameter | Typical Value Range | Reference |
| Linearity (R²) | > 0.99 | [7] |
| Limit of Detection (LOD) | 0.675 - 3.375 ng/mL | [7] |
| Limit of Quantification (LOQ) | 0.675 - 3.375 ng/mL | [7] |
| Accuracy (% Bias) | 88 - 107% | [7] |
| Precision (%RSD) | 7.5 - 15.0% | [7] |
| Recovery | > 60% | [6] |
Visualizations
The following diagrams illustrate the experimental workflows for sample preparation.
Caption: Workflow for Solid-Phase Extraction (SPE) of this compound from urine.
Caption: Workflow for Supported Liquid Extraction (SLE) of this compound from whole blood.
References
- 1. dependencias.pt [dependencias.pt]
- 2. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. A Validated Method for the Detection and Quantitation of Synthetic Cannabinoids in Whole Blood and Urine, and its Application to Postmortem Cases in Johannesburg, South Africa [scielo.org.za]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. mdpi.com [mdpi.com]
- 10. biotage.com [biotage.com]
- 11. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Analysis of 30 synthetic cannabinoids in serum by liquid chromatography-electrospray ionization tandem mass spectrometry after liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: In Vitro Cannabinoid Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system, comprising primarily the cannabinoid receptors CB1 and CB2, plays a crucial role in regulating a multitude of physiological and pathological processes. The CB1 receptor is predominantly expressed in the central nervous system, mediating the psychoactive effects of cannabinoids, while the CB2 receptor is mainly found in the immune system, where it modulates inflammation and immune responses.[1] The development of novel therapeutic agents targeting these G-protein coupled receptors (GPCRs) requires robust and reliable methods to characterize ligand-receptor interactions.
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[2][3] This application note provides a detailed protocol for a competitive in vitro radioligand binding assay using cell membranes expressing human CB1 or CB2 receptors. This assay is fundamental for screening compound libraries, determining structure-activity relationships, and prioritizing lead candidates in the drug discovery pipeline.
Principle of the Assay
Competitive binding assays measure the ability of an unlabeled test compound to displace a radiolabeled ligand from its specific binding site on the receptor.[4] A fixed concentration of receptor preparation and radioligand is incubated with varying concentrations of the test compound. The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of the test compound. By measuring the displacement, the half-maximal inhibitory concentration (IC50) can be determined, which is then used to calculate the inhibitory constant (Ki), a true measure of the test compound's binding affinity.[2]
Cannabinoid Receptor Signaling Pathway
Upon agonist binding, cannabinoid receptors couple to inhibitory G-proteins (Gi/o). This initiates a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[5][6] Additionally, the βγ subunit of the G-protein can activate other pathways, including mitogen-activated protein kinase (MAPK) cascades, which regulate gene expression and cellular functions like proliferation and migration.[7][8]
Caption: Canonical signaling pathway of cannabinoid receptors.
Experimental Workflow: Radioligand Binding Assay
The overall workflow for a filtration-based radioligand binding assay involves several key stages, from preparing the biological material to analyzing the final data. Each step must be carefully optimized to ensure reliable and reproducible results.
Caption: Workflow for a filtration-based radioligand binding assay.
Experimental Protocols
Part 1: Membrane Preparation
This protocol describes the preparation of crude cell membranes from cultured cells overexpressing the target cannabinoid receptor (e.g., HEK-293 or CHO cells).[9] All steps should be performed at 4°C to prevent protein degradation.
Materials:
-
Cell pellets from culture flasks
-
Homogenization Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 1 mM EDTA, pH 7.4
-
Protease inhibitor cocktail
-
Dounce or electrical homogenizer
-
High-speed refrigerated centrifuge
Procedure:
-
Thaw cell pellets on ice and resuspend in ice-cold Homogenization Buffer supplemented with protease inhibitors.[9]
-
Homogenize the cell suspension using a Dounce homogenizer (20-30 strokes) or an electrical homogenizer until >90% cell lysis is observed.
-
Centrifuge the homogenate at 1,200 x g for 5 minutes at 4°C to remove nuclei and unbroken cells.[9]
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Homogenization Buffer.
-
Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).[10]
-
Aliquot the membrane preparation and store at -80°C until use.
Part 2: Competitive Radioligand Binding Assay (Filtration Method)
This protocol is designed for a 96-well plate format to determine the IC50/Ki of a test compound.
Materials:
-
Receptor membrane preparation (e.g., human CB1 or CB2)
-
Radioligand (e.g., [³H]CP55,940)
-
Unlabeled competitor for non-specific binding (e.g., WIN 55,212-2 or CP55,940 at 10 µM)[11]
-
Test compounds at various concentrations
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.[1][12]
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.[1][12]
-
96-well plates (non-binding surface)
-
96-well glass fiber filter plates (e.g., GF/B or GF/C), pre-soaked in 0.33-0.5% polyethyleneimine (PEI).[11][13]
-
Vacuum filtration manifold
-
Liquid scintillation cocktail and microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer.
-
In a 96-well assay plate, set up the following conditions in triplicate:
-
Total Binding (TB): Add Assay Buffer, radioligand, and membrane preparation.
-
Non-specific Binding (NSB): Add Assay Buffer, radioligand, a saturating concentration of unlabeled competitor (e.g., 10 µM WIN 55,212-2), and membrane preparation.[11]
-
Test Compound Wells: Add diluted test compound, radioligand, and membrane preparation.
-
-
The final assay volume is typically 200-250 µL.[11] The radioligand concentration should be approximately at its Kd value (e.g., 1-3 nM for [³H]CP55,940), and the membrane protein concentration is typically 5-20 µg per well.[1][10]
-
Incubate the plate with gentle agitation for 60-90 minutes at 30°C or 37°C.[11][13]
-
Terminate the binding reaction by rapidly filtering the contents of each well through the pre-soaked glass fiber filter plate using a vacuum manifold.
-
Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[1][13]
-
Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
Data Analysis
-
Calculate the Specific Binding (SB) by subtracting the average CPM from the NSB wells from all other wells: SB = CPM_well - CPM_NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.
-
Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (must be determined separately via a saturation binding assay).
-
Data Presentation
Table 1: Binding Affinities (Ki) of Common Cannabinoids at Human Receptors
The following table summarizes the binding affinities of several well-characterized cannabinoid ligands.
| Compound | Receptor | Ki (nM) | Reference |
| Δ⁹-Tetrahydrocannabinol (Δ⁹-THC) | Human CB1 | 15 - 40.7 | [4][14] |
| Human CB2 | 36 - 51 | [4][14] | |
| Cannabidiol (CBD) | Human CB1 | >10,000 | [14] |
| Human CB2 | >10,000 | [14] | |
| JWH-210 | Human CB1 | 0.46 | [12] |
| JWH-250 | Human CB1 | 11 | [12] |
| Anandamide (AEA) | Human CB1 | 89.1 | [14] |
| Human CB2 | 371 | [14] | |
| 2-Arachidonoylglycerol (2-AG) | Human CB1 | 472 | [14] |
| Human CB2 | 1400 | [14] | |
| Rimonabant (SR141716A) | Human CB1 | 1.8 - 2.9 | [14] |
| CP55,940 | Human CB1 | 0.58 - 2.5 | [14] |
| Human CB2 | 0.68 - 0.92 | [14] |
Note: Ki values can vary between studies due to different experimental conditions (e.g., buffer composition, radioligand choice, temperature).[14]
Table 2: Properties of Common Radioligands for Cannabinoid Receptor Assays
| Radioligand | Target(s) | Typical Kd (nM) | Notes | Reference |
| [³H]CP55,940 | CB1 / CB2 (Agonist) | 0.9 - 2.7 | Non-selective, high affinity. | [1][14] |
| [³H]SR141716A | CB1 (Antagonist) | 1.0 - 8.7 | Selective for CB1. | [12][14] |
| [³H]WIN 55,212-2 | CB1 / CB2 (Agonist) | 2.4 - 16.7 | Non-selective, widely used. | [14][15] |
References
- 1. Receptor de cannabinoides CB2 recombinante humano Preparación de membrana ChemiSCREEN Human CB2 GPCR membrane preparation for Radioligand binding Assays & GTPγS binding. | Sigma-Aldrich [sigmaaldrich.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. egrove.olemiss.edu [egrove.olemiss.edu]
- 11. mdpi.com [mdpi.com]
- 12. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Binding and Signaling Studies Disclose a Potential Allosteric Site for Cannabidiol in Cannabinoid CB2 Receptors [frontiersin.org]
Application Notes and Protocols for Studying the Effects of 5-Fluoropentylindole in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing cell culture models for investigating the biological effects of 5-Fluoropentylindole (5F-PY-IN), a synthetic cannabinoid. The following sections detail the necessary cell models, experimental protocols, and data analysis techniques to characterize the cytotoxic, apoptotic, and signaling effects of this compound.
Recommended Cell Culture Models
The selection of an appropriate cell line is critical for studying the effects of this compound. Based on research into other synthetic cannabinoids, the following human cancer cell lines are recommended due to their documented expression of cannabinoid receptors and their use in previous cannabinoid studies.
-
Glioblastoma: U-87 MG, LN229[4]
-
Lung Carcinoma: A549
-
Breast Cancer: MCF-7, MDA-MB-231[5]
-
Prostate Cancer: PC-3, LNCaP
For non-cancer-related studies, primary neuronal cultures or immortalized neuronal cell lines can be utilized to investigate the psychoactive effects and neurotoxicity of 5F-PY-IN.
Experimental Protocols
Detailed protocols for key experiments are provided below. It is recommended to include a known cannabinoid agonist (e.g., CP55,940) as a positive control in all experiments.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).[1][5][8][9][10]
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
This compound (5F-PY-IN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)[12]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[11]
-
Compound Treatment: Prepare serial dilutions of 5F-PY-IN in culture medium. The final DMSO concentration should be below 0.1% to avoid solvent toxicity. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the various concentrations of 5F-PY-IN. Include vehicle control (medium with DMSO) and positive control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[11]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11][13]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[11] Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the 5F-PY-IN concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the induction of apoptosis by 5F-PY-IN.[4][14][15][16][17]
Materials:
-
Selected cancer cell line
-
6-well plates
-
This compound (5F-PY-IN)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with 5F-PY-IN at its predetermined IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension and wash the pellet with cold PBS.[14]
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[11]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Protocol 3: Analysis of Signaling Pathways by Western Blotting
This protocol is used to investigate the effect of 5F-PY-IN on key signaling proteins involved in cell survival and apoptosis, such as AKT and ERK.[2][18][19][20][21]
Materials:
-
Selected cancer cell line
-
6-well plates
-
This compound (5F-PY-IN)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Treat cells with 5F-PY-IN for various time points (e.g., 0, 15, 30, 60 minutes). Lyse the cells in RIPA buffer.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[11]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[19]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[19]
-
Analysis: Perform densitometry analysis to quantify the changes in protein phosphorylation. Normalize the phosphorylated protein levels to the total protein levels.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| HT-29 | Colorectal | Experimental Value |
| HCT-116 | Colorectal | Experimental Value |
| U-87 MG | Glioblastoma | Experimental Value |
| A549 | Lung | Experimental Value |
| MCF-7 | Breast | Experimental Value |
| PC-3 | Prostate | Experimental Value |
| Jurkat | Leukemia | Experimental Value |
IC50 values are to be determined experimentally using the MTT assay protocol.
Table 2: Apoptosis Induction by this compound (at IC50 concentration)
| Cell Line | Treatment Duration | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| HT-29 | |||
| Vehicle Control | 24h | Experimental Value | Experimental Value |
| 5F-PY-IN | 24h | Experimental Value | Experimental Value |
| U-87 MG | |||
| Vehicle Control | 24h | Experimental Value | Experimental Value |
| 5F-PY-IN | 24h | Experimental Value | Experimental Value |
Apoptosis percentages are to be determined experimentally using the Annexin V/PI staining protocol.
Table 3: Effect of this compound on AKT and ERK Phosphorylation
| Cell Line | Treatment | p-AKT/Total AKT (Fold Change) | p-ERK/Total ERK (Fold Change) |
| HT-29 | |||
| 5F-PY-IN (15 min) | Experimental Value | Experimental Value | |
| 5F-PY-IN (30 min) | Experimental Value | Experimental Value | |
| 5F-PY-IN (60 min) | Experimental Value | Experimental Value | |
| U-87 MG | |||
| 5F-PY-IN (15 min) | Experimental Value | Experimental Value | |
| 5F-PY-IN (30 min) | Experimental Value | Experimental Value | |
| 5F-PY-IN (60 min) | Experimental Value | Experimental Value |
Fold changes in protein phosphorylation are to be determined experimentally using Western blotting and densitometry.
Visualizations
Caption: Workflow for assessing cytotoxicity and apoptosis.
Caption: Cannabinoid signaling pathway overview.
Caption: Workflow for Western blot analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Caspase activation by anticancer drugs: the caspase storm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 9. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Apoptosis Protocols | Thermo Fisher Scientific - IN [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 21. doc.abcam.com [doc.abcam.com]
Application Notes and Protocols for High-Resolution Mass Spectrometry-Based Metabolite Identification of 5-Fluoropentylindoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic cannabinoids, including 5-fluoropentylindole (B1162967) derivatives, represent a significant challenge in clinical and forensic toxicology due to their high potency and rapid, extensive metabolism. The parent compound is often undetectable in biological samples, necessitating the identification of its metabolites to confirm exposure. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful analytical technique for the elucidation of drug metabolite structures. This document provides detailed application notes and experimental protocols for the identification of this compound metabolites using LC-HRMS. The methodologies described are applicable to various research and drug development settings, aiding in the understanding of the metabolic fate of this class of compounds.
The primary metabolic pathways for synthetic cannabinoids with a 5-fluoropentyl chain involve biotransformations such as oxidative defluorination, which results in the formation of 5-hydroxypentyl and pentanoic acid metabolites.[1] Additional reactions can include hydroxylation at other positions on the pentyl chain or the indole (B1671886) ring, as well as subsequent glucuronidation.
Experimental Protocols
In Vitro Metabolism using Human Hepatocytes
This protocol outlines the incubation of a this compound compound with human hepatocytes to generate metabolites for identification.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium (e.g., Williams Medium E with supplements)
-
This compound test compound (e.g., dissolved in DMSO)
-
6-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (B52724) (LC-MS grade)
-
Centrifuge
Procedure:
-
Thaw cryopreserved human hepatocytes according to the supplier's instructions.
-
Plate the hepatocytes in 6-well plates at a suitable density and allow them to attach for several hours in the incubator.
-
Prepare a stock solution of the this compound test compound in DMSO.
-
Dilute the stock solution in the incubation medium to achieve the final desired concentration (e.g., 10 µM), ensuring the final DMSO concentration is low (e.g., <0.1%).
-
Remove the plating medium from the hepatocytes and add the medium containing the test compound.
-
Incubate the plates at 37°C with 5% CO2 for a time course (e.g., 0, 1, and 3 hours).[1]
-
At each time point, collect the medium from the wells.
-
To precipitate proteins and quench the metabolic reactions, add two volumes of ice-cold acetonitrile to the collected medium.
-
Vortex the samples and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-HRMS analysis.
Sample Preparation from Urine
This protocol describes the extraction of this compound metabolites from a urine matrix. Since many metabolites are excreted as glucuronide conjugates, an enzymatic hydrolysis step is included.[2][3]
Materials:
-
Urine sample
-
β-glucuronidase from Helix pomatia[2]
-
Phosphate (B84403) buffer (0.1 M, pH 4)[2]
-
Hexane/Ethyl Acetate (B1210297) (9:1 v/v)[2] or other suitable extraction solvent
-
Centrifuge tubes
-
Water bath or incubator (60°C)
-
Nitrogen evaporator
Procedure:
-
To 2 mL of urine in a centrifuge tube, add 200 µL of β-glucuronidase solution in 0.1 M phosphate buffer (pH 4).[2]
-
Incubate the mixture at 60°C for 2 hours to hydrolyze the glucuronide conjugates.[2]
-
After cooling to room temperature, add 6 mL of hexane/ethyl acetate (9:1).[2]
-
Vortex vigorously for 5 minutes to extract the analytes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction process with another 6 mL of hexane/ethyl acetate and combine the organic layers.[2]
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 50 µL of the initial mobile phase for LC-HRMS analysis.[2]
High-Resolution LC-MS Analysis
This section provides a general protocol for the analysis of extracted metabolites using UHPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Instrumentation:
-
UHPLC system
-
High-Resolution Mass Spectrometer with Electrospray Ionization (ESI) source
-
Chromatography column: A reversed-phase column such as a Kinetex Biphenyl (100 x 2.1 mm, 2.6 µm) is suitable.[2]
LC Conditions:
-
Mobile Phase A: 2 mM Ammonium Formate in water with 0.1% Formic Acid[2]
-
Mobile Phase B: 2 mM Ammonium Formate in Methanol/Acetonitrile (50:50 v/v) with 0.1% Formic Acid[2]
-
Flow Rate: 0.6 mL/min[2]
-
Gradient:
-
0-2 min: 20% B
-
2-11 min: 20% to 81.4% B
-
11-11.2 min: 81.4% to 100% B
-
11.2-15.5 min: Hold at 100% B
-
15.5-15.6 min: 100% to 20% B
-
15.6-18 min: Hold at 20% B[2]
-
-
Injection Volume: 10 µL[2]
-
Column Temperature: 40°C
HRMS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Full-scan data-dependent MS2 (ddMS2)[2]
-
Mass Range: 100-1000 m/z[2]
-
Resolution: >10,000 FWHM
-
Collision Energy: Stepped collision energy (e.g., 10, 20, 40 eV) for fragmentation in ddMS2 scans.
Data Presentation
The following table summarizes the high-resolution mass spectrometry data for potential metabolites of a this compound derivative, based on the metabolic profile of the structurally similar compound STS-135 (N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide). The metabolic reactions on the this compound core are expected to be analogous.
| Peak ID | Metabolic Reaction | Retention Time (min) | Molecular Ion (m/z) | Elemental Composition | Diagnostic Product Ions (m/z) | Mass Error (ppm) |
| Parent | This compound | - | Calculated: 220.1445 | C13H18FN | - | - |
| M1 | Oxidative Defluorination + Hydroxylation | 6.8 | 236.1645 | C13H21NO2 | 218.15, 146.06, 130.07 | 0.9 |
| M2 | Dihydroxylation | 7.1 | 252.1594 | C13H21NO3 | 234.15, 146.06, 130.07 | 0.8 |
| M3 | Hydroxylation + Glucuronidation | 7.5 | 412.1813 | C19H29NO7 | 236.16, 146.06, 130.07 | 0.5 |
| M4 | Oxidative Defluorination + Carboxylation | 8.2 | 248.1281 | C13H17NO3 | 230.12, 146.06, 130.07 | 1.2 |
| M5 | Monohydroxylation (Pentyl Chain) | 8.5 | 236.1645 | C13H21NO2 | 218.15, 146.06, 130.07 | 0.9 |
| M6 | Glucuronidation | 9.1 | 396.1868 | C19H29NO6 | 220.14, 146.06, 130.07 | 0.7 |
| M7 | Carboxylation (Pentyl Chain) | 9.5 | 248.1281 | C13H17NO3 | 230.12, 146.06, 130.07 | 1.1 |
Data adapted from the metabolic profile of STS-135, focusing on modifications to the this compound moiety. Retention times are illustrative and will vary with specific chromatographic conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound metabolite ID.
Cannabinoid Receptor Signaling Pathway
Caption: Simplified CB1 receptor signaling pathway upon synthetic cannabinoid binding.
References
- 1. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanlaboratory.com [americanlaboratory.com]
Application Notes and Protocols for 5-Fluoropentylindole as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoropentylindole serves as a foundational chemical structure for a significant number of synthetic cannabinoids.[1] As new generations of these substances emerge, the availability of well-characterized reference standards is crucial for their accurate identification and quantification in forensic, clinical, and research settings. This document provides detailed application notes and protocols for the use of this compound as a reference standard in analytical chemistry.
Chemical and Physical Properties
A comprehensive understanding of the chemical and physical properties of a reference standard is fundamental to its proper handling, storage, and use. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| Chemical Name | 1-(5-fluoropentyl)-1H-indole | [1] |
| CAS Number | 1859218-30-6 | [1] |
| Molecular Formula | C₁₃H₁₆FN | [1] |
| Molecular Weight | 205.3 g/mol | [1] |
| Purity | ≥95% (Batch-specific value on CoA) | [1][2] |
| Appearance | A solution in methanol (B129727) (as supplied) | [1][2] |
| Solubility | DMF: 25 mg/mL, DMSO: 25 mg/mL, Ethanol: 25 mg/mL | [1] |
| Storage | -20°C | [1][2] |
| Stability | ≥2 years at -20°C | [2] |
Note: The exact purity and concentration of the reference standard solution should be obtained from the Certificate of Analysis (CoA) provided by the supplier.
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound as a reference standard in common analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Identification
This protocol is designed for the qualitative identification of this compound in a sample.
a. Sample Preparation:
-
Standard Solution: Prepare a working standard solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 µg/mL.
-
Sample Extraction (from a solid matrix):
-
Homogenize 100 mg of the sample material.
-
Add 5 mL of methanol and sonicate for 15 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol.
-
b. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC System or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (splitless) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-550 |
c. Data Analysis:
Compare the retention time and the mass spectrum of the peak in the sample chromatogram with that of the this compound reference standard. The presence of characteristic fragment ions will confirm the identity of the compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Quantification
This protocol outlines a method for the quantitative analysis of this compound in a liquid matrix (e.g., plasma, urine).
a. Sample Preparation:
-
Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards and QCs by spiking known amounts of this compound reference standard into the blank matrix. A typical calibration curve might range from 0.1 ng/mL to 100 ng/mL.
-
Internal Standard (IS): Use a deuterated analog of this compound (if available) or a structurally similar compound with a different mass as an internal standard.
-
Protein Precipitation (for plasma/serum):
-
To 100 µL of sample, standard, or QC, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
b. LC-MS/MS Instrumentation and Conditions:
| Parameter | Condition |
| Liquid Chromatograph | Agilent 1290 Infinity II LC System or equivalent |
| Mass Spectrometer | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 325°C |
| Gas Flow | 8 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| MRM Transitions | Monitor at least two transitions for this compound and its internal standard. |
c. Data Analysis:
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Use the regression equation to determine the concentration of this compound in the unknown samples.
Visualizations
General Workflow for Reference Standard Qualification
The following diagram illustrates a typical workflow for the qualification of a new batch of a chemical reference standard.
Caption: A generalized workflow for the qualification of a new reference standard material.
General Signaling Pathway for Synthetic Cannabinoids
This compound is a precursor for many synthetic cannabinoids that act as agonists at the cannabinoid receptor 1 (CB1). The following diagram illustrates a simplified signaling pathway initiated by the activation of the CB1 receptor.[3][4][5][6]
Caption: A diagram showing the major signaling cascades following CB1 receptor activation.
References
Application Notes and Protocols for Studying Synthetic Cannabinoid Metabolism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental design for studying the metabolism of synthetic cannabinoids. The protocols outlined below cover both in vitro and in vivo methodologies, offering a robust framework for identifying and characterizing metabolic pathways, as well as for quantifying metabolites.
Introduction
Synthetic cannabinoids represent a large and structurally diverse class of psychoactive substances. Understanding their metabolism is crucial for predicting their pharmacological and toxicological effects, developing analytical methods for their detection in biological samples, and informing public health and safety initiatives. These compounds are extensively metabolized in the body, primarily by cytochrome P450 (CYP) enzymes in the liver, into various metabolites that may also possess biological activity.[1][2][3] This document outlines a systematic approach to elucidating the metabolic fate of novel synthetic cannabinoids.
Overall Experimental Workflow
The study of synthetic cannabinoid metabolism typically follows a multi-step process, beginning with in vitro screening to identify potential metabolites and the enzymes involved, followed by in vivo studies to confirm these findings in a whole-organism context.
In Vitro Metabolism Protocols
In vitro systems are essential for the initial screening of metabolic pathways and enzyme kinetics in a controlled environment.[4] The most commonly used models are human liver microsomes (HLM), cryopreserved human hepatocytes, and recombinant human CYP enzymes.[1][5][6][7]
Protocol 1: Metabolic Stability in Human Liver Microsomes (HLM)
This protocol determines the rate at which a synthetic cannabinoid is metabolized by HLM, providing an initial assessment of its metabolic stability.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Test synthetic cannabinoid
-
Positive control substrate (e.g., a known rapidly metabolized compound)
-
Ice-cold acetonitrile (B52724) or methanol (B129727) to stop the reaction
-
96-well plates
-
Incubator/shaker
Procedure:
-
Prepare a stock solution of the test synthetic cannabinoid in a suitable organic solvent (e.g., DMSO, methanol).
-
In a 96-well plate, combine phosphate buffer, HLM, and the test compound at the desired final concentration.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
-
Centrifuge the plate to pellet the precipitated protein.
-
Analyze the supernatant for the remaining parent compound using LC-MS/MS.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.
Protocol 2: Metabolite Identification using Human Hepatocytes
Hepatocytes contain a full complement of phase I and phase II metabolic enzymes and cofactors, providing a more comprehensive picture of metabolism.[8][9][10][11][12]
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium
-
Collagen-coated plates
-
Test synthetic cannabinoid
-
Positive and negative controls
-
Incubator (37°C, 5% CO2)
Procedure:
-
Thaw and plate the cryopreserved hepatocytes according to the supplier's instructions. Allow the cells to attach and form a monolayer.
-
Prepare a stock solution of the test synthetic cannabinoid and add it to the culture medium at the desired final concentration.
-
Remove the plating medium from the hepatocytes and add the medium containing the test compound.
-
Incubate the plate for a specified period (e.g., 24 hours) at 37°C with 5% CO2.
-
Collect the culture medium at different time points.
-
Extract the metabolites from the medium using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
-
Analyze the extracts by high-resolution LC-MS/MS to identify potential metabolites.
Protocol 3: Reaction Phenotyping with Recombinant CYP Enzymes
This protocol identifies the specific CYP isoforms responsible for the metabolism of a synthetic cannabinoid.[2][3]
Materials:
-
Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) expressed in a suitable system (e.g., baculovirus-infected insect cells).
-
NADPH regenerating system.
-
Phosphate buffer (pH 7.4).
-
Test synthetic cannabinoid.
-
Specific chemical inhibitors for each CYP isoform (optional, for confirmation).
Procedure:
-
Incubate the test synthetic cannabinoid with each individual recombinant CYP enzyme in the presence of the NADPH regenerating system.
-
Follow a similar incubation and termination procedure as described in Protocol 1.
-
Analyze the samples for the disappearance of the parent compound and the formation of metabolites using LC-MS/MS.
-
The CYP isoform that shows the highest rate of metabolism is considered the primary enzyme responsible.
-
(Optional) Confirm the results by conducting incubations in HLM in the presence and absence of specific CYP inhibitors.
In Vivo Metabolism Protocols
Animal models are used to study the pharmacokinetics and metabolism of synthetic cannabinoids in a whole organism, providing insights into absorption, distribution, metabolism, and excretion (ADME).[13][14][15][16] Rodent models, such as rats and mice, are commonly employed.[17]
Protocol 4: Rodent Pharmacokinetic and Metabolism Study
Animals:
-
Male Sprague-Dawley rats or C57BL/6 mice.
-
Animals should be acclimated to the facility for at least one week before the experiment.
Procedure:
-
Administer the synthetic cannabinoid to the animals via a relevant route (e.g., intravenous, intraperitoneal, oral gavage).
-
At predetermined time points post-administration, collect biological samples, including blood (plasma), urine, and feces.
-
Blood samples can be collected via tail vein or cardiac puncture (terminal).
-
Urine and feces can be collected using metabolic cages.
-
Tissues (e.g., liver, brain, fat) can be collected at the end of the study.
-
Process the samples for analysis. For example, plasma samples may require protein precipitation, while urine samples may need enzymatic hydrolysis to cleave glucuronide conjugates.[18][19]
-
Analyze the processed samples using LC-MS/MS or GC-MS to quantify the parent compound and its metabolites.[20][21][22][23][24][25][26][27][28][29]
Data Analysis:
-
Construct pharmacokinetic profiles for the parent compound and major metabolites.
-
Calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).
Data Presentation: Quantitative Summary
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) |
| Synthetic Cannabinoid X | 25.4 | 27.3 |
| Positive Control | 5.2 | 133.3 |
Table 2: Pharmacokinetic Parameters in Rats
| Compound | Route | Dose (mg/kg) | t½ (h) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Synthetic Cannabinoid X | IV | 1 | 2.1 | - | - | 1500 |
| Metabolite M1 | IV | 1 | 3.5 | - | - | 850 |
| Synthetic Cannabinoid X | PO | 10 | 4.8 | 250 | 1.0 | 2200 |
| Metabolite M1 | PO | 10 | 6.2 | 180 | 2.0 | 1600 |
Visualization of Metabolic Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate the proposed metabolic pathways.
Cannabinoid Receptor Signaling
Synthetic cannabinoids primarily exert their effects by acting as agonists at the cannabinoid receptors CB1 and CB2, which are G-protein coupled receptors (GPCRs).
Conclusion
The experimental designs and protocols described in these application notes provide a comprehensive framework for the systematic investigation of synthetic cannabinoid metabolism. By combining in vitro and in vivo approaches with advanced analytical techniques, researchers can gain a thorough understanding of the metabolic fate of these compounds, which is essential for assessing their potential health risks and for developing effective detection methods.
References
- 1. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Distinct pharmacology and metabolism of K2 synthetic cannabinoids compared to Δ9-THC: Mechanism underlying greater toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 5. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dls.com [dls.com]
- 7. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 8. Hepatocyte cultures in drug metabolism and toxicological research and testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of human hepatocytes to investigate drug metabolism and CYP enzyme induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hepatocyte cell lines: their use, scope and limitations in drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. kosheeka.com [kosheeka.com]
- 12. In vitro metabolism studies of selected synthetic cannabinoids | World Anti Doping Agency [wada-ama.org]
- 13. Old and new synthetic cannabinoids: lessons from animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Animal models of cannabinoid reward - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro and in vivo pharmacokinetics and metabolism of synthetic cannabinoids CUMYL-PICA and 5F-CUMYL-PICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis of Synthetic Cannabinoid Metabolites by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Determination and identification of synthetic cannabinoids and their metabolites in different matrices by modern analytical techniques - a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Analysis of Synthetic Cannabinoids and Metabolites: Adding New Compounds to an Existing LC-MS/MS Method [restek.com]
- 22. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - TW [thermofisher.com]
- 23. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 24. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers [mdpi.com]
- 25. spectroscopyonline.com [spectroscopyonline.com]
- 26. researchgate.net [researchgate.net]
- 27. chromatographyonline.com [chromatographyonline.com]
- 28. Analysis of 62 synthetic cannabinoids by gas chromatography–mass spectrometry with photoionization | springermedizin.de [springermedizin.de]
- 29. ovid.com [ovid.com]
Application Notes and Protocols for the Synthesis of 5-Fluoropentylindole Derivatives for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis and structure-activity relationship (SAR) studies of 5-fluoropentylindole (B1162967) derivatives, a class of compounds often investigated for their interaction with cannabinoid receptors. The protocols outlined below are intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug discovery.
Introduction
The 5-fluoropentyl chain is a common substituent in a variety of synthetic cannabinoids, known to influence the affinity and efficacy of these compounds for the CB1 and CB2 receptors. Understanding the structure-activity relationships of this class of molecules is crucial for the design of novel therapeutic agents with desired pharmacological profiles. These notes detail the synthetic route to key intermediates and final products, as well as the bioassay protocols for their pharmacological evaluation.
Data Presentation: Structure-Activity Relationship (SAR)
The following table summarizes the in vitro activity of a selection of this compound derivatives at the human CB1 receptor. These compounds share a common 1-(5-fluoropentyl)indole core but differ in the substituent at the 3-position ("head group"). The data illustrates how modifications to this head group can significantly impact receptor binding affinity (Ki) and functional potency (EC50).
| Compound | R Group (at position 3) | CB1 Ki (nM)[1] | CB1 EC50 (nM)[1] |
| 5F-MDMB-PICA | -CO-NH-CH(C(CH3)3)-COOCH3 (methyl (S)-3,3-dimethyl-1-(1H-indol-1-yl)-1-oxobutan-2-ylcarbamate) | 1.24 | 1.46 |
| 5F-CUMYL-PICA | -CO-NH-C(CH3)2-Ph (N-(2-phenylpropan-2-yl)carboxamide) | 2.89 | 3.47 |
| 5F-NNEI | -CO-N(Et)-naphthalen-1-yl (N-ethyl-N-(naphthalen-1-yl)carboxamide) | 10.4 | 15.8 |
| 5F-MMB-PICA | -CO-NH-CH(CH(CH3)2)-COOCH3 (methyl (S)-3-methyl-1-(1H-indol-1-yl)-1-oxobutan-2-ylcarbamate) | 12.6 | 22.4 |
| 5F-SDB-006 | -CO-NH-benzyl (N-benzylcarboxamide) | 263.3 | >1000 |
| AM-2201 | -CO-naphthalen-1-yl (naphthalen-1-yl)methanone | 2.89 | 5.75 |
| THC | N/A | 40.7 | 186.01 |
| CP-55,940 | N/A | 0.94 | 23.61 |
Experimental Protocols
A. Synthesis of this compound Derivatives
The general synthetic approach involves the N-alkylation of an indole (B1671886) precursor followed by functionalization at the 3-position. A common route to many this compound derivatives is through the key intermediate, 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid.
Diagram of the General Synthetic Workflow:
Caption: General synthetic scheme for this compound derivatives.
Protocol 1: Synthesis of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid
This protocol describes a common method for the synthesis of the key carboxylic acid intermediate.
-
Step 1: N-Alkylation of Indole
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous dimethylformamide (DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of indole (1.0 eq.) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the mixture back to 0 °C and add 1-bromo-5-fluoropentane (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield 1-(5-fluoropentyl)-1H-indole.
-
-
Step 2: Formylation and Oxidation (Vilsmeier-Haack followed by oxidation)
-
In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl3, 3.0 eq.) to anhydrous DMF at 0 °C, and stir for 30 minutes.
-
Add a solution of 1-(5-fluoropentyl)-1H-indole (1.0 eq.) in anhydrous DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 2-3 hours.
-
Cool the reaction mixture and pour it onto crushed ice, then neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield crude 1-(5-fluoropentyl)-1H-indole-3-carbaldehyde.
-
Dissolve the crude aldehyde in a suitable solvent (e.g., a mixture of t-butanol and water).
-
Add an oxidizing agent such as potassium permanganate (B83412) (KMnO4) or sodium chlorite (B76162) (NaClO2) with a scavenger like 2-methyl-2-butene.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction by adding a reducing agent to quench the excess oxidant (e.g., sodium bisulfite), acidify the mixture, and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to yield 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid, which can be purified by recrystallization or column chromatography.
-
Protocol 2: Amide Coupling to Synthesize Final Derivatives
This protocol describes the coupling of the carboxylic acid intermediate with a desired amine.
-
To a solution of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane) under an inert atmosphere, add a coupling agent such as HATU (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the desired amine or amino acid ester hydrochloride (1.1 eq.) to the reaction mixture. If the amine is a hydrochloride salt, an additional equivalent of base may be required.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final this compound derivative.
B. Biological Evaluation Protocols
Diagram of a Typical SAR Study Workflow:
Caption: A typical workflow for structure-activity relationship (SAR) studies.
Protocol 3: CB1 Receptor Binding Assay ([³H]Rimonabant Displacement)
This protocol determines the binding affinity (Ki) of the synthesized compounds for the CB1 receptor by measuring their ability to displace a radiolabeled antagonist, [³H]rimonabant.
-
Materials:
-
Cell membranes expressing the human CB1 receptor.
-
[³H]Rimonabant (radioligand).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Non-specific binding control (e.g., a high concentration of a known CB1 ligand like WIN 55,212-2).
-
Test compounds dissolved in a suitable solvent (e.g., DMSO).
-
96-well plates, filter mats, and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the binding buffer, a fixed concentration of [³H]rimonabant (typically at or below its Kd), and varying concentrations of the test compound.
-
For total binding wells, add only the buffer and radioligand.
-
For non-specific binding wells, add the buffer, radioligand, and a high concentration of the non-specific binding control.
-
Initiate the binding reaction by adding the CB1 receptor-containing cell membranes to each well.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 4: [³⁵S]GTPγS Functional Assay
This assay measures the functional potency (EC50) and efficacy (Emax) of the compounds as agonists at the CB1 receptor by quantifying their ability to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the receptor.
-
Materials:
-
Cell membranes expressing the human CB1 receptor.
-
[³⁵S]GTPγS (radioligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP (Guanosine diphosphate).
-
Test compounds.
-
Basal binding control (no test compound).
-
Non-specific binding control (a high concentration of unlabeled GTPγS).
-
96-well plates, filter mats, and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, a fixed concentration of GDP (e.g., 10-30 µM), and varying concentrations of the test compound.
-
Add the CB1 receptor-containing cell membranes to each well.
-
Pre-incubate the plate at 30°C for 15-20 minutes.
-
Initiate the reaction by adding a fixed concentration of [³⁵S]GTPγS to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat.
-
Wash the filters with ice-cold buffer.
-
Dry the filter mats and measure the radioactivity using a scintillation counter.
-
Construct a concentration-response curve by plotting the stimulated [³⁵S]GTPγS binding against the logarithm of the test compound concentration.
-
Determine the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal stimulation) values by non-linear regression analysis.
-
References
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS for 5-Fluoropentylindole Analysis
Welcome to the technical support center for the analysis of 5-Fluoropentylindole using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended LC-MS/MS parameters for the analysis of this compound?
A1: For initial method development, we recommend starting with parameters that have been successfully applied to similar synthetic cannabinoids, particularly those with a 5-fluoropentyl indole (B1671886) core.
Liquid Chromatography (LC) Parameters:
A reversed-phase C18 column is a suitable starting point. A gradient elution with a mobile phase consisting of acetonitrile (B52724) or methanol (B129727) and water, both containing a small amount of an additive like formic acid (typically 0.1%), is recommended to achieve good chromatographic separation and promote ionization.
Mass Spectrometry (MS) Parameters:
Electrospray ionization (ESI) in positive ion mode is generally the preferred ionization technique for this compound. Multiple Reaction Monitoring (MRM) is the gold standard for quantification due to its high sensitivity and selectivity.
Q2: How can I improve poor peak shape or retention time shifts?
A2: Poor peak shape (e.g., tailing, fronting, or broad peaks) and shifts in retention time are common issues in LC-MS/MS analysis. Here are several troubleshooting steps:
-
Column Integrity: Ensure your analytical column is not degraded or clogged. Flush the column with a strong solvent mixture (e.g., 95% acetonitrile/water) to remove contaminants. If the problem persists, consider replacing the column.
-
Mobile Phase Preparation: Prepare fresh mobile phases daily. Ensure accurate pH and composition. Inconsistent mobile phase preparation can lead to significant retention time variability.
-
System Equilibration: Always allow sufficient time for the LC system to equilibrate with the initial mobile phase conditions before starting a sequence. A minimum of 10-15 column volumes is recommended.
-
Sample Solvent: The solvent used to dissolve your sample should be of similar or weaker strength than the initial mobile phase to prevent peak distortion.
-
Temperature Control: Use a column oven to maintain a stable column temperature, as temperature fluctuations can cause retention time shifts.
Q3: What are common causes of low signal intensity or no signal at all?
A3: Low or no signal for this compound can be frustrating. Here’s a checklist of potential causes:
-
MS Tuning: Ensure the mass spectrometer is properly tuned and calibrated.
-
Ion Source Contamination: The ion source is prone to contamination from the sample matrix and mobile phase additives. Regular cleaning of the source components (e.g., capillary, cone) is crucial.
-
Incorrect MS/MS Transitions: Verify that you are using the correct precursor and product ions (Q1/Q3) for this compound and that the collision energy and cone voltage are optimized.
-
Sample Degradation: this compound, like many synthetic cannabinoids, can be unstable. Ensure proper storage of samples and standards (frozen at -20°C or below) to prevent degradation.
-
Matrix Effects: Components in your sample matrix can suppress the ionization of this compound. See the dedicated troubleshooting section on matrix effects below.
Troubleshooting Guides
Issue 1: Matrix Effects and Ion Suppression
Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, leading to either suppression or enhancement of the signal.[1] This can significantly impact the accuracy and reproducibility of your results.
Symptoms:
-
Inconsistent results between samples.
-
Low recovery of the analyte.
-
Poor reproducibility of quality control samples.
Solutions:
-
Improve Sample Preparation: The most effective way to mitigate matrix effects is to remove interfering components before analysis.
-
Solid-Phase Extraction (SPE): SPE can provide a much cleaner sample extract compared to simpler methods.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in separating this compound from matrix components.
-
Protein Precipitation: While a quick and easy method, it is less selective and may result in significant matrix effects.[2]
-
-
Optimize Chromatography: Adjusting the LC gradient to better separate this compound from matrix components can reduce ion suppression.
-
Use an Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d4) is the best way to compensate for matrix effects, as it will be affected in the same way as the analyte.
Issue 2: Contamination and Carryover
Contamination can lead to high background noise and ghost peaks, while carryover from a previous injection can result in false positives.
Symptoms:
-
High background noise in the chromatogram.
-
Presence of analyte peaks in blank injections.
-
Gradual increase in baseline over a sequence of injections.
Solutions:
-
Injector Cleaning: The autosampler injector is a common source of carryover. Implement a robust needle wash protocol using a strong solvent.
-
High-Quality Solvents: Use LC-MS grade solvents and reagents to minimize background contamination.
-
System Cleaning: Regularly flush the entire LC system with a strong solvent mixture to remove any accumulated contaminants.
-
Blank Injections: Run blank injections between samples, especially after injecting a high-concentration sample, to check for and mitigate carryover.
Experimental Protocols
Protocol 1: Sample Preparation of this compound from Urine
This protocol describes a general procedure for the extraction of this compound from urine samples using liquid-liquid extraction.
Materials:
-
Urine sample
-
Phosphate (B84403) buffer (pH 6)
-
β-glucuronidase
-
Acetonitrile
-
10 M Ammonium (B1175870) formate (B1220265) solution
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 0.5 mL of urine, add 0.5 mL of phosphate buffer (pH 6).
-
Add 30 µL of β-glucuronidase to hydrolyze glucuronide conjugates.
-
Incubate the mixture at 45°C for 60 minutes.
-
Perform a liquid-liquid extraction by adding 1.5 mL of acetonitrile and 0.5 mL of a 10 M ammonium formate solution.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the initial mobile phase for LC-MS/MS analysis.
Data Presentation
The following tables provide typical LC-MS/MS parameters for the analysis of this compound and related compounds. These should be used as a starting point and optimized for your specific instrumentation and application.
Table 1: Typical Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 Reversed-Phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 8 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Typical Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 3: Example MRM Transitions and Collision Energies for a this compound Analog (AM-2201)
Note: These should be optimized for this compound on your specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| AM-2201 (analog) | 360.2 | 155.1 | 25 |
| AM-2201 (analog) | 360.2 | 127.1 | 35 |
Visualizations
Metabolic Pathway of 5-Fluoropentylindoles
The metabolic pathway of 5-Fluoropentylindoles typically involves several key biotransformations. The diagram below illustrates the major metabolic routes.
Caption: Major metabolic pathways of 5-Fluoropentylindoles.
LC-MS/MS Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and resolving common issues encountered during the analysis of this compound.
References
Addressing 5-Fluoropentylindole instability in biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-fluoropentylindole (B1162967) and its analogs in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound compounds in biological samples?
A1: this compound-containing synthetic cannabinoids are susceptible to degradation through several pathways in biological matrices. The two primary non-metabolic pathways are ester hydrolysis of the carboxamide linkage and oxidative defluorination of the pentyl chain.[1][2][3] In vivo, these compounds undergo extensive Phase I metabolism, which includes hydroxylation at various positions on the molecule, ketone formation, and carboxylation, followed by Phase II glucuronidation.[1][4][5]
Q2: My analyte concentrations are consistently low. What are the most likely causes?
A2: Consistently low analyte concentrations can stem from several factors related to sample handling, storage, and the inherent instability of the compound. The most common causes are:
-
Improper Storage Temperature: Storage at room temperature or even refrigeration (4°C) can lead to significant degradation of many synthetic cannabinoids.[6][7][8][9]
-
Adsorption to Container Surfaces: These compounds, being lipophilic, can adsorb to the surfaces of storage containers, particularly polystyrene.[10]
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can accelerate degradation.[11]
-
Matrix pH: The pH of the biological matrix can influence the stability of the analyte.[12][13]
Q3: What are the optimal storage conditions for samples containing this compound analogs?
A3: To ensure the stability of this compound analogs in biological specimens, the universally recommended storage condition is frozen at -20°C or lower .[6][7][8][9][14] This temperature minimizes enzymatic activity and chemical degradation. For short-term storage (up to 72 hours), refrigeration at 2°C to 8°C may be acceptable, but freezing is strongly advised for any longer duration.[14] It is also recommended to use polypropylene (B1209903) tubes to minimize adsorption.[10]
Q4: I am observing unexpected peaks in my chromatogram. What could they be?
A4: Unexpected peaks are often the result of degradation products or metabolites. For this compound analogs, these could include:
-
Hydrolyzed Carboxylic Acid Metabolites: Resulting from the cleavage of an ester or amide linkage.[3][15]
-
Hydroxylated Metabolites: Formed by metabolic processes in the liver.[1][5]
-
Defluorinated Analogs: Resulting from oxidative defluorination.[1][2] It is crucial to use a highly specific analytical method, such as LC-MS/MS, to identify these different species.
Q5: Should I add a preservative to my biological samples?
A5: The addition of preservatives like sodium fluoride (B91410) can help to inhibit enzymatic activity in whole blood.[6] However, the stability of the specific this compound analog in the presence of such preservatives should be validated. For urine samples, controlling pH and preventing bacterial growth are important considerations for stability.[8]
Troubleshooting Guides
Issue 1: Poor Analyte Recovery
| Possible Cause | Troubleshooting Step |
| Degradation due to Improper Storage | Ensure all biological samples are frozen at -20°C immediately after collection and until analysis.[6][7][8][9] Avoid repeated freeze-thaw cycles.[11] |
| Adsorption to Labware | Use polypropylene or silanized glass tubes for sample collection, storage, and processing.[10][13] Minimize the number of transfers between containers. |
| Inefficient Extraction | Optimize the extraction method. Solid-Phase Extraction (SPE) is often effective for cleaning up complex matrices like urine and blood.[16][17] Ensure the pH of the sample is appropriate for the chosen extraction method. |
| Matrix Effects in LC-MS/MS | Dilute the sample extract to reduce matrix suppression or enhancement. Utilize an isotopically labeled internal standard to compensate for matrix effects. Develop a matrix-matched calibration curve. |
Issue 2: High Variability in Quantitative Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize the entire workflow from sample collection to analysis. Ensure uniform timing for each step, especially for temperature-sensitive procedures. |
| Non-homogenous Sample | For whole blood, ensure the sample is thoroughly but gently mixed before aliquoting to ensure a homogenous distribution of the analyte. |
| Instrumental Drift | Run quality control (QC) samples at regular intervals throughout the analytical batch to monitor instrument performance. |
| Metabolite Conversion | Be aware that some metabolites can convert back to the parent drug or to other metabolites during sample preparation or in the instrument source. Optimize extraction and LC-MS/MS conditions to minimize this. |
Data Summary
Table 1: Stability of Selected Synthetic Cannabinoids in Whole Blood Under Different Storage Conditions
| Compound | Storage at Room Temp (22°C) | Storage at Refrigerated (4°C) | Storage at Frozen (-20°C) | Reference(s) |
| XLR-11 (contains 5-fluoropentyl) | Significant degradation | Significant degradation | Stable | [6],[7],[8] |
| UR-144 | Relatively stable | Relatively stable | Stable | [6],[7],[8] |
| AB-PINACA | Relatively stable | Relatively stable | Stable | [6],[7],[8] |
| AB-FUBINACA | Relatively stable | Relatively stable | Stable | [6],[7],[8] |
Note: "Significant degradation" for XLR-11 was reported as 31-73% loss after 3 weeks and 70-90% loss after 12 weeks at room and refrigerated temperatures.[8]
Experimental Protocols
Protocol 1: General Procedure for Whole Blood Sample Handling and Storage
-
Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin). The use of a preservative such as sodium fluoride is also recommended to inhibit enzymatic activity.[6]
-
Mixing: Gently invert the collection tube 8-10 times to ensure proper mixing of the blood with the anticoagulant and preservative.
-
Aliquoting: If necessary, aliquot the whole blood into polypropylene cryovials for storage. This minimizes the need for freeze-thaw cycles of the entire sample.
-
Storage: Immediately freeze the samples and store them at -20°C or below until analysis.[6][7][8][9]
-
Thawing: When ready for analysis, thaw the samples at room temperature or in a cool water bath. Mix gently before taking an aliquot for extraction.
Protocol 2: Solid-Phase Extraction (SPE) for Urine Samples
This is a general protocol and may need optimization for specific analytes.
-
Sample Pre-treatment: To a 1 mL urine sample, add 20 µL of an internal standard solution and 500 µL of a buffer (e.g., ammonium (B1175870) acetate (B1210297) buffer, pH 4.0). If targeting glucuronidated metabolites, perform enzymatic hydrolysis with β-glucuronidase at this stage (e.g., incubate at 55°C for 1 hour).[1][16]
-
SPE Cartridge Conditioning: Condition a mixed-mode or polymeric SPE cartridge by washing with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elution: Elute the analytes with 2 mL of a suitable organic solvent or solvent mixture (e.g., methanol, acetonitrile, or a mixture with a modifying agent like formic acid or ammonia).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase used for LC-MS/MS analysis.
Visualizations
References
- 1. Pentylindole/Pentylindazole Synthetic Cannabinoids and Their 5-Fluoro Analogs Produce Different Primary Metabolites: Metabolite Profiling for AB-PINACA and 5F-AB-PINACA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significance of Competing Metabolic Pathways for 5F-APINACA Based on Quantitative Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I metabolism of synthetic cannabinoid receptor agonist PX-1 (5F-APP-PICA) via incubation with human liver microsomes and UHPLC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolites of 5F-AKB-48, a synthetic cannabinoid receptor agonist, identified in human urine and liver microsomal preparations using liquid chromatography high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. digitalcommons.liu.edu [digitalcommons.liu.edu]
- 10. In Vitro Stability of Free and Glucuronidated Cannabinoids in Blood and Plasma Following Controlled Smoked Cannabis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. nist.gov [nist.gov]
- 15. frontiersin.org [frontiersin.org]
- 16. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Synthetic Cannabinoid Analysis
Welcome to the technical support center for the analysis of synthetic cannabinoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the unique analytical challenges posed by these compounds.
Frequently Asked Questions (FAQs)
Q1: My synthetic cannabinoid analyte appears to be degrading in my biological samples. What are the optimal storage conditions?
A1: Analyte stability is a critical challenge with synthetic cannabinoids. Several studies have shown that many synthetic cannabinoids are unstable at room temperature and even under refrigeration (4°C) in biological matrices like whole blood and serum.[1][2] For example, XLR-11 has been shown to degrade significantly under these conditions.[1][2] To ensure the integrity of your samples, it is strongly recommended to store all biological specimens suspected of containing synthetic cannabinoids under frozen conditions (-20°C or lower) until analysis.[1][2][3][4] Frozen storage has been shown to preserve the concentration of a wide range of synthetic cannabinoids for extended periods.[2][5]
Q2: I am not detecting the parent synthetic cannabinoid in urine samples. Why is this and what should I be looking for?
A2: Synthetic cannabinoids are subject to extensive and rapid metabolism in the body.[6][7] Consequently, the parent compound is often present at very low concentrations or is completely absent in urine samples.[7][8][9] The primary excretory products are phase I and phase II metabolites.[7][8] Therefore, for urine analysis, it is essential to target the major metabolites of the specific synthetic cannabinoid you are investigating.[6][7][10] Common metabolic pathways include hydroxylation of the N-alkyl side chain and further oxidation to a carboxylic acid.[8]
Q3: How can I differentiate between positional isomers of synthetic cannabinoids that have the same mass?
A3: Differentiating positional isomers is a significant analytical challenge as they often have identical mass spectra in single-stage mass spectrometry and similar chromatographic retention times.[11][12] Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation (CID), are crucial for generating unique product ions that can act as fingerprints for each isomer.[11][12] By carefully selecting precursor ions and optimizing collision energy, you can induce specific fragmentations that reveal the positional differences.[11] For particularly challenging separations, ion mobility spectrometry (IMS) coupled with mass spectrometry (IM-MS) can provide an additional dimension of separation based on the ion's size, shape, and charge.[12][13][14]
Q4: I am observing significant signal suppression in my LC-MS/MS analysis of blood samples. What are the likely causes and how can I mitigate this?
A4: Signal suppression, also known as a matrix effect, is a common issue in the LC-MS/MS analysis of complex biological matrices like blood.[15][16] It is caused by co-eluting endogenous components from the sample that interfere with the ionization of the target analyte in the mass spectrometer's source.[15][17] To troubleshoot this, you can:
-
Improve Sample Preparation: Employ more effective sample cleanup techniques like solid-phase extraction (SPE) to remove interfering matrix components.[15][17]
-
Optimize Chromatography: Adjust your chromatographic method to better separate the analyte from the matrix interferences.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard that co-elutes with your analyte can help to compensate for matrix effects.[16]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[15]
Troubleshooting Guides
Guide 1: Poor Sensitivity in GC-MS Analysis
Problem: Low signal-to-noise ratio for your synthetic cannabinoid analyte.
| Potential Cause | Troubleshooting Step |
| Thermal Degradation | Some synthetic cannabinoids, particularly amide-based compounds, can degrade in the hot GC inlet.[18] Lower the injector temperature and use a pulsed splitless injection if possible. Consider using analyte protectants.[18] |
| Inefficient Derivatization | If using derivatization to improve volatility and thermal stability, ensure the reaction conditions (reagent, temperature, time) are optimized for your specific analyte.[19] |
| Active Sites in the GC System | Active sites in the injector liner, column, or ion source can cause analyte adsorption. Deactivate the liner with a suitable reagent and perform regular system maintenance. |
| Suboptimal MS Parameters | Optimize the ion source temperature and electron energy to maximize the formation of characteristic ions. |
Guide 2: Inconsistent Quantification in LC-MS/MS Analysis
Problem: Poor reproducibility of quantitative results between samples.
| Potential Cause | Troubleshooting Step |
| Variable Matrix Effects | Matrix effects can vary between different lots of biological fluid.[16] Develop a robust sample preparation method, such as SPE, to minimize these variations.[17][20] |
| Analyte Instability in Processed Samples | Some synthetic cannabinoids may be unstable in the final extraction solvent. Analyze samples as quickly as possible after preparation or perform stability tests in the final solvent. |
| Carryover | Synthetic cannabinoids can be "sticky" and prone to carryover in the LC system. Implement a rigorous needle and column wash protocol between injections. |
| Inappropriate Internal Standard | Ensure the internal standard closely mimics the chemical properties and chromatographic behavior of the analyte. A stable isotope-labeled analog is the ideal choice.[16] |
Quantitative Data Summary
Table 1: Stability of Selected Synthetic Cannabinoids in Whole Blood
| Compound | Storage Condition | Stability after 12 Weeks | Reference |
| XLR-11 | Room Temperature (22°C) | Significant Degradation | [1][2] |
| XLR-11 | Refrigerated (4°C) | Significant Degradation | [1][2] |
| XLR-11 | Frozen (-20°C) | Stable | [1][2] |
| UR-144 | Room Temperature (22°C) | Relatively Stable | [1][2] |
| UR-144 | Refrigerated (4°C) | Relatively Stable | [1][2] |
| UR-144 | Frozen (-20°C) | Stable | [1][2] |
| AB-Pinaca | Room Temperature (22°C) | Relatively Stable | [1][2] |
| AB-Pinaca | Refrigerated (4°C) | Relatively Stable | [1][2] |
| AB-Pinaca | Frozen (-20°C) | Stable | [1][2] |
| AB-Fubinaca | Room Temperature (22°C) | Relatively Stable | [1][2] |
| AB-Fubinaca | Refrigerated (4°C) | Relatively Stable | [1][2] |
| AB-Fubinaca | Frozen (-20°C) | Stable | [1][2] |
Table 2: Limits of Detection (LOD) for Synthetic Cannabinoids in Biological Matrices
| Analytical Method | Matrix | Analyte(s) | LOD (ng/mL) | Reference |
| LC-MS/MS | Blood | 15 Parent Synthetic Cannabinoids | 0.01 - 0.5 | [8] |
| LC-MS/MS | Urine | 17 Synthetic Cannabinoid Metabolites | 0.01 - 0.5 | [8] |
| LC-MS/MS | Plasma | Various | 0.1 - 0.5 | [16][21] |
| GC-MS/MS | Blood | 5F-CUMYL-PICA | 0.1 | [22] |
| GC-MS/MS | Blood | 5F-MDMB-PICA | 0.11 | [22] |
Experimental Protocols
Protocol 1: General Workflow for Synthetic Cannabinoid Identification in Seized Material by GC-MS
This protocol outlines a general procedure for the extraction and analysis of synthetic cannabinoids from herbal mixtures.
-
Sample Homogenization: Due to the lack of homogeneity in laced plant materials, it is crucial to homogenize the sample using a mortar and pestle or a grinder to ensure a representative sample is tested.[23][24]
-
Extraction:
-
Accurately weigh approximately 10 mg of the homogenized material.
-
Add 1 mL of a suitable organic solvent (e.g., methanol (B129727), acetonitrile).[24][25]
-
Vortex for 1-2 minutes.
-
Sonicate for 10-15 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Filter the supernatant into an autosampler vial for analysis.
-
-
GC-MS Analysis:
-
Injector: 280°C, Splitless mode.[24]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.[24]
-
Oven Program: Initial temperature of 100°C for 2 minutes, ramp at 20°C/min to 300°C, and hold for 5 minutes.[24]
-
MS Transfer Line: 280°C.[24]
-
Ion Source: 230°C.[24]
-
Electron Energy: 70 eV.[24]
-
Scan Range: 40-550 m/z.[24]
-
-
Data Analysis: Compare the acquired mass spectra against commercial and in-house spectral libraries for tentative identification. Confirm the identification by comparing the retention time with a certified reference material.[24]
Protocol 2: Extraction of Synthetic Cannabinoid Metabolites from Urine for LC-MS/MS Analysis
This protocol describes a solid-phase extraction (SPE) method for the cleanup and concentration of synthetic cannabinoid metabolites from urine samples.
-
Enzymatic Hydrolysis: Many synthetic cannabinoid metabolites are excreted as glucuronide conjugates and require a hydrolysis step.[26]
-
Solid-Phase Extraction (SPE):
-
Condition: Condition a polymeric SPE cartridge (e.g., Strata-X-Drug N) with 1 mL of methanol followed by 1 mL of deionized water.[26]
-
Load: Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of deionized water followed by 1 mL of 40% methanol in water.
-
Elute: Elute the analytes with 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile/ethyl acetate (B1210297) mixture).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: General experimental workflow for synthetic cannabinoid analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Freeze-thaw stability and long-term stability of 84 synthetic cannabinoids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digitalcommons.liu.edu [digitalcommons.liu.edu]
- 5. ojp.gov [ojp.gov]
- 6. Frontiers | New Synthetic Cannabinoids Metabolism and Strategies to Best Identify Optimal Marker Metabolites [frontiersin.org]
- 7. news-medical.net [news-medical.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Metabolite Profiling of Synthetic Cannabinoids and Identification in Human Blood Via Human Liver Microsome Incubation and High Resolution Tandem Mass Spectrometry - ProQuest [proquest.com]
- 11. Positional isomer differentiation of synthetic cannabinoid JWH-081 by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Separation and Characterization of Synthetic Cannabinoid Metabolite Isomers Using SLIM High-Resolution Ion Mobility-Tandem Mass Spectrometry (HRIM-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. cannabissciencetech.com [cannabissciencetech.com]
- 20. acta.bibl.u-szeged.hu [acta.bibl.u-szeged.hu]
- 21. researchgate.net [researchgate.net]
- 22. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. gcms.labrulez.com [gcms.labrulez.com]
- 24. benchchem.com [benchchem.com]
- 25. Quantitation of Synthetic Cannabinoids in Plant Materials Using High Performance Liquid Chromatography with UV Detection (Validated Method) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. americanlaboratory.com [americanlaboratory.com]
Technical Support Center: LC-MS/MS Analysis of 5-Fluoropentylindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects in the LC-MS/MS analysis of 5-Fluoropentylindole and its analogs.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components in the sample matrix.[1] In the context of this compound analysis, these effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). This phenomenon can result in inaccurate quantification, reduced sensitivity, and poor reproducibility of results.[1] Common sources of matrix effects in biological samples like blood, urine, or oral fluid include proteins, phospholipids (B1166683), salts, and endogenous metabolites.[1]
Q2: What are the primary causes of ion suppression when analyzing this compound in biological samples?
A2: The primary causes of ion suppression are co-eluting matrix components that interfere with the ionization process of this compound in the mass spectrometer's ion source.[2] In blood and plasma samples, phospholipids are a major contributor to ion suppression.[3] For urine samples, high concentrations of urea (B33335) and other organic acids can be problematic. The complexity of the sample matrix means that various endogenous compounds can compete with the analyte for ionization, leading to a decreased signal.[2]
Q3: Is Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) more susceptible to matrix effects for this analysis?
A3: Electrospray Ionization (ESI) is generally more susceptible to matrix effects, particularly ion suppression, compared to Atmospheric Pressure Chemical Ionization (APCI).[4][5] This is because ESI's ionization process is more complex and can be more easily disrupted by non-volatile matrix components that affect droplet surface tension and solvent evaporation.[6] However, the choice of ionization source will also depend on the specific analyte and its chemical properties.
Q4: How can I quantitatively assess the extent of matrix effects in my assay?
A4: The matrix effect can be quantified by comparing the peak area of an analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The formula for calculating the matrix effect percentage is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100%
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[7] It is recommended to evaluate this across at least six different lots of blank matrix to assess the variability of the matrix effect.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on matrix-related problems.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no analyte signal (Poor Sensitivity) | Inefficient sample extraction: The analyte is not being effectively recovered from the sample matrix. | - Optimize the sample preparation method (e.g., adjust pH, change extraction solvent for LLE, or select a different sorbent for SPE).- Evaluate analyte recovery by comparing pre-extraction and post-extraction spiked samples. |
| Significant ion suppression: Co-eluting matrix components are interfering with the ionization of this compound. | - Improve chromatographic separation to resolve the analyte from interfering peaks.- Employ a more rigorous sample cleanup technique (e.g., switch from protein precipitation to SPE or LLE).[8]- Use a stable isotope-labeled internal standard (SIL-IS) to compensate for signal suppression.[7]- If possible, switch the ESI polarity or consider using APCI.[6] | |
| Suboptimal MS parameters: The mass spectrometer is not tuned for maximum sensitivity for the target analyte. | - Perform a thorough optimization of the ion source parameters (e.g., spray voltage, gas temperatures) and analyte-specific parameters (e.g., collision energy). | |
| Poor reproducibility (High %RSD) | Variable matrix effects: The degree of ion suppression or enhancement differs between samples.[4] | - Use a SIL-IS, which will co-elute with the analyte and experience similar matrix effects, thereby providing more consistent analyte-to-internal standard ratios.[7]- Ensure the sample preparation method is robust and consistently applied to all samples.- Prepare calibration standards in a matrix that matches the study samples (matrix-matched calibration).[2] |
| Inconsistent sample collection or storage: Degradation or adsorption of the analyte can occur. | - Standardize sample collection procedures.- Investigate the stability of this compound under different storage conditions (e.g., freeze-thaw cycles, long-term storage). | |
| Peak shape issues (e.g., splitting, tailing) | Sample solvent stronger than mobile phase: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion. | - Evaporate the final extract and reconstitute it in the initial mobile phase or a weaker solvent. |
| Matrix components affecting chromatography: Some matrix components can interact with the analytical column, affecting the peak shape of the analyte.[2] | - Improve the sample cleanup to remove these interfering components.- Use a guard column to protect the analytical column. |
Quantitative Data Summary
The following tables summarize validation data for synthetic cannabinoids, including analogs of this compound, from various studies. This data illustrates the typical range of recovery and matrix effects observed in different biological matrices.
Table 1: Matrix Effect and Recovery Data for 5F-AKB48 (5F-APINACA) and Related Compounds in Whole Blood
| Analyte | Concentration Level | Ionization Suppression/Enhancement (%) | Recovery (%) | Reference |
| 5F-AKB48 | High | -84.20% to 33.75% (range for multiple analytes) | Not Specified | [9] |
| 5F-AKB48 | Low | -72.20% to 5.7% (range for multiple analytes) | Not Specified | [9] |
| 5F-AKB48 4-hydroxypentyl | Low | -35.59% | Not Specified | [9] |
| 5F-AKB48 4-hydroxypentyl | High | 26.62% | Not Specified | [9] |
Table 2: Matrix Effect and Recovery Data for Synthetic Cannabinoids in Urine
| Analyte | Concentration Level | Matrix Effect (%) | Recovery (%) | Reference |
| 5F-AMB | Low, Medium, High | 93.4 - 118.0 | 92.0 - 106.8 | [4] |
| AMB-FUBINACA | Low, Medium, High | 93.4 - 118.0 | 92.0 - 106.8 | [4] |
| JWH-122 | Low, Medium, High | 93.4 - 118.0 | 92.0 - 106.8 | [4] |
| 5F-AMB M5 | High | 36.78% | Not Specified | [9] |
| JWH-250 pentanoic acid | High | -26.18% | Not Specified | [9] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Whole Blood
This protocol is a general guideline for extracting synthetic cannabinoids from whole blood and should be optimized for your specific laboratory conditions.
-
Sample Pre-treatment:
-
To 500 µL of whole blood, add 50 µL of a suitable stable isotope-labeled internal standard solution.
-
Vortex for 10 seconds to mix.
-
Add 500 µL of 0.1% ammonium (B1175870) hydroxide (B78521) solution to basify the sample. Vortex briefly.
-
-
Extraction:
-
Add 3 mL of an appropriate extraction solvent (e.g., a mixture of methanol (B129727):acetonitrile (B52724) (40:60 v/v) or another optimized solvent).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4000 RPM for 10 minutes to separate the layers.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or low heat.
-
Reconstitute the dried extract in 100-200 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) from Urine
This protocol is a general method for extracting synthetic cannabinoids from urine using a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).[1]
-
Sample Pre-treatment:
-
To 400 µL of urine, add 600 µL of acetonitrile and 1 mL of ultrapure water.[1]
-
Add a suitable internal standard.
-
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge (or equivalent) with 3 mL of methanol.
-
Equilibrate the cartridge with 6 mL of ultrapure water. Do not let the cartridge go dry.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent by gravity or gentle vacuum.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute the analytes with 4 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100-200 µL of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Workflow for Solid-Phase Extraction (SPE) of this compound from urine.
Caption: Logical workflow for troubleshooting matrix effects in LC-MS/MS analysis.
References
- 1. Detection of the Synthetic Cannabinoids AB-CHMINACA, ADB-CHMINACA, MDMB-CHMICA, and 5F-MDMB-PINACA in Biological Matrices: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of LC-TOF-MS screening for drugs, metabolites, and collateral compounds in forensic toxicology specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ojp.gov [ojp.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
Improving peak resolution in GC-MS for 5-Fluoropentylindole isomers
Welcome to the technical support center for the GC-MS analysis of 5-fluoropentylindole (B1162967) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges in achieving optimal peak resolution during gas chromatography-mass spectrometry (GC-MS) experiments.
Troubleshooting Guide
Co-elution of isomers is a common challenge in the analysis of this compound derivatives due to their similar chemical structures and physical properties. This guide provides a systematic approach to diagnosing and resolving peak resolution issues.
Initial Assessment of Peak Resolution
Question: How can I determine if I have a peak resolution problem with my this compound isomer sample?
Answer: Poor peak resolution may manifest in several ways in your chromatogram. Here are key indicators to look for:
-
Peak Shape Analysis: Visually inspect the peaks of interest. Asymmetrical peaks, such as those exhibiting tailing (a gradual decline on the backside of the peak) or fronting (a gradual incline on the front side), can indicate co-elution or other chromatographic issues. Look for shoulders on the peak, which are strong indicators of an underlying, partially resolved peak.
-
Mass Spectrometry Data Review: If you are using a mass spectrometer, you can analyze the mass spectra across a single chromatographic peak.
-
Spectral Purity: Examine the mass spectrum at the beginning, apex, and end of the peak. If the spectra are not identical, it is a strong indication of co-eluting compounds.
-
Extracted Ion Chromatograms (EICs): Generate EICs for fragment ions that are characteristic of the different suspected isomers. If the peak shapes or retention times of these EICs differ, it confirms the presence of multiple, co-eluting components.
-
Improving Peak Resolution: A Step-by-Step Approach
Question: My this compound isomer peaks are co-eluting. What steps can I take to improve their separation?
Answer: Improving the resolution of closely eluting isomers involves a systematic optimization of your GC-MS method. The following workflow outlines the key parameters to adjust.
Frequently Asked Questions (FAQs)
Chromatographic Conditions
Q1: What is the most critical parameter to adjust for separating this compound isomers?
A1: The oven temperature program is often the most impactful parameter for improving the separation of isomers. A slower temperature ramp rate increases the interaction time of the analytes with the stationary phase, which can significantly enhance resolution. It is also beneficial to start with a lower initial oven temperature to improve the separation of more volatile isomers.
Q2: How does the carrier gas flow rate affect resolution?
A2: The linear velocity of the carrier gas (e.g., helium) influences column efficiency. Every column has an optimal flow rate for the best performance. Operating at a flow rate that is too high or too low can lead to peak broadening and a loss of resolution. If you are experiencing poor resolution, try adjusting your flow rate by 10-20% to see if performance improves.
Q3: What type of GC column is best for separating synthetic cannabinoid isomers?
A3: A mid-polarity column is often a good starting point for the analysis of synthetic cannabinoids and their isomers. Columns with a stationary phase such as 5% diphenyl / 95% dimethyl polysiloxane (e.g., HP-5ms, DB-5ms) are commonly used. For particularly challenging separations, a column with a different selectivity, such as a DB-200, may provide better resolution.[1] In some cases, longer columns (e.g., 30 m or 60 m) can also improve separation by increasing the number of theoretical plates.
Mass Spectrometry
Q4: Can I distinguish between isomers if they co-elute?
A4: In some cases, yes. Even if two isomers have identical retention times, they may produce different fragmentation patterns in the mass spectrometer.[2] Carefully examine the mass spectra of the co-eluting peaks. Look for differences in the relative abundances of fragment ions. These differences can be used to identify and even quantify the individual isomers, provided you have reference standards for comparison. Tandem mass spectrometry (MS/MS) can further enhance the ability to differentiate isomers by selecting a common precursor ion and observing the resulting product ions.[3]
Q5: What are some common fragment ions for this compound compounds?
A5: The fragmentation of this compound derivatives in EI-MS will depend on the specific structure. However, you can expect to see fragments corresponding to the loss of the fluoropentyl side chain, as well as characteristic ions from the indole (B1671886) core and any other substituents. It is crucial to acquire mass spectra of certified reference standards for each isomer to confirm their fragmentation patterns.
Sample Preparation
Q6: Can the sample preparation method affect peak resolution?
A6: Yes. A clean sample is essential for good chromatography. Overloading the column with a sample that is too concentrated can lead to broad, distorted peaks and poor resolution. Ensure your sample is appropriately diluted. Additionally, matrix effects from complex samples can interfere with chromatography. A thorough sample cleanup, for example, using solid-phase extraction (SPE), may be necessary for complex matrices.
Experimental Protocols
The following are example experimental protocols that can be used as a starting point for the development of a GC-MS method for the analysis of this compound isomers. These should be optimized for your specific instrumentation and target analytes.
Protocol 1: General Screening Method for Synthetic Cannabinoids
This protocol is a general starting point and will likely require optimization.
| Parameter | Setting |
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 150°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mass Range | m/z 40-550 |
Protocol 2: Optimized Method for Closely Eluting Fluorinated Isomers
This protocol incorporates a slower temperature ramp to improve the resolution of challenging isomer pairs.
| Parameter | Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.2 mL/min (constant flow) |
| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 310°C, hold for 10 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Mass Range | m/z 50-600 |
Data Presentation
The following table provides a hypothetical comparison of retention times for three this compound isomers under two different GC oven programs to illustrate the effect of a slower ramp rate on resolution.
Table 1: Comparison of Retention Times (in minutes) for this compound Isomers with Different GC Oven Programs
| Isomer | Method A (Fast Ramp: 20°C/min) | Method B (Slow Ramp: 10°C/min) |
| 5-fluoro-3-pentylindole | 10.25 | 15.82 |
| 5-fluoro-2-pentylindole | 10.28 | 16.05 |
| 6-fluoro-3-pentylindole | 10.45 | 16.30 |
| Resolution (5-fluoro-3 vs 5-fluoro-2) | Poor | Improved |
References
- 1. A Framework for the Development of Targeted Gas Chromatography Mass Spectrometry (GC-MS) Methods: Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1 H-indole-3-carboxylates: 5F-PB-22 and its ten isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of 5-Fluoropentylindole during storage
This technical support center provides guidance on the proper storage and handling of 5-Fluoropentylindole to minimize degradation and ensure the integrity of your research materials. Below you will find frequently asked questions (FAQs), troubleshooting guides, and recommended experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A2: For long-term storage, this compound should be stored in a cool, dark, and dry place. It is recommended to store the compound in airtight containers, protected from light (e.g., in amber vials), at low temperatures, such as -20°C or -80°C.[1] For solutions, storage at or below -20°C is also recommended.[2]
Q2: I need to dissolve this compound for my experiment. Which solvents are best to minimize degradation?
A2: While specific solvent stability data for this compound is limited, general guidance for indole (B1671886) compounds suggests using aprotic solvents when possible. If an aqueous or protic solvent system is necessary, it's important to control the pH to a stable range for your specific application.[1] For analytical purposes, dissolving the sample in a solvent that matches the initial mobile phase composition as closely as possible can help prevent on-column degradation and peak distortion.[1]
Q3: My this compound is in solution. How can I prevent degradation during storage?
A3: To prevent the degradation of this compound in solution, it is crucial to store it at or below -20°C in a tightly sealed, light-protected container (e.g., an amber vial).[1][2] For highly sensitive compounds, storing under an inert atmosphere, such as argon or nitrogen, can provide additional protection against oxidation.[1][3] If oxidation is a primary concern, the addition of an antioxidant to the solution may be beneficial.[1]
Q4: Can I store this compound at room temperature?
A4: Storing this compound at room temperature is not recommended for extended periods. Studies on related synthetic cannabinoids have shown significant degradation at room temperature.[4] For short-term use, it should be kept in a cool, dark place, but for any storage longer than a few hours, refrigeration or freezing is advised.
Troubleshooting Guide
Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis
-
Symptom: You observe extra peaks, split peaks, or peak fronting when analyzing your this compound sample.
-
Possible Causes:
-
On-Column Degradation: The compound may be unstable on the stationary phase of your column.[1]
-
Solvent Mismatch: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.[1]
-
Oxidation: The compound may be oxidizing in the sample vial or during the analytical run.[1]
-
Photodegradation: Exposure to UV light from ambient laboratory lighting can cause degradation.[1]
-
-
Troubleshooting Steps:
-
Check Analyte Stability: Prepare a fresh standard and re-inject it immediately to see if the issue persists.
-
Match Your Solvents: Ensure your sample is dissolved in a solvent that is as close in composition as possible to the initial mobile phase.[1]
-
Control Temperature: Lowering the column temperature may reduce the rate of on-column degradation.[1]
-
Protect from Light: Prepare and handle samples in a dimly lit area or use amber vials to minimize light exposure.[1]
-
Consider Antioxidants: If oxidation is suspected, adding a small amount of an antioxidant, such as ascorbic acid, to your sample diluent may help.[1]
-
Issue 2: Loss of Compound Signal or Purity Over Time
-
Symptom: You notice a decrease in the concentration or purity of your this compound standard, either in solid form or in solution, over time.
-
Possible Causes:
-
Photodegradation: Exposure to ambient light, especially UV light, can break down indole compounds.[1]
-
Oxidation: Reaction with atmospheric oxygen can lead to the formation of oxidized species.[1]
-
Hydrolysis: If the compound is in an aqueous solution or exposed to moisture, it may be susceptible to hydrolysis, especially under acidic or basic conditions.
-
-
Troubleshooting Steps:
-
Protect from Light: Always store this compound, both in solid form and in solution, in amber vials or containers wrapped in aluminum foil.[1]
-
Use an Inert Atmosphere: For long-term storage of the solid compound or sensitive solutions, consider storing under an inert gas like argon or nitrogen.[1][3]
-
Low-Temperature Storage: Ensure that both solid and solution samples are stored at or below -20°C.[1][2]
-
Control pH: If working with solutions, maintain a pH within a stable range for the compound.
-
Data on Storage Stability
| Storage Condition | Temperature | Container | General Stability of Synthetic Cannabinoids | Reference |
| Frozen | -20°C | Glass or Polypropylene | Stable for extended periods (e.g., up to 12 weeks or more) | [4] |
| Refrigerated | 4°C | Glass or Polypropylene | Variable; some compounds show significant degradation over weeks | [4] |
| Room Temperature | 20-25°C | Glass or Polypropylene | Generally unstable; significant degradation can occur in a matter of days to weeks | [4] |
Experimental Protocols
Protocol for a General Forced Degradation Study
Forced degradation studies are essential for understanding the potential degradation pathways of a compound and for developing stability-indicating analytical methods.[5][6][7] The goal is to induce degradation of about 5-20%.[5][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store at room temperature, protected from light, for 24 hours.[1]
-
Dilute to a final concentration of approximately 0.1 mg/mL with the mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid this compound in a 60°C oven for 48 hours.[1]
-
After exposure, prepare a 0.1 mg/mL solution of the heat-stressed solid in the mobile phase.
-
-
Photolytic Degradation (Solution):
-
Expose a 0.1 mg/mL solution of this compound to a photostability chamber with both UV and visible light for 24 hours.[1]
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, such as HPLC with UV or MS detection.
-
Compare the chromatograms to identify degradation products and determine the percentage of degradation of the parent compound.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: General experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for unexpected analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. ilsi-india.org [ilsi-india.org]
- 3. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 4. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. scispace.com [scispace.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Overcoming interference in 5-Fluoropentylindole GC-MS analysis
Welcome to the technical support center for the gas chromatography-mass spectrometry (GC-MS) analysis of 5-fluoropentylindole (B1162967) and related synthetic cannabinoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common analytical challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the GC-MS analysis of this compound.
Q1: Why am I observing poor peak shape (e.g., tailing, broadening) for this compound?
A: Poor peak shape is a common issue when analyzing polar or thermally sensitive compounds like synthetic cannabinoids. The primary causes include:
-
Analyte Adsorption: Active sites (silanols) in the GC inlet liner, column, or packing material can interact with the analyte, causing peak tailing.[1][2]
-
Thermal Degradation: High temperatures in the GC inlet can cause the degradation of amide-based synthetic cannabinoids.[3] This is particularly problematic for compounds with functional groups that are not sufficiently volatile.[4]
-
Inappropriate Column Choice: Using a column with a stationary phase that is not well-suited for the analyte's polarity can lead to poor chromatography.
Troubleshooting Steps:
-
Use a Deactivated Inlet Liner: Employ a deactivated glass wool liner to minimize interaction with active silanol (B1196071) groups.[3]
-
Optimize Injection Temperature: Lower the injector temperature to the minimum required for efficient volatilization to prevent thermal degradation. GC inlet temperatures are commonly set at ≥250 °C.[4]
-
Consider Derivatization: Derivatizing the molecule can significantly improve its volatility and thermal stability, leading to better peak shape.[4][5] Silylation is a common technique used for this purpose.[4]
-
Use Analyte Protectants: Adding an analyte protectant, such as 0.5% sorbitol, to the injection solvent can shield the analyte from active sites and thermal stress, improving peak shape and sensitivity.[2][3]
Q2: My signal intensity is low or inconsistent. What could be causing this signal suppression?
A: Low or inconsistent signal intensity is often attributed to matrix effects or inefficient sample preparation.
-
Matrix-Induced Signal Suppression: Co-extracted components from the sample matrix (e.g., lipids, proteins in biological samples) can interfere with the ionization of the target analyte in the MS source, leading to a suppressed signal.[6][7][8]
-
Inefficient Extraction: The chosen sample preparation method may not be effectively recovering this compound from the matrix, resulting in low analyte concentration being introduced to the instrument.[9]
-
Analyte Degradation: As mentioned in Q1, thermal degradation in the injector can reduce the amount of intact analyte reaching the detector.[3]
Troubleshooting Steps:
-
Implement Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is identical to the samples being analyzed.[2][7] This compensates for predictable matrix effects.
-
Improve Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before analysis.[9][10]
-
Dilute the Sample: Diluting the sample extract can mitigate matrix effects by reducing the concentration of interfering co-eluting compounds.[4][11]
-
Check Extraction Recovery: Perform recovery experiments to ensure your sample preparation method is efficient. For example, studies have shown SPE recovery for similar compounds to be around 91.4%.[12]
Q3: I am seeing unexpected peaks in my chromatogram. How can I identify their source?
A: Extraneous peaks can originate from several sources, including the sample, the solvent, or the GC-MS system itself.
-
Thermal Degradation or Transformation: Amide-containing synthetic cannabinoids can undergo thermolytic degradation or esterification in the hot GC inlet, especially when using alcoholic solvents like methanol.[3] This creates new, related compounds that appear as separate peaks.
-
Matrix Interferences: Complex biological matrices can contain numerous endogenous compounds that may be co-extracted and detected.[4]
-
System Contamination: Contaminants like phthalates (from plastics), siloxanes (from column bleed or septa), or residues from previous analyses can appear as ghost peaks.[6][13]
-
Isomers: It is crucial to differentiate the target analyte from its structural or regioisomers, which may have very similar mass spectra and close retention times.[14]
Troubleshooting Steps:
-
Analyze a Solvent Blank: Inject a sample of the solvent used for sample preparation to identify peaks originating from the solvent itself or from system contamination.
-
Review Mass Spectra: Carefully examine the mass spectra of the unknown peaks. Compare them to libraries (NIST, SWGDRUG) and look for characteristic fragmentation patterns of synthetic cannabinoids or common contaminants.[3][15] The fragmentation of the indole (B1671886) core can produce common ions at m/z 155.0497 and 127.0547.[16]
-
Optimize Chromatography: Adjust the GC temperature program to improve the separation of the analyte from interfering peaks.
-
Use Tandem Mass Spectrometry (MS/MS): GC-MS/MS provides higher selectivity by monitoring specific precursor-to-product ion transitions, which can effectively eliminate interferences from matrix components and isomers.[12][17]
Q4: Is derivatization necessary for analyzing this compound, and what is the recommended procedure?
A: While not always mandatory, derivatization is highly recommended for GC-MS analysis of many synthetic cannabinoids, including indole-based structures.[5]
-
Benefits: Derivatization increases the volatility and thermal stability of the analyte by masking polar functional groups (like N-H on the indole ring).[4][5][18] This leads to improved chromatographic peak shape, reduced degradation, and often, enhanced sensitivity.[5]
-
Common Technique: The most common method is silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group.[4] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS), are frequently used.[10]
General Derivatization Protocol (Silylation):
-
Evaporate the sample extract to complete dryness under a gentle stream of nitrogen.
-
Add a silylation reagent, such as 25-50 µL of BSTFA with 1% TMCS.[10]
-
Seal the vial and heat at a specified temperature and time (e.g., 70°C for 30 minutes).[10]
-
Cool the vial to room temperature before injecting 1 µL into the GC-MS system.[10]
Note: It is crucial to use anhydrous solvents and a dry sample, as silylation reagents are sensitive to moisture.[4]
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analysis of synthetic cannabinoids using chromatographic methods.
Table 1: Method Detection and Quantification Limits
| Compound | Method | Matrix | LOD | LOQ | Reference |
|---|---|---|---|---|---|
| 5F-CUMYL-PICA | GC-MS/MS | Blood | 0.1 ng/mL | 0.5 ng/mL | [12] |
| 5F-MDMB-PICA | GC-MS/MS | Blood | 0.11 ng/mL | 0.5 ng/mL | [12] |
| 5F-MDMB-PINACA | LC-MS/MS | Oral Fluid | 30 µg/L | 90 µg/L | [19] |
| Various SCs | GC-MS | E-cigarette oil | - | 0.025 mg/mL |[20] |
Table 2: Sample Preparation Recovery and Matrix Effects
| Compound | Extraction Method | Recovery | Matrix Effect | Reference |
|---|---|---|---|---|
| 5F-CUMYL-PICA / 5F-MDMB-PICA | SPE | 91.4% | 15% | [12] |
| 5F-CUMYL-PICA / 5F-MDMB-PICA | Supported Liquid Extraction (SLE) | 82.5% | 24% | [12] |
| Various SCs | LLE | 94% - 103% | - |[20] |
Experimental Protocols
Protocol 1: General GC-MS Method for Synthetic Cannabinoid Screening
This protocol is a general guideline and should be optimized for your specific instrument and target analytes.
-
Sample Preparation (Urine):
-
To 2 mL of urine, add 200 μL of β-glucuronidase.[10]
-
Incubate at 60°C for 2 hours to hydrolyze conjugates.[10]
-
After cooling, perform a liquid-liquid extraction twice with 6 mL of a hexane/ethyl acetate (B1210297) (9:1) mixture.[10]
-
Evaporate the combined organic layers to dryness.
-
Proceed with derivatization as described in FAQ Q4.
-
-
GC-MS Parameters:
Visualizations & Workflows
The following diagrams illustrate key processes and relationships relevant to the analysis and troubleshooting of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. cannabissciencetech.com [cannabissciencetech.com]
- 5. researchgate.net [researchgate.net]
- 6. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow LC with integrated emitter tip and high dilution factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ccc.bc.edu [ccc.bc.edu]
- 14. researchgate.net [researchgate.net]
- 15. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a mass spectrometric hydroxyl-position determination method for the hydroxyindole metabolites of JWH-018 by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. extractionmagazine.com [extractionmagazine.com]
- 19. mdpi.com [mdpi.com]
- 20. Qualitative and Quantitative Analysis of Five Indoles or Indazole Amide Synthetic Cannabinoids in Suspected E-Cigarette Oil by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Novel Psychoactive Substances (NPS)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Novel Psychoactive Substances (NPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during analytical method validation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in validating analytical methods for NPS?
A1: The validation of analytical methods for NPS is complicated by several factors. The constant emergence of new substances means that reference materials are often unavailable or expensive.[1] Many NPS are designed to circumvent regulations, leading to a continuous chase for laboratories to develop and validate new detection methods.[1] Furthermore, NPS are often found in complex matrices such as herbal blends, pills, liquids, and biological samples, making sample preparation a critical and challenging step.[1][2] Isomer separation is another significant hurdle, as many NPS have structurally similar analogs that require specific analytical methods to differentiate.[1]
Q2: Which analytical techniques are most suitable for NPS identification and quantification?
A2: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly used quantitative methods for NPS analysis.[1][3] High-resolution mass spectrometry (HRMS), such as LC-HR/MS, is becoming increasingly popular for its ability to distinguish between compounds with the same molecular mass, which is invaluable for identifying "unknown" NPS.[1] While immunoassays can be used for initial screening, they have limitations due to potential cross-reactivity and the inability to detect the vast array of new NPS structures, which can lead to false-positive or false-negative results.[1][4][5]
Q3: What are the essential validation parameters for a quantitative NPS method in forensic toxicology?
A3: According to forensic toxicology guidelines, a quantitative analytical method for NPS should be validated for the following parameters:
-
Bias: The systematic error of the method.
-
Calibration Model: The mathematical relationship between the analyte concentration and the instrument response.[6][7]
-
Carryover: The potential for a sample to affect the subsequent sample.[6]
-
Interference Studies: Assessing the impact of other substances on the analyte detection.[6]
-
Ionization Suppression/Enhancement (for LC/MS): Evaluating the influence of matrix components on the ionization of the target analyte.[6][8]
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.[6]
-
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[6]
-
Precision: The closeness of agreement between a series of measurements.[6]
-
Dilution Integrity: Ensuring that a diluted sample provides results equivalent to the undiluted sample.[6][7]
-
Processed Sample Stability: Assessing the stability of the analyte in the processed sample over time.[6][9]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Resolution in Chromatography
Q: My chromatogram shows poor peak shape (e.g., tailing, fronting) and inadequate separation of isomers for a new synthetic cathinone. What should I do?
A: Poor peak shape and resolution can stem from several factors. Here’s a step-by-step troubleshooting guide:
-
Column Selection: Ensure you are using a column suitable for the polarity and structure of your analyte. For many NPS, a biphenyl (B1667301) or phenyl-hexyl stationary phase can provide good selectivity.[10][11]
-
Mobile Phase Optimization:
-
pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like synthetic cathinones. Experiment with adjusting the pH using additives like formic acid or ammonium (B1175870) formate.[10]
-
Solvent Strength: Modify the gradient profile of your organic solvent (e.g., acetonitrile (B52724) or methanol) to improve separation. A shallower gradient can often enhance the resolution of closely eluting peaks.
-
-
Flow Rate: A lower flow rate can sometimes improve resolution, but will increase analysis time.
-
Injection Volume and Solvent: Injecting a large volume or using an injection solvent much stronger than the initial mobile phase can lead to peak distortion. Reduce the injection volume or dilute your sample in the initial mobile phase.
-
System Check: Ensure your LC system is free of leaks and that the column is not clogged. A pre-column filter can help prevent blockages.
Issue 2: Significant Matrix Effects in LC-MS/MS Analysis of Biological Samples
Q: I am observing significant ion suppression for my target NPS in urine samples, leading to poor accuracy and precision. How can I mitigate this?
A: Matrix effects are a common challenge in LC-MS/MS analysis of biological samples and are caused by co-eluting endogenous components that interfere with the ionization of the target analyte.[8][12] Here are some strategies to address this:
-
Improve Sample Preparation: The goal is to remove as many interfering matrix components as possible.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples.[2] Choose an SPE sorbent that selectively retains your analyte while allowing matrix components to be washed away.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective but may be less selective than SPE.[2]
-
Microextraction Techniques: Techniques like microextraction by packed sorbent (MEPS) and dispersive liquid-liquid microextraction (dLLME) offer advantages such as reduced solvent and sample consumption.[2]
-
-
Chromatographic Separation: Optimize your chromatography to separate the analyte from the majority of matrix components. A longer column or a different stationary phase may be necessary.
-
Use of an Internal Standard: An isotopically labeled internal standard is the best choice as it will co-elute with the analyte and experience similar matrix effects, thus providing a more accurate quantification.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may compromise the limit of detection.[13]
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to compensate for matrix effects.
Issue 3: Unavailability of a Certified Reference Material (CRM)
Q: I need to validate a method for a very new NPS, but a CRM is not yet commercially available. How can I proceed?
A: The lack of CRMs is a major bottleneck in NPS analysis.[1] Here are some approaches to consider:
-
Characterized In-House Material: If you have synthesized the NPS in-house or obtained it from a non-certified supplier, you will need to thoroughly characterize it.
-
Structural Confirmation: Use techniques like High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the chemical structure.
-
Purity Assessment: Determine the purity of the material using techniques like quantitative NMR (qNMR) or by using a universal detector like a charged aerosol detector (CAD) with HPLC.
-
-
Standard Addition: This method can be used for quantification without a CRM. It involves adding known amounts of the uncertified standard to the sample and extrapolating to find the original concentration.
-
Relative Quantification: If an analog of the NPS with a certified standard is available, you can perform a semi-quantitative analysis by comparing the response of the new NPS to the certified analog. This is not ideal for forensic purposes but can be useful for initial screening and research.
Quantitative Data Summary
The following tables summarize key validation parameters from published methods for the analysis of different classes of NPS.
Table 1: Validation Parameters for Synthetic Cannabinoids in Oral Fluid via LC-MS/MS [10][14]
| Parameter | Result |
| Limit of Detection (LOD) | 1 ng/mL |
| Limit of Quantitation (LOQ) | 2.5 ng/mL |
| Linearity Range | 2.5–500 ng/mL |
| Accuracy | 90.5–112.5% of target |
| Precision | 3–14.7% |
Table 2: Validation Parameters for Multiple NPS Classes in Whole Blood via LC-MS/MS [15]
| NPS Class | Linearity Range |
| Synthetic Cannabinoids | 0.25–10 ng/mL |
| Other Drugs (Opioids, Cathinones, etc.) | 0.25–25 ng/mL |
Experimental Protocols
Protocol 1: General Method for LC-MS/MS Analysis of Synthetic Cannabinoids in Oral Fluid
This protocol is based on a validated method for the detection of 19 synthetic cannabinoids.[10][14]
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of oral fluid into a microcentrifuge tube.
-
Add 200 µL of cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.[14]
-
-
LC-MS/MS Conditions:
-
LC Column: Kinetex Biphenyl (50 mm × 3 mm × 2.6 μm).[10]
-
Mobile Phase A: 0.1% formic acid in water.[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient: A suitable gradient to achieve separation within a short run time (e.g., 4 minutes).[10]
-
Mass Spectrometry: Use a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for each target analyte and the internal standard.
-
Visualizations
Experimental Workflow for NPS Method Validation
Caption: General workflow for the validation of an analytical method for NPS.
Troubleshooting Logic for Matrix Effects
Caption: Decision-making flowchart for troubleshooting matrix effects in LC-MS analysis.
Simplified Signaling Pathway of a Synthetic Cannabinoid
References
- 1. clinicallab.com [clinicallab.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Clinical value of analytical testing in patients presenting with new psychoactive substances intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood [cfsre.org]
- 6. aafs.org [aafs.org]
- 7. Update of Standard Practices for New Method Validation in Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nebiolab.com [nebiolab.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Quantitation of Synthetic Cannabinoids in Plant Materials Using High Performance Liquid Chromatography with UV Detection (Validated Method) [pubmed.ncbi.nlm.nih.gov]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Enhancing Sensitivity for Low-Level Detection of 5-Fluoropentylindole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level detection of 5-Fluoropentylindole.
Troubleshooting Guides
This section addresses common issues encountered during the analytical detection of this compound, particularly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Sensitivity / Low Signal Intensity | 1. Inefficient Analyte Extraction: The chosen sample preparation method (e.g., LLE, SPE) may not be optimal for this compound, leading to poor recovery. 2. Suboptimal LC-MS/MS Parameters: Instrument settings such as spray voltage, gas temperatures, and collision energy may not be optimized for this specific analyte.[1] 3. Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., urine, blood) can suppress the ionization of this compound. 4. Analyte Adsorption: The analyte may adsorb to sample vials or other surfaces, reducing the amount reaching the detector.[2] | 1. Optimize Extraction: Experiment with different extraction techniques like Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) which are often more efficient than Liquid-Liquid Extraction (LLE) for cleaning up complex samples.[3] Ensure the pH of the sample is optimized for the analyte's pKa. 2. Thoroughly Optimize MS Parameters: Perform a full optimization of the mass spectrometer's source and analyte-specific parameters.[1] This includes cone voltage and collision energy for the specific precursor and product ions of this compound. 3. Mitigate Matrix Effects: Dilute the sample, use a more effective sample cleanup method, or employ a matrix-matched calibration curve. The use of a stable isotope-labeled internal standard is highly recommended. 4. Use Silanized Vials: To prevent adsorption, use silanized glass or low-adsorption polypropylene (B1209903) vials for sample storage and analysis.[2] |
| High Background Noise | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase, extraction solvents, or other reagents can contribute to high background noise. 2. Dirty LC System: Contamination in the injector, tubing, or column can leach into the system. 3. Inadequate Sample Cleanup: Residual matrix components can create a high chemical background. | 1. Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases. 2. System Cleaning: Flush the LC system thoroughly with an appropriate cleaning solution. If contamination persists, individual components may need to be cleaned or replaced. 3. Improve Sample Preparation: Incorporate additional cleanup steps in your sample preparation protocol, such as using a more selective SPE sorbent.[3] |
| Peak Tailing or Splitting | 1. Column Overload: Injecting too much sample or a sample dissolved in a solvent stronger than the mobile phase can lead to poor peak shape.[4] 2. Column Degradation: The analytical column may be old, contaminated, or have a void at the head. 3. Secondary Interactions: The analyte may be interacting with active sites on the column packing material. | 1. Reduce Injection Volume/Concentration: Decrease the amount of sample injected onto the column. Ensure the sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[4] 2. Replace or Clean Column: Try flushing the column according to the manufacturer's instructions. If the problem persists, replace the column. 3. Use an Appropriate Column: Consider using a column with a different stationary phase (e.g., a biphenyl (B1667301) phase has shown good results for synthetic cannabinoids) or a column with end-capping to minimize secondary interactions.[5] |
| Inconsistent Retention Times | 1. Mobile Phase Inconsistency: Changes in mobile phase composition, pH, or preparation can cause shifts in retention time. 2. Fluctuating Column Temperature: Inconsistent column temperature can lead to retention time variability. 3. Pump Issues: Problems with the LC pump, such as leaks or improper degassing, can affect the mobile phase flow rate and composition. | 1. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and ensure accurate composition and pH. 2. Use a Column Oven: Maintain a stable column temperature using a column oven. 3. Pump Maintenance: Regularly check the LC pump for leaks and ensure the mobile phase is properly degassed. |
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low levels of this compound?
A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection of synthetic cannabinoids like this compound at low concentrations in biological matrices.[6] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, allowing for the detection of picomolar quantities.[7]
Q2: Which biological matrix is best for detecting this compound?
A2: Urine is often the preferred matrix for routine monitoring of synthetic cannabinoid use because the parent drug and its metabolites are typically present at higher concentrations and for a longer duration compared to blood.[8] However, blood or plasma can be more suitable for correlating drug concentrations with impairment or in cases of acute intoxication.
Q3: Why is it important to analyze for metabolites of this compound in addition to the parent compound?
A3: Synthetic cannabinoids are rapidly and extensively metabolized in the body. The parent compound may only be detectable for a very short period after use.[9] Therefore, monitoring for specific metabolites can significantly extend the window of detection and provide more conclusive evidence of consumption.
Q4: How can I improve the recovery of this compound during sample preparation?
A4: To improve recovery, consider optimizing your extraction method. Solid Phase Extraction (SPE) with a sorbent tailored for nonpolar compounds can be very effective.[3] Additionally, ensure that the pH of the sample is adjusted to a level where this compound is in its neutral form to enhance its extraction into an organic solvent. Supported Liquid Extraction (SLE) is another efficient technique that can provide high recovery and clean extracts.[3]
Q5: What are the expected precursor and product ions for this compound in MS/MS analysis?
A5: While the exact fragmentation will depend on the instrument and conditions, for a compound like this compound (a naphthoylindole derivative), you would typically select the protonated molecule [M+H]+ as the precursor ion. The product ions are generated by the fragmentation of the parent molecule. Common fragmentation pathways for naphthoylindoles involve cleavage of the amide bond and fragmentation of the N-alkyl chain.[10] A detailed diagram of a plausible fragmentation pathway is provided below.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE) from Urine
This protocol is a representative method for the extraction of this compound from urine samples.
-
Sample Pre-treatment: To 1 mL of urine, add 50 µL of a β-glucuronidase solution to hydrolyze conjugated metabolites. Incubate at 60°C for 2-3 hours.[8] Allow the sample to cool to room temperature.
-
SPE Cartridge Conditioning: Condition a mixed-mode or reversed-phase SPE cartridge (e.g., Strata-X) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[8]
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent solution (e.g., 20% methanol in water) to remove polar interferences.
-
Analyte Elution: Elute the this compound and its metabolites with 1 mL of a suitable organic solvent, such as methanol or a mixture of ethyl acetate (B1210297) and hexane.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical parameters for the LC-MS/MS analysis of this compound.
Liquid Chromatography (LC) Parameters:
| Parameter | Value |
| Column | C18 or Biphenyl column (e.g., 50 mm x 2.1 mm, 2.6 µm)[5] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 40% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas Temp | 400°C |
| Precursor Ion [M+H]+ | To be determined for this compound |
| Product Ions | To be determined based on fragmentation studies |
| Collision Energy | To be optimized for each transition |
Visualizations
Caption: Workflow for the detection of this compound.
Caption: Plausible fragmentation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic Cannabinoid Analysis [sigmaaldrich.com]
- 3. open.bu.edu [open.bu.edu]
- 4. agilent.com [agilent.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Challenges in Detecting Designer Drugs and the Evolution of Testing Methods Press Services [pr.murrayjournal.com]
- 7. cmro.in [cmro.in]
- 8. americanlaboratory.com [americanlaboratory.com]
- 9. researchgate.net [researchgate.net]
- 10. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Immunoassay Cross-Reactivity with 5-Fluoropentylindole
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with immunoassay cross-reactivity, specifically concerning the synthetic cannabinoid 5-Fluoropentylindole. The following resources are designed to help you troubleshoot common problems and understand the underlying principles of your assays.
Frequently Asked Questions (FAQs)
Q1: What is immunoassay cross-reactivity and why is it a concern for this compound?
A1: Immunoassay cross-reactivity occurs when an antibody, designed to detect a specific target analyte, also binds to other structurally similar molecules. This is a significant concern in the analysis of synthetic cannabinoids like this compound due to the vast number of structurally related compounds. Such cross-reactivity can lead to inaccurate quantification and false-positive results, compromising the reliability of experimental data.[1][2]
Q2: What are the primary causes of high background noise in my immunoassay?
A2: High background in an immunoassay can obscure the true signal and reduce the sensitivity of the assay. Common causes include:
-
Insufficient Blocking: If the blocking step is inadequate, the primary or secondary antibodies can bind non-specifically to the microplate wells.
-
Excessive Antibody Concentration: Using too high a concentration of either the primary or secondary antibody can lead to increased non-specific binding.
-
Inadequate Washing: Insufficient washing between incubation steps can result in the retention of unbound antibodies or other reagents, contributing to a higher background signal.[3][4][5]
Q3: How can I differentiate between a true positive result and a false positive caused by cross-reactivity?
A3: Differentiating between a true positive and a false positive due to cross-reactivity is crucial for data integrity. The most reliable method for confirmation is to use a secondary, more specific analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6] These methods can definitively identify and quantify the specific compounds present in the sample.
Q4: Are there commercially available immunoassay kits specifically for this compound?
A4: Many commercially available enzyme-linked immunosorbent assay (ELISA) kits are designed to detect a range of synthetic cannabinoids.[7] These kits often target common structural motifs and metabolites. For instance, some kits are designed to detect JWH-018 and its metabolites, which share structural similarities with this compound.[8][9] However, it is essential to check the manufacturer's data sheet for specific cross-reactivity information with this compound.
Troubleshooting Guides
Problem: High Background Signal
High background can mask the specific signal from your target analyte, leading to reduced assay sensitivity.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Blocking | Optimize the blocking step by trying different blocking buffers (e.g., Bovine Serum Albumin (BSA), non-fat dry milk) at various concentrations and increasing the incubation time. |
| Excessive Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Inadequate Washing | Increase the number of wash steps and the volume of wash buffer. Ensure that the wells are completely emptied between washes. Adding a short soak time during each wash step can also be beneficial.[3][4][5] |
| Contaminated Reagents | Use fresh, high-purity reagents and sterile, disposable pipette tips to avoid cross-contamination. |
| Prolonged Incubation Time | Adhere strictly to the incubation times specified in the protocol. Over-incubation can lead to increased non-specific binding.[5] |
Problem: Suspected Cross-Reactivity with this compound (False Positives)
If you suspect that your immunoassay is producing false-positive results due to cross-reactivity with this compound, the following steps can help you investigate and mitigate the issue.
Step 1: Review Assay Specificity
-
Carefully examine the technical data sheet provided by the immunoassay kit manufacturer. Look for any data on cross-reactivity with this compound or structurally similar synthetic cannabinoids.
Step 2: Perform a Spike-and-Recovery Experiment
-
Objective: To determine if this compound interferes with the assay.
-
Procedure:
-
Prepare a series of samples by spiking a known concentration of this compound into a negative control matrix (e.g., drug-free urine or buffer).
-
Run these spiked samples alongside your regular samples and controls.
-
Analysis: If the signal increases with the concentration of this compound, it indicates cross-reactivity.
-
Step 3: Competitive Inhibition Assay
-
Objective: To confirm that this compound is binding to the same antibody as the target analyte.
-
Procedure:
-
Prepare a sample containing a known concentration of the target analyte.
-
Add increasing concentrations of this compound to this sample.
-
Run the assay.
-
Analysis: A dose-dependent decrease in the signal for the target analyte in the presence of this compound confirms competitive binding and thus cross-reactivity.
-
Step 4: Confirm with a More Specific Method
-
As mentioned in the FAQs, the most definitive way to confirm a result is to re-analyze the sample using a highly specific method like GC-MS or LC-MS/MS.
Data on Cross-Reactivity of Structurally Similar Compounds
While specific quantitative data for this compound cross-reactivity is not widely available in the provided search results, data for structurally related synthetic cannabinoids can offer valuable insights. The following table summarizes the cross-reactivity of several synthetic cannabinoids in an ELISA kit targeting the JWH-018 N-(5-hydroxypentyl) metabolite. This is relevant as this compound shares the indole (B1671886) core and pentyl chain, with the key difference being the terminal fluorine atom.
| Compound | Structural Similarity to this compound | Cross-Reactivity (%) |
| JWH-018 N-(5-hydroxypentyl) metabolite | High (indole core, pentyl chain with terminal modification) | 100 |
| JWH-018 N-pentanoic acid metabolite | High (indole core, modified pentyl chain) | >100 |
| AM2201 (has a fluoropentyl chain) | Very High (indole core, fluoropentyl chain) | High (specific % not provided) |
| JWH-073 N-(4-hydroxypentyl) metabolite | Moderate (indole core, different pentyl chain hydroxylation) | Moderate |
| JWH-250 | Moderate (different substituent on indole ring) | Low to Moderate |
Note: This data is adapted from a study on an ELISA kit targeting the JWH-018 metabolite and is intended to be illustrative.[8] The general trend observed is that modifications to the pentyl side chain, such as hydroxylation, significantly influence cross-reactivity.
Key Experimental Protocols
Competitive ELISA Protocol for Synthetic Cannabinoid Detection
This protocol is a generalized example based on commercially available kits and can be adapted for specific research needs.
Materials:
-
Microtiter plate coated with anti-synthetic cannabinoid antibodies
-
Synthetic cannabinoid standards (including the target analyte)
-
This compound (for cross-reactivity testing)
-
Enzyme-conjugated synthetic cannabinoid (e.g., HRP-conjugate)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Samples and controls
Procedure:
-
Sample/Standard Addition: Add 50 µL of standards, controls, or samples to the appropriate wells of the antibody-coated microplate.
-
Enzyme Conjugate Addition: Add 50 µL of the enzyme-conjugated synthetic cannabinoid to each well.
-
Incubation: Gently mix the plate and incubate for 60 minutes at room temperature. During this step, the free analyte in the sample and the enzyme-conjugated analyte compete for binding to the immobilized antibody.
-
Washing: Aspirate the contents of the wells and wash each well 3-5 times with 300 µL of Wash Buffer. Ensure complete removal of liquid after the final wash.
-
Substrate Addition: Add 100 µL of Substrate Solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature in the dark. A color will develop in the wells.
-
Stop Reaction: Add 100 µL of Stop Solution to each well to stop the color development.
-
Read Absorbance: Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
Visualizations
Caption: Workflow for a competitive ELISA experiment.
Caption: Mechanism of immunoassay cross-reactivity.
Caption: Troubleshooting decision tree for common immunoassay issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Cannabinoid ELISA Assays | Tulip Biolabs [tulipbiolabs.com]
- 8. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Optimization of extraction methods for 5-Fluoropentylindole from complex matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of 5-Fluoropentylindole extraction from complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when extracting this compound and other synthetic cannabinoids from biological matrices?
A1: Researchers frequently encounter challenges with matrix complexity, which can lead to issues like co-extraction of unwanted compounds.[1] The constant evolution of synthetic cannabinoid structures also makes it difficult for analytical labs to keep up, often requiring the development of new detection methodologies.[2] Key analytical issues include matrix effects (ion suppression or enhancement), low recovery rates, emulsion formation during liquid-liquid extraction, and the potential for analyte degradation.[3][4]
Q2: What are "matrix effects" and how can they be minimized during LC-MS/MS analysis?
A2: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy and precision of quantitative analysis.[3][5] Matrix components like proteins, lipids, and salts are often the cause. To minimize matrix effects, consider the following strategies:
-
Improve Sample Cleanup: Employ more selective sample preparation techniques like Solid-Phase Extraction (SPE) over simpler methods like protein precipitation.[5][6]
-
Optimize Chromatography: Adjust the chromatographic method to achieve better separation between this compound and interfering matrix components.[3]
-
Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering components enough to mitigate matrix effects.[6]
-
Use a Different Ionization Source: Electrospray ionization (ESI) is often more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[6]
Q3: Is it necessary to derivatize synthetic cannabinoids before GC-MS analysis?
A3: For GC-MS analysis, derivatization is often required for acidic cannabinoids to enhance their volatility, as they are typically nonvolatile molecules with high boiling points.[1] This process makes them more suitable for analysis in the gas phase.[1]
Q4: How should biological samples containing this compound be stored to ensure stability?
A4: Due to the unpredictable stability of synthetic cannabinoids, it is best to freeze or, at a minimum, refrigerate biological samples upon receipt at the laboratory.[7] This helps to preserve the concentration of the parent drug and its metabolites.[7]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the extraction of this compound.
Problem 1: Low Analyte Recovery
-
Possible Cause (LLE): Incorrect pH of the aqueous phase. The pH should be adjusted to ensure the analyte is in a neutral, non-ionized form to partition into the organic solvent.
-
Solution (LLE): Optimize the pH of the sample. For indole-based compounds, which can be weakly acidic or basic, empirical testing is recommended. Back-extraction can also be used to improve selectivity.[8]
-
Possible Cause (SPE): Inappropriate choice of sorbent or elution solvent. The analyte may be breaking through during sample loading or washing, or it may be irreversibly bound to the sorbent.
-
Solution (SPE): Ensure the sorbent chemistry is appropriate for this compound (e.g., a reversed-phase C18 sorbent for a non-polar analyte). Optimize the wash and elution solvent strengths. Use the weakest possible wash solvent that removes interferences without eluting the analyte, and the strongest possible elution solvent to ensure complete recovery.[9] Multiple, small-volume elutions can be more effective than a single large-volume elution.[9][10]
-
Possible Cause (General): Analyte volatility. The analyte may be lost during the solvent evaporation step.[8]
-
Solution (General): Use a less volatile extraction solvent if possible.[8] Evaporate solvents at a controlled, moderate temperature (e.g., 30-40°C) under a gentle stream of nitrogen.[8][11]
Problem 2: Emulsion Formation during Liquid-Liquid Extraction (LLE)
-
Possible Cause: High concentration of lipids, proteins, or other surfactant-like molecules in the sample matrix.[4] Vigorous shaking can also contribute to emulsion formation.[4]
-
Solution:
-
Gentle Mixing: Gently swirl or rock the separatory funnel instead of shaking it vigorously.[4]
-
"Salting Out": Add a neutral salt (e.g., sodium sulfate) to the aqueous layer to increase its polarity and disrupt the emulsion.[8]
-
Solvent Modification: Add a small amount of a different organic solvent to change the overall properties of the organic phase and break the emulsion.[4]
-
Alternative Technique: Use Supported Liquid Extraction (SLE), which immobilizes the aqueous phase on a solid support and eliminates the shaking step, thereby preventing emulsion formation.[4][12]
-
Problem 3: Poor Reproducibility
-
Possible Cause: Inconsistent manual procedures, especially in LLE or SPE. Variations in shaking time, solvent volumes, or flow rates can lead to variable results.[9]
-
Solution: Standardize all steps of the protocol. Use automated or semi-automated systems like positive pressure manifolds for SPE or SLE to ensure consistent flow rates.[13] Ensure complete drying of the sorbent bed in SPE when required, as residual water can affect elution.[14]
Problem 4: High Background or Co-Extracted Interferences
-
Possible Cause: The extraction method is not selective enough for the complex matrix.
-
Solution:
-
SPE Wash Step: Optimize the SPE wash step. Use a solvent that is strong enough to remove interferences but weak enough to leave the this compound on the sorbent.
-
Back-Extraction (LLE): After extracting the analyte into the organic phase, perform a back-extraction into a fresh aqueous phase at a pH where the analyte becomes ionized, leaving neutral interferences behind in the organic layer.[8]
-
Use a More Selective Sorbent: Consider using mixed-mode or molecularly imprinted polymer (MIP) SPE sorbents for highly complex matrices, as they offer greater selectivity.[15]
-
Quantitative Data Summary
The following tables summarize quantitative data relevant to the extraction and analysis of synthetic cannabinoids.
Table 1: Extraction Method Performance for Synthetic Cannabinoids
| Extraction Method | Matrix | Analyte(s) | Recovery (%) | Key Findings | Reference |
| Supported Liquid Extraction (SLE) | Whole Blood | 12 Synthetic Cannabinoids | > 60% for all compounds | Fast and efficient method with minimal matrix effects. 48 samples can be extracted in about an hour. | [12] |
| Liquid-Liquid Extraction (LLE) | Serum, Urine | 5F-MDMB-PICA | Not specified | Ethyl acetate (B1210297) at pH 9 was used successfully. | [16] |
| Solid-Phase Extraction (SPE) | Plant Material | Cannabinoids | 80-120% | Can be combined with sonication or microwave-assisted extraction. | [1] |
| Supercritical Fluid Extraction (SFE) | Plant Material | Cannabinoids | 92-104% | Lower solvent consumption and toxicity; good for large-scale extractions. | [1] |
Table 2: Analytical Method Sensitivity
| Analytical Method | Matrix | Analyte(s) | LOD | LOQ | Reference |
| LC-MS/MS | Serum | 30 Synthetic Cannabinoids | 0.01–2.0 ng/mL | 0.1–2.0 ng/mL | [17] |
| LC-MS/MS | Blood & Urine | 15 Parent SCs & 17 Metabolites | 0.01–0.5 ng/mL | 0.1 ng/mL (most compounds) | [2] |
| LC-MS/MS | Human Blood | 18 β-blockers (example) | Not specified | 0.1 to 0.5 ng/mL | [16] |
Experimental Protocols
Protocol 1: Supported Liquid Extraction (SLE) for Whole Blood
This protocol is a robust method for extracting this compound, offering high recovery and clean extracts while avoiding common LLE issues like emulsion formation.[12][18]
-
Sample Pre-treatment:
-
To 500 µL of whole blood sample, add an appropriate internal standard.
-
Add 500 µL of deionized water or a suitable buffer (e.g., 100 mM ammonium (B1175870) acetate, pH 5) to the sample.[13][18]
-
Vortex briefly to mix.
-
-
Sample Loading:
-
Analyte Elution:
-
Add 2 mL of a suitable water-immiscible organic solvent (e.g., ethyl acetate) to the column and allow it to flow via gravity into a clean collection tube.[12][18]
-
Wait for the solvent to completely pass through the column bed.
-
Repeat the elution with a second 2 mL aliquot of the solvent.
-
After the second elution, apply a gentle pulse of positive pressure or a stronger vacuum to push any remaining solvent from the column.
-
-
Post-Extraction:
Protocol 2: Solid-Phase Extraction (SPE) for Urine or Plasma
This protocol uses a reversed-phase sorbent, suitable for isolating non-polar compounds like this compound from a polar aqueous matrix.
-
Sample Pre-treatment (for Urine):
-
If targeting metabolites, an optional hydrolysis step using β-glucuronidase may be required to cleave glucuronide conjugates.[13]
-
Centrifuge the sample to remove particulates.[10]
-
Adjust the sample pH to ensure the analyte is retained on the sorbent. For reversed-phase, a neutral or slightly acidic pH is often optimal.[10]
-
-
SPE Cartridge Conditioning:
-
Select a C18 SPE cartridge. The sorbent mass depends on the sample volume and analyte concentration.[20]
-
Wash the cartridge with 1-2 column volumes of methanol (B129727) to activate the sorbent.[14]
-
Equilibrate the cartridge with 1-2 column volumes of deionized water or a buffer matching the sample's pH. Do not allow the sorbent bed to dry.[14][20]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (e.g., <4 mL/min).[14]
-
-
Washing:
-
Wash the cartridge with 1-2 column volumes of a weak solvent to remove polar interferences. A common wash solution is water or a low percentage (5-10%) of methanol in water.
-
After washing, dry the cartridge thoroughly under high vacuum or positive pressure to remove all residual water.[14]
-
-
Elution:
-
Post-Extraction:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.[14]
-
Visualizations
The following diagrams illustrate key workflows and concepts in the extraction and analysis of this compound.
References
- 1. Challenges of Extracting and Determining Cannabinoids in Different Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.liu.edu [digitalcommons.liu.edu]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 10. Solid Phase Extraction Guide | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. biotage.com [biotage.com]
- 13. biotage.com [biotage.com]
- 14. lcms.labrulez.com [lcms.labrulez.com]
- 15. Growing Trends in the Efficient and Selective Extraction of Compounds in Complex Matrices Using Molecularly Imprinted Polymers and Their Relevance to Toxicological Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 18. news-medical.net [news-medical.net]
- 19. benchchem.com [benchchem.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
Strategies to minimize ion suppression for 5-Fluoropentylindole in ESI-MS
Welcome to the technical support center for the analysis of 5-Fluoropentylindole and related synthetic cannabinoids using Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression and achieve accurate, reliable results.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This phenomenon can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification in ESI-MS analysis.[1] Biological samples such as plasma, urine, and whole blood are complex matrices containing numerous endogenous components like salts, lipids, and proteins that can cause significant ion suppression.[1][2]
Q2: What are the primary causes of ion suppression in ESI-MS?
A2: The primary causes of ion suppression in ESI include:
-
Competition for Charge: Co-eluting matrix components can compete with the analyte for the available charge on the ESI droplets, leading to a reduction in the formation of analyte ions.[1][3]
-
Changes in Droplet Properties: The presence of non-volatile matrix components can alter the surface tension and viscosity of the ESI droplets.[4][5] This change can hinder the efficient evaporation of the solvent and the subsequent release of gas-phase analyte ions.[4][5]
-
Co-precipitation: Non-volatile materials in the matrix can cause the analyte to co-precipitate within the droplet, preventing it from being ionized.[3]
Q3: How can I determine if ion suppression is affecting my this compound analysis?
A3: A common method to assess ion suppression is the post-column infusion experiment.[6][7] In this technique, a constant flow of a standard solution of this compound is introduced into the LC eluent after the analytical column and before the MS source. A blank matrix sample (e.g., plasma extract without the analyte) is then injected. A dip in the baseline signal at the retention time of interfering matrix components indicates the presence of ion suppression.[6][7]
Troubleshooting Guides
Issue 1: Low signal intensity or poor sensitivity for this compound.
This issue is often a direct consequence of ion suppression. The following troubleshooting steps can help mitigate this problem.
References
- 1. academic.oup.com [academic.oup.com]
- 2. digital-library.theiet.org [digital-library.theiet.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. biotage.com [biotage.com]
- 5. researchke.kingston.ac.uk [researchke.kingston.ac.uk]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. lctsbible.com [lctsbible.com]
Technical Support Center: Improving the Reproducibility of In Vitro Metabolism Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in conducting reproducible in vitro metabolism studies.
I. General Troubleshooting & FAQs
This section addresses common issues that can arise during various in vitro metabolism experiments, leading to a lack of reproducibility.
Q1: My experimental results show high variability between replicates. What are the common causes and how can I minimize this?
A1: High variability in in vitro metabolism assays can stem from several factors.[1] Ensuring precise and consistent execution of the experiment is paramount.[2]
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting can lead to significant variations in reagent and compound concentrations.
-
Solution: Regularly calibrate pipettes. For viscous solutions, consider using reverse pipetting techniques to ensure accurate volume transfer.[1]
-
-
Inhomogeneous Suspensions: If using microsomes or hepatocytes, failure to properly mix the stock suspension before aliquoting can result in varying cell or protein concentrations between wells.
-
Solution: Gently vortex or mix the microsomal or hepatocyte stock solution before each aspiration.[3]
-
-
Temperature Fluctuations: Inconsistent incubation temperatures can affect enzyme activity.
-
Solution: Ensure the incubator maintains a constant and uniform temperature of 37°C.[3]
-
-
Edge Effects in Plates: Evaporation from the outer wells of 96- or 384-well plates can concentrate reagents and affect results.
-
Solution: Avoid using the outer wells for critical samples or ensure proper sealing of the plate to minimize evaporation.
-
Q2: I am observing little to no metabolism of my test compound. What are the potential reasons?
A2: A lack of metabolic activity can be due to several factors related to the experimental setup or the compound itself.
-
Inactive Metabolic System: The enzymes in your liver microsomes or hepatocytes may be inactive.
-
Degraded Cofactors: The cofactor, typically NADPH for Phase I reactions, is essential for enzyme activity and can degrade if not handled properly.
-
Compound is Not a Substrate: The test compound may not be a substrate for the enzymes present in the in vitro system used (e.g., not metabolized by CYPs in microsomes).
-
Analytical Issues: The analytical method (e.g., LC-MS/MS) may not be sensitive enough to detect the disappearance of the parent compound or the formation of metabolites.
-
Solution: Verify the LC-MS/MS method for the detection of your compound and its potential metabolites.[3]
-
Q3: My in vitro results do not correlate well with my in vivo findings. What could be the cause?
A3: Poor in vitro-in vivo correlation (IVIVC) is a common challenge in drug metabolism studies.[2]
-
Extrahepatic Metabolism: Metabolism may be occurring in tissues other than the liver (e.g., intestine, kidney, lung), which is not accounted for in liver-based in vitro systems.[2]
-
Lack of Specific Metabolic Pathways: The in vitro system may lack a specific metabolic pathway that is active in vivo. For example, microsomes are rich in Phase I enzymes but lack most Phase II enzymes.
-
Drug Transporters: The role of drug transporters in hepatic uptake and efflux is not fully captured in subcellular fractions like microsomes.
-
Plasma Protein Binding: Extensive plasma protein binding in vivo can limit the free fraction of the drug available for metabolism, a factor not always accounted for in in vitro assays.[9]
II. Assay-Specific Troubleshooting
This section provides targeted troubleshooting advice for common in vitro metabolism assays.
A. Metabolic Stability Assay
Q1: The half-life of my compound is very short, and it disappears almost instantly. How can I get a more accurate measurement?
A1: Very rapid metabolism can make it difficult to determine an accurate half-life.
-
Solution:
Q2: My compound appears to be unstable even in the absence of NADPH. What does this indicate?
A2: Disappearance of the compound in a control incubation without the NADPH regenerating system suggests non-CYP-mediated degradation.[10]
-
Chemical Instability: The compound may be chemically unstable in the incubation buffer.
-
Solution: Run a control incubation without any biological material (microsomes or hepatocytes) to assess chemical stability.[11]
-
-
Non-NADPH Dependent Enzymatic Degradation: Other enzymes present in the system that do not require NADPH may be metabolizing the compound.
B. CYP Inhibition Assay
Q1: The IC50 values from my cocktail assay do not match the values from single-substrate assays. Why is this happening?
A1: Discrepancies between cocktail and single-substrate IC50 values often point to interactions between the substrates.
-
Substrate-Substrate Interaction: One probe substrate in the cocktail may be inhibiting the metabolism of another.[4]
-
Inhibitor Binding to Microsomes: At high protein concentrations, non-specific binding of the inhibitor to microsomes can reduce its free concentration.
-
Solution: Use a low microsomal protein concentration (e.g., ≤ 0.1 mg/mL) to minimize non-specific binding.[4]
-
Q2: I am observing inconsistent results in my time-dependent inhibition (TDI) assay. What should I check?
A2: Inconsistent TDI results can be due to several factors related to the pre-incubation and stability of the compound or its metabolites.
-
Inadequate Pre-incubation Time: The pre-incubation time may not be sufficient for the formation of reactive metabolites that cause TDI.
-
Instability of the Test Compound or its Reactive Metabolite: The compound or its reactive metabolite may be unstable in the incubation matrix.
-
Solution: Assess the stability of the compound in the incubation matrix without NADPH to check for chemical instability.[4]
-
C. Reaction Phenotyping
Q1: The contribution of a specific CYP isoform is much higher or lower than expected. What could be the reason?
A1: Unexpected contributions from CYP isoforms can arise from issues with the experimental approach.
-
Non-specific Inhibitors: The chemical inhibitor used may not be entirely specific for the target CYP isoform.
-
Solution: Use multiple, complementary approaches for reaction phenotyping, such as using both chemical inhibitors and recombinant human CYP enzymes.[14]
-
-
Incorrect Enzyme/Substrate Concentrations: The concentrations of the recombinant enzymes or the test compound may not be optimal.
-
Solution: Ensure that the substrate concentration is below the Km to be in the linear range of enzyme kinetics and that appropriate concentrations of recombinant enzymes are used.
-
III. Data Presentation: Quantitative Summaries
Table 1: Common Organic Solvents and Their Impact on CYP Isoform Activity
| Organic Solvent | Concentration | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 | Reference |
| DMSO | 0.1% - 1% | Minimal Effect | Inhibition | Inhibition | Minimal Effect | Inhibition | [4][15] |
| Acetonitrile (B52724) | ≤ 1% | Minimal Effect | Minimal Effect | Minimal Effect | Minimal Effect | Minimal Effect | [4][16] |
| Methanol (B129727) | ≤ 1% | Minimal Effect | Inhibition | Minimal Effect | Minimal Effect | Minimal Effect | [15] |
| Ethanol | ≤ 1% | Minimal Effect | Inhibition | Minimal Effect | Minimal Effect | Minimal Effect | [17] |
Note: The effects of organic solvents can be concentration-dependent and substrate-specific. It is recommended to keep the final concentration of organic solvents in the incubation mixture as low as possible, preferably below 0.5%, and ideally no more than 0.1%.[4]
IV. Experimental Protocols
A. Microsomal Stability Assay
1. Materials:
-
Liver microsomes (human or other species)[18]
-
Test compound stock solution (e.g., 10 mM in DMSO)[3]
-
Phosphate buffer (e.g., 100 mM, pH 7.4)[19]
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[19]
-
Ice-cold acetonitrile or methanol with an internal standard to terminate the reaction[18]
-
96-well plates
-
Incubator shaker set at 37°C
2. Procedure:
-
Prepare the test compound working solution by diluting the stock solution in buffer.
-
In a 96-well plate, add the liver microsomes and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add buffer instead of the NADPH system.[19]
-
Incubate the plate at 37°C with gentle shaking.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol containing an internal standard.[20][21]
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
3. Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) = 0.693 / k.[3]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).[3]
B. CYP Inhibition IC50 Determination
1. Materials:
-
Human liver microsomes[22]
-
Test compound stock solution
-
CYP-specific probe substrate
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Ice-cold stop solution (e.g., acetonitrile/methanol) with internal standard
-
96-well plates
-
Incubator shaker
2. Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add human liver microsomes, the test compound dilutions (or vehicle control), and buffer.
-
Pre-incubate the plate at 37°C.
-
Add the CYP-specific probe substrate to all wells.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time, ensuring the reaction is in the linear range.
-
Terminate the reaction with the ice-cold stop solution.
-
Centrifuge the plate and analyze the supernatant for metabolite formation by LC-MS/MS.
3. Data Analysis:
-
Calculate the percent inhibition of enzyme activity for each concentration of the test compound compared to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).[22]
V. Visualizations
Caption: Workflow for a typical in vitro metabolic stability assay.
Caption: A logical workflow for troubleshooting high variability in results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Microsomal vs Hepatocyte Stability: Which One to Choose? [synapse.patsnap.com]
- 7. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 8. Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. benchchem.com [benchchem.com]
- 12. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 14. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Effect of common organic solvents on in vitro cytochrome P450-mediated metabolic activities in human liver microsomes. | Semantic Scholar [semanticscholar.org]
- 16. ijpsonline.com [ijpsonline.com]
- 17. Impact of Organic Solvents on Cytochrome P450 Probe Reactions: Filling the Gap with (S)-Warfarin and Midazolam Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 20. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
Calibration curve issues in quantitative analysis of synthetic cannabinoids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges related to calibration curves in the quantitative analysis of synthetic cannabinoids.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My calibration curve has poor linearity (R² < 0.99). What are the potential causes and how can I fix it?
A: Poor linearity is a common issue that can stem from several sources, from standard preparation to instrument behavior. A coefficient of determination (R²) value below 0.99 often indicates that the chosen model does not accurately describe the relationship between concentration and response.
Potential Causes & Solutions:
-
Inaccurate Standard Preparation: Errors in serial dilutions are a frequent cause. Ensure that volumetric flasks and pipettes are properly calibrated and that stock solutions are fully dissolved. Highly lipophilic synthetic cannabinoids may require specific organic solvents for full solubility.[1]
-
Analyte Adsorption: Synthetic cannabinoids can adsorb to the surfaces of sample vials, especially at low concentrations, leading to a loss of analyte and a non-linear response. Using silanized glass vials or polypropylene (B1209903) vials can mitigate this issue.
-
Instrument Saturation: At high concentrations, the detector (e.g., mass spectrometer) can become saturated, leading to a plateau in the signal response. If this occurs, narrow the calibration range or dilute high-concentration samples.
-
Incorrect Blank: A blank sample (matrix without the analyte) that is contaminated with the analyte will cause a positive y-intercept and can affect linearity. Always use a clean, verified blank matrix.
-
Heteroscedasticity: This occurs when the variance of the response is not constant across the concentration range (i.e., higher concentrations have greater variability). Standard linear regression assumes constant variance (homoscedasticity). In this case, a weighted linear regression is more appropriate.[2][3][4]
Q2: I suspect matrix effects are impacting my results. How can I identify and mitigate them?
A: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting components from the sample matrix.[5] This can lead to ion suppression or enhancement, causing inaccurate quantification and poor reproducibility.[5] Biological matrices like plasma, urine, and oral fluid are complex and common sources of these effects.[5]
Identifying Matrix Effects: A common method is to compare the response of an analyte in a neat solvent to its response in a matrix extract that has been spiked with the analyte after extraction.[5][6]
Mitigation Strategies:
-
Improve Sample Cleanup: More effective sample preparation can remove interfering components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are more effective at removing matrix components than simple protein precipitation.[5]
-
Optimize Chromatography: Adjusting the HPLC/UHPLC gradient can help separate the analyte of interest from co-eluting matrix components. Using columns with different selectivities, like a biphenyl (B1667301) phase, can also be effective.[7][8]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for mitigating matrix effects in LC-MS/MS analysis.[5][9] A SIL-IS is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement, thus providing the most accurate correction.[9]
-
Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components to a level where they no longer significantly impact analyte ionization.[10]
-
Matrix-Matched Calibrators: Preparing calibration standards in the same blank biological matrix as the samples can help compensate for consistent matrix effects.[5]
Q3: When should I use a weighted regression model (e.g., 1/x or 1/x²)?
A: An unweighted (ordinary least squares, OLS) linear regression gives equal importance to all points on the calibration curve. However, in bioanalytical methods like LC-MS/MS, the absolute error often increases with concentration, a phenomenon known as heteroscedasticity.[3] This means that the highest concentration calibrators have the most influence on the regression line, which can lead to significant inaccuracies at the lower end of the curve.[3][4]
You should use a weighted least squares (WLS) regression when your data is heteroscedastic.[2][4] Weighting factors, such as 1/x or 1/x², give less weight to the higher concentration points, improving accuracy for lower concentration samples which is often critical.[4]
The best way to assess the need for weighting is to plot the residuals versus concentration. If the residuals show a funneling or cone shape (i.e., they increase with concentration), your data is heteroscedastic and a weighted model is appropriate.[11]
| Regression Model | Calculated Conc. at 2.5 ng/mL | % Relative Error (%RE) | Calculated Conc. at 500 ng/mL | % Relative Error (%RE) |
| Unweighted (OLS) | 3.1 ng/mL | +24.0% | 498.5 ng/mL | -0.3% |
| Weighted (1/x) | 2.55 ng/mL | +2.0% | 501.0 ng/mL | +0.2% |
| Table 1: Example Comparison of Unweighted vs. Weighted Regression. Note the significant improvement in accuracy (%RE) at the low concentration level when using a 1/x weighted model. |
Q4: What are the characteristics of a good internal standard (IS) and why might my IS response be unstable?
A: An internal standard is a compound added at a constant concentration to all samples (calibrators, QCs, and unknowns) to correct for variability in sample preparation and instrument response.[9]
Characteristics of an Ideal Internal Standard:
-
Chemical Similarity: It should be chemically similar to the analyte to behave similarly during extraction and analysis. For mass spectrometry, stable isotope-labeled (e.g., deuterated) versions of the analyte are considered ideal.[9]
-
Distinguishable Signal: It must be clearly distinguishable from the analyte and any other matrix components by the detector.
-
Absence in Samples: It must not be naturally present in the unknown samples.[9]
-
Elution Time: It should elute near the analyte of interest without causing interference.
Causes of Unstable IS Response:
-
Inconsistent Addition: Errors in pipetting the IS into each sample will lead to variable responses.
-
Degradation: The IS may be unstable in the sample matrix or during sample processing steps.
-
Matrix Effects: The IS itself can be subject to ion suppression or enhancement. If the IS does not co-elute precisely with the analyte, the degree of matrix effect may differ, leading to inaccurate correction.
-
Interference: A co-eluting compound from the matrix may be interfering with the IS signal.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol, adapted from Matuszewski et al., allows for the quantitative determination of matrix factor (MF), recovery (RE), and process efficiency (PE).[6]
Procedure:
-
Prepare Three Sample Sets (n=5 or 6 for each set):
-
Set 1 (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent. This represents the response without any matrix influence.
-
Set 2 (Post-Extraction Spike): Extract blank matrix from multiple sources. After the final evaporation step, spike the analyte and internal standard into the dried extract before reconstitution.
-
Set 3 (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before initiating the extraction process.
-
-
Analyze all samples using the validated LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF): MF = (Mean Peak Response of Set 2) / (Mean Peak Response of Set 1)
-
An MF > 1 indicates ion enhancement.
-
An MF < 1 indicates ion suppression.
-
An MF = 1 indicates no matrix effect.
-
-
Recovery (RE): RE = (Mean Peak Response of Set 3) / (Mean Peak Response of Set 2)
-
Process Efficiency (PE): PE = (Mean Peak Response of Set 3) / (Mean Peak Response of Set 1) or PE = MF * RE
-
| Sample Set | Description | Mean Analyte Response (Area) |
| Set 1 | Analyte in Solvent | 1,550,000 |
| Set 2 | Post-Extraction Spike | 1,180,000 |
| Set 3 | Pre-Extraction Spike | 1,090,000 |
| Table 2: Example data for calculating matrix effects. In this case, the Matrix Factor (MF) = 1,180,000 / 1,550,000 = 0.76, indicating significant ion suppression. |
Visualized Workflows and Logic
Caption: General workflow for quantitative analysis of synthetic cannabinoids.
References
- 1. unodc.org [unodc.org]
- 2. scribd.com [scribd.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. Validation of a liquid chromatography-tandem mass spectrometry method for analyzing cannabinoids in oral fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Validated Method for the Detection of Synthetic Cannabinoids in Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
A Comparative Analysis of Cannabinoid Receptor Binding: 5-Fluoropentylindole Derivatives vs. JWH-018
This guide provides a detailed comparison of the cannabinoid receptor binding profiles of JWH-018 and representative 5-fluoropentylindole (B1162967) synthetic cannabinoids, namely AM-2201 and 5F-PB-22. The addition of a fluorine atom to the pentyl chain is a common structural modification in synthetic cannabinoids, often leading to significant changes in receptor affinity and potency. This document is intended for researchers, scientists, and drug development professionals investigating the structure-activity relationships of synthetic cannabinoids.
Quantitative Comparison of Receptor Binding Affinities
The binding affinity of a compound for a receptor is a critical measure of its potential potency. This is typically expressed as the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The data below, compiled from multiple in vitro studies, compares the binding affinities of JWH-018 with its fluorinated analog AM-2201 and another potent fluorinated compound, 5F-PB-22, for the human cannabinoid receptors CB1 and CB2.
| Compound | Common Name(s) | Target Receptor | Binding Affinity (Ki, nM) |
| (Naphthalen-1-yl)(1-pentyl-1H-indol-3-yl)methanone | JWH-018 | CB1 | 9.00 ± 5.00[1], 3.38[2] |
| CB2 | 2.94 ± 2.65[1] | ||
| --INVALID-LINK--methanone | AM-2201 | CB1 | 1.0[3] |
| CB2 | 2.6[3] | ||
| Quinolin-8-yl 1-(5-fluoropentyl)-1H-indole-3-carboxylate | 5F-PB-22 | CB1 | 0.468[4], 0.13[2] |
| CB2 | 0.633[4] |
Analysis of the data reveals that the terminal fluorination of the N-pentyl chain generally increases binding affinity for the CB1 receptor.[5][6] For instance, AM-2201, the direct 5-fluoropentyl analog of JWH-018, exhibits approximately a 9-fold higher affinity for the CB1 receptor.[3] The compound 5F-PB-22 demonstrates an even more pronounced affinity for both CB1 and CB2 receptors, with Ki values in the sub-nanomolar range, positioning it as a highly potent synthetic cannabinoid.[2][4] Both JWH-018 and the fluorinated derivatives act as full agonists at these receptors.[1][3][4]
Experimental Protocols: Competitive Radioligand Binding Assay
The binding affinity (Ki) values presented are typically determined using a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound (e.g., JWH-018 or AM-2201) to displace a radiolabeled ligand from the target receptor.
Objective: To determine the inhibition constant (Ki) of a test compound for the CB1 or CB2 receptor.
Materials:
-
Receptor Source: Cell membranes prepared from cells engineered to express high levels of human CB1 or CB2 receptors (e.g., CHO-hCB1/hCB2 or T-REx™-293 cells).[7][8]
-
Radioligand: A high-affinity cannabinoid receptor ligand labeled with a radioisotope, such as [3H]CP-55,940 or [3H]SR141716A.[9][10]
-
Test Compounds: JWH-018, AM-2201, 5F-PB-22, and other compounds of interest, dissolved in a suitable solvent like DMSO.
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.2% Bovine Serum Albumin (BSA), pH 7.4.[9]
-
Washing Buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.[9]
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter: A liquid scintillation β-counter to measure radioactivity.
Methodology:
-
Membrane Preparation: The cell membranes expressing the target receptor are thawed on ice and diluted to a specific protein concentration in the assay buffer.
-
Assay Setup: The assay is performed in microtiter plates. To each well, the following are added in order:
-
Assay buffer.
-
A fixed concentration of the radioligand (typically at or near its Kd value).
-
Increasing concentrations of the unlabeled test compound.
-
A control for non-specific binding containing a high concentration of a known cannabinoid agonist/antagonist instead of the test compound.
-
A control for total binding containing only the radioligand and buffer.
-
-
Incubation: The plate is incubated, typically for 60-90 minutes at 30°C or 37°C, to allow the binding reaction to reach equilibrium.[9][10]
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold washing buffer to remove any remaining unbound ligand.
-
Quantification: The filters are collected, and scintillation cocktail is added. The radioactivity trapped on each filter, corresponding to the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental workflow for a competitive radioligand binding assay.
Cannabinoid Receptor Signaling Pathway
Both JWH-018 and 5-fluoropentylindoles are agonists that activate CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Their binding initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to inhibitory Gi/o proteins.
Activation of the Gi/o protein leads to:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).
-
Modulation of Ion Channels:
-
Activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization.
-
Inhibition of voltage-gated calcium channels (VGCCs), reducing calcium influx.
-
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: This includes the activation of extracellular signal-regulated kinases (ERK), which can influence gene expression and other cellular processes.
These signaling events collectively mediate the various physiological and psychoactive effects associated with these synthetic cannabinoids. The higher affinity and potency of fluorinated compounds like AM-2201 and 5F-PB-22 mean that a lower concentration is required to elicit these downstream effects compared to JWH-018.[5][11]
References
- 1. JWH-018 - Wikipedia [en.wikipedia.org]
- 2. Native CB1 receptor affinity, intrinsic activity and accumbens shell dopamine stimulant properties of third generation SPICE/K2 cannabinoids: BB-22, 5F-PB-22, 5F-AKB-48 and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AM-2201 - Wikipedia [en.wikipedia.org]
- 4. 5F-PB-22 - Wikipedia [en.wikipedia.org]
- 5. Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human metabolites of synthetic cannabinoids JWH-018 and JWH-073 bind with high affinity and act as potent agonists at cannabinoid type-2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Metabolism of 5F-PB-22 and PB-22
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the metabolism of the synthetic cannabinoids 5F-PB-22 and its non-fluorinated analog, PB-22. The information presented is collated from in vitro human hepatocyte studies and other relevant research, with a focus on providing actionable data and clear visualizations for researchers in the fields of toxicology, pharmacology, and drug metabolism.
Executive Summary
5F-PB-22 (1-(5-fluoropentyl)-8-quinolinyl ester-1H-indole-3-carboxylic acid) and PB-22 (1-pentyl-8-quinolinyl ester-1H-indole-3-carboxylic acid) are synthetic cannabinoids that share a core structure but differ by a single fluorine atom on the pentyl chain.[1][2] This seemingly minor structural modification results in a notable divergence in their metabolic pathways, primarily through the introduction of oxidative defluorination for 5F-PB-22.[1][2][3][4] The predominant initial metabolic step for both compounds is ester hydrolysis, catalyzed primarily by carboxylesterase 1 (CES1).[1][2][5] Following this, a cascade of Phase I and Phase II metabolic reactions occurs, leading to a variety of metabolites. In human hepatocyte models, 22 metabolites have been identified for 5F-PB-22, and 20 for PB-22.[1][2]
Data Presentation: Comparative Metabolite Profile
The following table summarizes the key metabolic transformations and the number of identified metabolites for 5F-PB-22 and PB-22 based on human hepatocyte incubation studies.
| Feature | 5F-PB-22 | PB-22 | Reference |
| Primary Initial Pathway | Ester Hydrolysis | Ester Hydrolysis | [1][2] |
| Key Hydrolytic Enzyme | Carboxylesterase 1 (CES1) | Carboxylesterase 1 (CES1) | [5] |
| Total Metabolites Identified (Human Hepatocytes) | 22 | 20 | [1][2] |
| Unique Metabolic Pathway | Oxidative Defluorination | N/A | [1][2][3][4] |
| Common Metabolic Pathways | - Hydroxylation- Dihydroxylation- Dihydrodiol Formation- Carboxylation- Glucuronidation | - Hydroxylation- Dihydroxylation- Trihydroxylation- Dihydrodiol Formation- Ketone Formation- Carboxylation- Glucuronidation | [1][2][3][4] |
| Key Urinary Markers | 5'-fluoropentylindole-3-carboxylic acid, PB-22 pentanoic acid, hydroxy-5F-PB-22 | Pentylindole-3-carboxylic acid, hydroxypentyl-PB-22, PB-22 pentanoic acid | [1][2] |
Metabolic Pathways: A Visual Comparison
The metabolic pathways of 5F-PB-22 and PB-22 are initiated by the hydrolysis of the ester linkage. Subsequent reactions are primarily oxidative. The presence of the fluorine atom in 5F-PB-22 introduces an additional significant pathway.
Experimental Protocols
The following section details a typical experimental protocol for the in vitro metabolism of 5F-PB-22 and PB-22 using human hepatocytes, based on published methodologies.[1]
1. Incubation with Human Hepatocytes
-
Materials: Cryopreserved human hepatocytes, incubation medium (e.g., Williams' Medium E), 5F-PB-22, PB-22 (typically dissolved in a solvent like methanol (B129727) or DMSO).
-
Procedure:
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes in collagen-coated plates and allow them to attach.
-
Prepare a stock solution of 5F-PB-22 or PB-22.
-
Dilute the stock solution in the incubation medium to a final concentration (e.g., 10 µmol/L).
-
Remove the plating medium from the hepatocytes and add the medium containing the test compound.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2.
-
Collect samples (both cells and supernatant) at various time points (e.g., 0, 1, and 3 hours).
-
Quench the metabolic reactions by adding a cold organic solvent like acetonitrile.
-
Centrifuge the samples to pellet cell debris and proteins.
-
Collect the supernatant for analysis.
-
2. Metabolite Identification using High-Resolution Mass Spectrometry (HRMS)
-
Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (QTOF) or Orbitrap instrument, coupled with a liquid chromatography (LC) system.
-
LC Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phases: Typically, a gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile.
-
Flow Rate: A standard analytical flow rate (e.g., 0.3-0.5 mL/min).
-
-
MS Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is common.
-
Data Acquisition: Full scan MS and data-dependent MS/MS (or product ion scans) are acquired to obtain accurate mass measurements of parent ions and their fragments.
-
-
Data Analysis:
-
Process the raw data using specialized software.
-
Identify potential metabolites by searching for predicted biotransformations (e.g., hydrolysis, oxidation, glucuronidation) from the parent drug's exact mass.
-
Confirm the structure of the metabolites by interpreting the fragmentation patterns in the MS/MS spectra.
-
Experimental Workflow Visualization
The logical flow of a typical in vitro metabolism study for synthetic cannabinoids is depicted below.
Comparative Logic of Metabolic Fate
The initial metabolic decision for both 5F-PB-22 and PB-22 is largely driven by esterases. However, the subsequent modifications by CYP450 enzymes are where their paths diverge significantly due to the fluorine substituent.
Conclusion
The metabolism of 5F-PB-22 and PB-22, while sharing the initial ester hydrolysis pathway, exhibits a key difference in the form of oxidative defluorination for the fluorinated analog. This leads to a slightly more complex metabolite profile for 5F-PB-22. Understanding these differences is critical for the development of accurate analytical methods for detecting the intake of these substances and for assessing their potential toxicological profiles. The provided data and visualizations offer a foundational guide for researchers working with these compounds.
References
- 1. Metabolism of synthetic cannabinoids PB-22 and its 5-fluoro analog, 5F-PB-22, by human hepatocyte incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic Profile of Synthetic Cannabinoids 5F-PB-22, PB-22, XLR-11 and UR-144 by Cunninghamella elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic cannabimimetic agents metabolized by carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to GC-MS and LC-MS/MS for Synthetic Cannabinoid Analysis
The clandestine synthesis of novel psychoactive substances, particularly synthetic cannabinoids, presents a significant and ever-evolving challenge for forensic, clinical, and research laboratories. As manufacturers continually alter chemical structures to circumvent controlled substance laws, analytical methods must be robust, sensitive, and adaptable. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) have emerged as the two primary analytical techniques for the identification and quantification of these compounds. This guide provides an objective comparison of their performance, supported by experimental data, to assist researchers and professionals in selecting the most appropriate method for their needs.
Principle of achniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. In GC, a sample is vaporized and separated into its components as it travels through a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). This high-energy ionization process causes predictable fragmentation of molecules, creating a unique mass spectrum that acts as a chemical "fingerprint." These spectra can be compared against extensive, standardized libraries for confident compound identification.[1] However, many synthetic cannabinoids contain polar functional groups that make them non-volatile, necessitating a chemical modification step known as derivatization prior to analysis.[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is highly effective for analyzing non-volatile, polar, and thermally labile compounds.[3] Separation occurs in a liquid phase based on the analytes' interactions with the column's stationary phase and the mobile phase. The separated compounds are then ionized using softer techniques, such as electrospray ionization (ESI), which typically keeps the molecule intact, preserving the molecular ion. The tandem mass spectrometry (MS/MS) capability adds a layer of specificity by selecting the molecular ion, fragmenting it, and then detecting specific product ions. This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides exceptional sensitivity and selectivity, making it ideal for complex biological matrices.[4][5]
Performance Comparison
The choice between GC-MS and LC-MS/MS often depends on the specific analytical goals, such as screening seized materials versus quantifying metabolites in biological fluids. The following tables summarize the key performance characteristics of each technique.
Table 1: Qualitative Feature Comparison of GC-MS and LC-MS/MS
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separates volatile/thermally stable compounds in the gas phase. | Separates compounds in the liquid phase based on polarity. |
| Sample Volatility | Required; derivatization often necessary for polar cannabinoids.[2] | Not required; ideal for non-volatile and thermally labile compounds.[3] |
| Derivatization | Frequently required to improve volatility and thermal stability. | Generally not necessary, allowing for simpler sample preparation. |
| Ionization | Hard ionization (Electron Impact - EI), extensive fragmentation. | Soft ionization (e.g., ESI), preserves molecular ion. |
| Identification | High confidence via matching fragmentation patterns to large, standardized spectral libraries (e.g., NIST, SWGDRUG).[1] | Based on retention time and specific precursor-to-product ion transitions (MRM); spectral libraries are less standardized.[5] |
| Selectivity | Good; based on chromatographic separation and mass filtering. | Excellent; enhanced by MS/MS capabilities for targeted analysis.[5] |
| Matrix Effects | Generally less susceptible to ion suppression. | Can be a significant issue, potentially affecting quantification.[6] |
| Analytes | Best suited for parent compounds in seized materials. | Highly effective for parent compounds and their metabolites in complex biological matrices (urine, blood, hair).[7][8] |
| Throughput | Can be lower due to longer run times and sample preparation (derivatization). | Often higher due to faster chromatographic runs and simpler "dilute and shoot" sample preparation methods.[7][9] |
Table 2: Quantitative Performance Data for Synthetic Cannabinoid Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Limit of Detection (LOD) | 0.1 ng/mL to 17.89 µg/mL depending on the analyte and method.[3][10] | 0.01 ng/mL to 2.0 ng/mL.[3][5] |
| Limit of Quantitation (LOQ) | ~0.5 ng/mL to 2.5 mg/mL.[10][11] | 0.01 ng/mL to 2.0 ng/mL.[3][5] |
| Linear Range | e.g., 50–2000 ng/mL.[1] | e.g., 0.5–200 ng/mL.[7] |
| Typical Run Time | ~20 minutes or longer, plus derivatization time.[12][13] | As short as 4-8 minutes.[7][14] |
| Recovery | Variable, dependent on extraction and derivatization efficiency. | Generally high, with reported ranges from 48% to over 110%.[4][7] |
Experimental Workflows and Protocols
The sample preparation and analytical workflow differ significantly between the two techniques. LC-MS/MS often employs a simpler, faster process, particularly for urine samples.
GC-MS Experimental Workflow
The GC-MS workflow for synthetic cannabinoids typically involves extraction, hydrolysis (for metabolites), derivatization, and injection. Derivatization is a critical step to make the analytes suitable for gas chromatography.
Caption: A typical experimental workflow for GC-MS analysis of synthetic cannabinoids.
Exemplary GC-MS Protocol:
-
Extraction: For seized herbal materials, 10 mg of ground powder is extracted with 10 mL of methanol (B129727) via ultrasonication for 10 minutes.[5] For biological samples like blood, solid-phase extraction (SPE) is commonly used.[10]
-
Hydrolysis (for urine): Samples may undergo enzymatic hydrolysis with β-glucuronidase to cleave glucuronide conjugates and detect metabolites.[12]
-
Derivatization: The dried extract is reconstituted and derivatized, for example, using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This step increases the volatility of the analytes.[2]
-
GC-MS Conditions:
-
Column: An Agilent HP-5MS UI column (30 m × 250 µm i.d, 0.25 µm film thickness) is often used.[12]
-
Injection: Splitless injection mode at 260°C.[12]
-
Oven Program: Start at 70°C, hold for 2 minutes, ramp to 290°C at 5-30°C/min, and hold for 10 minutes.[12]
-
MS Detection: Electron impact ionization (70 eV) with a scan range of 40–550 m/z.[12]
-
LC-MS/MS Experimental Workflow
The LC-MS/MS workflow is often more direct, especially with "dilute and shoot" methods for urine, which significantly increases throughput.
Caption: A typical experimental workflow for LC-MS/MS analysis of synthetic cannabinoids.
Exemplary LC-MS/MS Protocol:
-
Extraction: A simple "dilute and shoot" method can be used for urine, where the sample is simply diluted with solvent before injection.[8] For more complex matrices like blood or hair, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is performed to remove interferences.[7][9]
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 50 mm, 1.8 µm) is frequently used.[7]
-
Mobile Phase: A gradient of water with 0.2% acetic acid (A) and acetonitrile (B52724) (B) is common.[7]
-
Flow Rate: 0.7 mL/min.[7]
-
MS/MS Detection: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is used. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, with specific precursor and product ion transitions optimized for each target analyte.[9]
-
Conclusion: Choosing the Right Tool for the Job
Both GC-MS and LC-MS/MS are invaluable tools for the analysis of synthetic cannabinoids, each with distinct advantages and limitations.
GC-MS excels in the identification of parent compounds, particularly in seized materials. Its primary strength lies in the high chromatographic resolution and the availability of extensive, standardized mass spectral libraries, which provide high confidence in compound identification. However, the requirement for derivatization, its unsuitability for thermally labile metabolites, and potential for thermal degradation of some analytes are significant drawbacks.[1][15]
LC-MS/MS is the superior technique for the quantitative analysis of synthetic cannabinoids and their metabolites in complex biological matrices.[3][7] Its high sensitivity and selectivity, coupled with simpler and faster sample preparation protocols, make it the method of choice for clinical and forensic toxicology laboratories requiring high throughput.[9][14] While it is less susceptible to issues of thermal degradation, it can be prone to matrix effects that require careful method development and validation.[6]
Ultimately, the two techniques can be viewed as complementary. GC-MS provides robust identification for law enforcement purposes, while LC-MS/MS offers the sensitive quantification needed to understand human exposure and metabolism. The continuous emergence of new synthetic cannabinoid analogs necessitates that laboratories remain versatile, often leveraging both technologies to meet the dynamic challenges of designer drug analysis.[4][14]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. cannabissciencetech.com [cannabissciencetech.com]
- 3. mdpi.com [mdpi.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labioscientific.com [labioscientific.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Quantitation of Synthetic Cannabinoids Using LC-MS | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Framework for the Development of a Targeted Gas Chromatography Mass Spectrometry (GC-MS) Method for the Analysis of Synthetic Cannabinoids | NIST [nist.gov]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. gcms.cz [gcms.cz]
A Comparative Analysis of the In Vitro Potency of 5-Fluoropentylindole Analogs
This guide provides a detailed comparison of the in vitro potency of synthetic cannabinoids featuring the 5-fluoropentylindole (B1162967) core structure, with a primary focus on 5F-PB-22 and its non-fluorinated analog, PB-22. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the structure-activity relationships and relative potencies of these compounds at human cannabinoid receptors (CB1 and CB2).
Quantitative Potency Data
The in vitro potency of this compound analogs and other synthetic cannabinoids is typically quantified by their binding affinity (Ki) and functional activity (EC50) at cannabinoid receptors. The following tables summarize key experimental data from published studies. A lower Ki or EC50 value indicates higher potency.
Table 1: Cannabinoid Receptor Binding Affinity (Ki)
| Compound | Receptor | Ki (nM) | Assay Method |
| 5F-PB-22 | CB1 | 0.468 | Radioligand Binding Assay |
| CB2 | 0.633 | Radioligand Binding Assay | |
| ADB-FUBINACA | CB1 | 0.36 | Radioligand Binding Assay |
| AMB-FUBINACA | CB1 | 10.04 | Radioligand Binding Assay |
| CB2 | 0.79 | Radioligand Binding Assay | |
| Δ⁹-THC | CB1 | 10.2 | Radioligand Binding Assay |
Data sourced from multiple studies, specific conditions may vary.
Table 2: Cannabinoid Receptor Functional Activity (EC50)
| Compound | Receptor | EC50 (nM) | Assay Method |
| 5F-PB-22 | CB1 | 2.8 | FLIPR Membrane Potential Assay |
| CB2 | 6.5 | FLIPR Membrane Potential Assay | |
| PB-22 | CB1 | 5.1 | FLIPR Membrane Potential Assay |
| CB2 | 37 | FLIPR Membrane Potential Assay | |
| AMB-FUBINACA | CB1 | 0.54 | [³⁵S]GTPγS Binding Assay |
| ADB-FUBINACA | CB1 | 0.98 | [³⁵S]GTPγS Binding Assay |
| CB1 | 0.69 | β-arrestin 2 Recruitment Assay | |
| CB2 | 0.59 | β-arrestin 2 Recruitment Assay | |
| Δ⁹-THC | CB1 | 250 | Not Specified |
Data sourced from multiple studies, specific conditions may vary.
Comparative Analysis
The terminal fluorination of the N-pentyl chain in indole-based synthetic cannabinoids generally leads to an increased potency at the CB1 receptor.[1] As shown in Table 2, 5F-PB-22 exhibits a nearly two-fold higher potency at the CB1 receptor compared to its non-fluorinated counterpart, PB-22, in a membrane potential assay.[1][2] Both 5F-PB-22 and PB-22 act as full agonists at both CB1 and CB2 receptors.[3][4] The binding affinity data for 5F-PB-22 reveals sub-nanomolar Ki values for both CB1 and CB2 receptors, indicating very strong binding.[4]
When compared to other potent synthetic cannabinoids, such as ADB-FUBINACA and AMB-FUBINACA, 5F-PB-22 demonstrates comparable high potency. For instance, ADB-FUBINACA shows a binding affinity (Ki) of 0.36 nM and an EC50 of 0.98 nM at the CB1 receptor. These synthetic cannabinoids are significantly more potent than Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, which has a much higher EC50 of 250 nM at the CB1 receptor.[2]
Signaling Pathway and Experimental Workflows
The primary mechanism of action for these synthetic cannabinoids at the CB1 receptor involves the G-protein coupled receptor (GPCR) signaling cascade.
Caption: CB1 Receptor Gαi/o-coupled signaling pathway.
The binding of a synthetic cannabinoid agonist to the CB1 receptor activates the associated inhibitory G-protein (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[5][6] This reduction in cAMP levels modulates the activity of downstream effectors like Protein Kinase A (PKA), leading to the various cellular responses associated with cannabinoid receptor activation.
Caption: Generalized workflow for in vitro potency assays.
Experimental Protocols
The data presented in this guide were primarily generated using the following established in vitro pharmacological assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a receptor.
-
Objective: To measure the displacement of a known radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) from CB1 or CB2 receptors by the test compound.
-
Methodology:
-
Membrane Preparation: Cell membranes from cells stably expressing human CB1 or CB2 receptors are prepared through homogenization and centrifugation.[2]
-
Incubation: The prepared membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[7]
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.[2]
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.[2]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[2]
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor agonism.
-
Objective: To quantify the extent to which a test compound stimulates the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to cannabinoid receptors.
-
Methodology:
-
Incubation: Cell membranes expressing the receptor of interest are incubated with the test compound at various concentrations in the presence of GDP and a constant, low concentration of [³⁵S]GTPγS.[8]
-
Reaction Termination: The binding reaction is stopped by rapid filtration.[8]
-
Detection: The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is measured by a scintillation counter.
-
Data Analysis: The data are analyzed to generate concentration-response curves, from which EC50 and Emax (maximum effect) values are determined.[8]
-
cAMP Inhibition Assay
This assay measures the functional consequence of Gαi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase.
-
Objective: To measure the ability of a test compound to inhibit the production of cyclic AMP (cAMP), typically stimulated by forskolin (B1673556).
-
Methodology:
-
Cell Culture: Cells expressing the cannabinoid receptor are plated in multi-well plates.
-
Incubation: The cells are pre-treated with the test compound at various concentrations, followed by stimulation with forskolin to activate adenylyl cyclase.[9]
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[9]
-
Data Analysis: Concentration-response curves are generated by plotting the inhibition of forskolin-stimulated cAMP production against the agonist concentration to determine EC50 values.[9]
-
FLIPR Membrane Potential Assay
This cell-based functional assay detects changes in membrane potential upon receptor activation, often linked to the modulation of ion channels by G-proteins.
-
Objective: To measure changes in cell membrane potential in response to agonist binding to cannabinoid receptors.
-
Methodology:
-
Cell Plating: Cells expressing the target receptor are plated in microplates.[10]
-
Dye Loading: The cells are loaded with a voltage-sensitive fluorescent dye.[10]
-
Measurement: The plate is placed in a FLIPR (Fluorometric Imaging Plate Reader) instrument. The test compound is added, and the instrument measures the change in fluorescence intensity over time, which corresponds to changes in membrane potential.[10]
-
Data Analysis: The fluorescence data is used to construct concentration-response curves and calculate EC50 values.
-
References
- 1. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 5F-PB-22 - Wikipedia [en.wikipedia.org]
- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. moleculardevices.com [moleculardevices.com]
The Challenge of Detecting New Psychoactive Substances: A Comparative Guide to the Cross-Reactivity of 5-Fluoropentylindole Synthetic Cannabinoids in Immunoassays
For Immediate Release
The ever-evolving landscape of synthetic cannabinoids presents a significant challenge for clinical and forensic toxicology. As new compounds emerge, the ability of existing immunoassay screening tools to detect them becomes a critical question. This guide provides a comparative analysis of the cross-reactivity of synthetic cannabinoids featuring a 5-fluoropentylindole (B1162967) core structure in commercially available immunoassays. This information is crucial for researchers, scientists, and drug development professionals in interpreting screening results and developing more effective detection methods.
Synthetic cannabinoids are designed to mimic the effects of THC, the primary psychoactive component of cannabis, by acting as agonists at the cannabinoid receptors, primarily CB1 and CB2.[1] However, their diverse and constantly changing chemical structures can lead to variable detection by immunoassays, which are often the first line of screening.
Understanding Cross-Reactivity
Immunoassays rely on the principle of an antibody binding to a specific target analyte. Cross-reactivity occurs when the antibody also binds to other structurally similar compounds. This can be advantageous for detecting a class of drugs, but a lack of cross-reactivity to newer substances can result in false-negative results.[2][3] Conversely, unexpected cross-reactivity can lead to false positives. Therefore, characterizing the cross-reactivity of new psychoactive substances is essential for assay validation and accurate result interpretation.
Data on this compound Cross-Reactivity
The following tables summarize the available data on the cross-reactivity of several synthetic cannabinoids containing a this compound moiety in various immunoassays. It is important to note that many assays are designed to detect metabolites, which may be more prevalent in urine samples than the parent compound.
Table 1: Cross-Reactivity in ELISA Kits
| Immunoassay Kit Target | Compound Tested | Concentration (ng/mL) | Cross-Reactivity (%) | Reference |
| JWH-018 N-(5-hydroxypentyl) metabolite | 5F-PB-22 | 100 | <1 | [2] |
| UR-144 N-pentanoic acid | XLR-11 (5F-UR-144) | Not Specified | <10 (Parent Compound) | [4][5] |
| UR-144 N-pentanoic acid | XLR-11-4-OH metabolite | Not Specified | >50 | [4][5] |
Table 2: Cross-Reactivity in Homogeneous Enzyme Immunoassays (HEIA)
| Immunoassay Kit Target | Compound Tested | Concentration (ng/mL) | Cross-Reactivity (%) | Reference |
| UR-144 N-pentanoic acid | XLR-11 | Not Specified | High (qualitative) | [6] |
| JWH-018 N-pentanoic acid | 5F-AKB48 | 500 | <10 | [7] |
| JWH-018, UR-144, and AB-PINACA N-pentanoic acid metabolites | Not specified this compound compounds | 1000 | Undetectable | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are generalized protocols for the key immunoassays cited.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol
-
Coating: The wells of a microplate are coated with an antibody specific to the target analyte (e.g., a synthetic cannabinoid metabolite).
-
Blocking: Any remaining non-specific binding sites on the well surface are blocked using a solution such as bovine serum albumin (BSA).
-
Sample/Calibrator Addition: Urine samples, calibrators, and controls are added to the wells. If the target drug is present, it will bind to the antibody.
-
Enzyme-Conjugate Addition: A known amount of the drug labeled with an enzyme (the conjugate) is added. This conjugate competes with the drug in the sample for binding to the antibody.
-
Incubation and Washing: The plate is incubated to allow for binding. Unbound components are then washed away.
-
Substrate Addition: A substrate for the enzyme is added. The enzyme converts the substrate into a colored product.
-
Signal Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the drug in the sample.
-
Data Analysis: A calibration curve is generated using the calibrators, and the concentration of the drug in the samples is determined by comparing their absorbance to the curve. Cross-reactivity is calculated as: (Apparent Concentration / Actual Concentration) x 100.[2]
Homogeneous Enzyme Immunoassay (HEIA) Protocol
-
Reagent Combination: The urine sample is mixed with a reagent containing antibodies to the target drug and a second reagent containing the drug labeled with an enzyme.
-
Competitive Binding: The drug in the sample and the enzyme-labeled drug compete for binding to the antibody.
-
Enzyme Activity Modulation: When the enzyme-labeled drug binds to the antibody, the enzyme's activity is altered.
-
Signal Measurement: The change in enzyme activity is measured, typically by monitoring the rate of conversion of a substrate to a product, which can be detected by a change in absorbance. The enzyme activity is directly proportional to the concentration of the drug in the sample.
-
Analysis: The results are compared to a pre-determined cutoff value to determine a positive or negative result.[7]
Visualizing the Mechanisms
To better understand the biological and experimental processes, the following diagrams illustrate the signaling pathway of synthetic cannabinoids and a typical immunoassay workflow.
Caption: Signaling pathway of synthetic cannabinoids via CB1/CB2 receptors.
Caption: Generalized workflow of a competitive immunoassay.
Conclusion and Future Directions
The detection of synthetic cannabinoids containing a this compound moiety is highly dependent on the specific immunoassay used and the metabolites it targets. The data indicates that while some assays show limited cross-reactivity to parent compounds like XLR-11, they may effectively detect their metabolites.[4][5] This highlights the importance of understanding the metabolism of new synthetic cannabinoids to develop effective screening tools.
For laboratories conducting drug screening, it is imperative to:
-
Be aware of the limitations and cross-reactivity profiles of the immunoassays they employ.
-
Recognize that a negative immunoassay result does not definitively rule out the use of novel synthetic cannabinoids.[2]
-
Utilize confirmatory methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for all presumptive positive screens and in cases where synthetic cannabinoid use is suspected despite a negative immunoassay result.
Continued research is necessary to characterize the cross-reactivity of emerging this compound and other novel synthetic cannabinoids in a wider range of commercially available immunoassays. This will enable the scientific community to stay ahead of the ever-changing landscape of new psychoactive substances and ensure the accuracy of drug testing programs.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Validation of an ELISA Synthetic Cannabinoids Urine Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of designer drug cross-reactivity on five commercial immunoassay screening kits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. specialtydiagnostix.de [specialtydiagnostix.de]
- 7. Evaluation of a homogenous enzyme immunoassay for the detection of synthetic cannabinoids in urine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross-Reactivity in Urine of 53 Cannabinoid Analogs and Metabolites Using a Carboxylic Acid Enzyme-Linked Immunosorbent Assay (ELISA) and Homogenous Enzyme Immunoassay (HEIA) Kit and Immunalysis Synthetic Cannabinoid HEIA Kits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 5-Fluoropentylindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the detection and quantification of 5-Fluoropentylindole, a synthetic cannabinoid. The validation of analytical methods is a critical process in ensuring the generation of reliable and accurate data for research, quality control, and forensic applications. This document outlines and compares the performance of three common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV). The information presented is based on a comprehensive review of published experimental data for this compound and structurally similar synthetic cannabinoids.
Data Presentation: Comparison of Analytical Methods
The performance of an analytical method is evaluated based on several key validation parameters. The following tables summarize the typical performance characteristics of GC-MS, LC-MS/MS, and HPLC-UV for the analysis of this compound and its analogs.
Table 1: Comparison of Method Validation Parameters
| Parameter | GC-MS/MS | LC-MS/MS | HPLC-UV |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL[1][2] | 0.003 - 0.5 pg/mg[3] | ~28 ng/mL[3][4][5] |
| Limit of Quantification (LOQ) | 0.5 ng/mL[1][2] | 0.012 - 5 pg/mg[3] | ~91 ng/mL[3][4][5] |
| Linearity (R²) | > 0.99[1][2] | > 0.995 - 0.999[3] | > 0.999[4][5] |
| Accuracy (% Recovery) | 91.4% (SPE)[1][2] | 95.4 - 107.4%[3] | Within ±13%[4][5] |
| Precision (%RSD) | 4.6 - 8.3%[1][2] | 0.7 - 12.2%[3] | < 6.4%[4][5] |
| Sample Matrix | Blood, Hair | Plasma, Hair, Urine | Plasma, Plant Material |
Note: Data for this compound analogs, such as 5F-MDMB-PICA, were used to supplement the comparison where direct data for this compound was unavailable.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are generalized protocols for the analysis of this compound using GC-MS, LC-MS/MS, and HPLC-UV.
GC-MS/MS Protocol for Blood Samples
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 0.5 mL of whole blood, add an internal standard.
-
Add 5 mL of 100 mM sodium acetate (B1210297) buffer (pH 5).
-
Condition an SPE cartridge (e.g., C18) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 2 mL of 5% acetonitrile (B52724) in water.
-
Dry the cartridge thoroughly.
-
Elute the analyte with 2.5 mL of ethyl acetate.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 50 µL of ethyl acetate for GC-MS/MS analysis.[6]
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Injection Volume: 1-2 µL in splitless mode.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, ramp to 300°C at 20°C/min, and hold for 5 min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
LC-MS/MS Protocol for Plasma Samples
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II UHPLC or equivalent.
-
Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Ion Source Temperature: 500°C.[7]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
HPLC-UV Protocol for Plant Material
-
Sample Preparation (Solvent Extraction):
-
Weigh 100 mg of homogenized plant material into a centrifuge tube.
-
Add 5 mL of acetonitrile.
-
Vortex for 5 minutes and then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
High-Performance Liquid Chromatograph: Agilent 1200 series or equivalent.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).[2]
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start with 60% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detector Wavelength: 220 nm and 305 nm.[4]
-
Mandatory Visualization
Cannabinoid Receptor Signaling Pathway
Synthetic cannabinoids, including this compound, primarily exert their effects by acting as agonists at the cannabinoid receptor 1 (CB1), which is a G-protein coupled receptor. The following diagram illustrates the canonical signaling pathway initiated upon receptor activation.
Caption: CB1 Receptor Signaling Pathway.
Experimental Workflow for Analytical Method Validation
The validation of a new analytical method follows a structured workflow to ensure its suitability for the intended purpose. This process involves evaluating several performance characteristics to demonstrate that the method is reliable, reproducible, and accurate.
Caption: Analytical Method Validation Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. "Development and validation of HPLC-UV method for the determination of " by Hassan Y. Aboul-Enein, Gamal A.E. Mostafa et al. [buescholar.bue.edu.eg]
- 4. eurekaselect.com [eurekaselect.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. LC/MS/MS and GC/MS/MS metabolic profiling of Leontodon hispidulus, in vitro and in silico anticancer activity evaluation targeting hexokinase 2 enzyme - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Receptor Binding Affinity: 5-Fluoropentylindole versus THC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cannabinoid receptor binding affinities of synthetic cannabinoids containing a 5-fluoropentylindole (B1162967) core structure and the naturally occurring phytocannabinoid, Δ⁹-tetrahydrocannabinol (THC). The data presented is intended to offer an objective overview supported by experimental findings to inform research and drug development in the field of cannabinoid pharmacology.
Executive Summary
Synthetic cannabinoids have gained significant attention for their potent interactions with the endocannabinoid system. Among these, compounds featuring a this compound scaffold are of particular interest due to their high affinity for the cannabinoid receptors, CB1 and CB2. This guide directly compares the receptor binding affinity of a representative this compound derivative, AM-2201, with that of THC. The data unequivocally demonstrates that the synthetic compound exhibits a significantly higher affinity for both CB1 and CB2 receptors.
Quantitative Comparison of Receptor Binding Affinity
The binding affinities of this compound derivatives and THC for the human cannabinoid receptors CB1 and CB2 are typically determined through competitive radioligand binding assays. The affinity is expressed as the inhibition constant (Kᵢ), which represents the concentration of the ligand required to displace 50% of a radiolabeled ligand from the receptor. A lower Kᵢ value indicates a higher binding affinity.
For the purpose of this comparison, we will use the data for AM-2201 (1-(5-fluoropentyl)-3-(1-naphthoyl)indole), a well-characterized synthetic cannabinoid containing the this compound core.
| Compound | Receptor | Binding Affinity (Kᵢ) [nM] | Reference |
| AM-2201 | CB1 | 1.0 | [1] |
| CB2 | 2.6 | [1] | |
| Δ⁹-THC | CB1 | 10 - 40.7 | [1][2] |
| CB2 | 24 - 36 | [1][2] |
Note: The Kᵢ values for THC can vary between studies due to differences in experimental conditions.
The data clearly indicates that AM-2201 possesses a significantly higher affinity for both CB1 and CB2 receptors compared to THC. Specifically, its affinity for the CB1 receptor is approximately 10 to 40 times greater than that of THC, and its affinity for the CB2 receptor is roughly 9 to 14 times higher. This increased affinity is a key factor contributing to the higher potency of many synthetic cannabinoids. The addition of the fluorine atom to the pentyl chain is known to enhance receptor binding affinity.[3][4]
Experimental Protocols: Receptor Binding Assay
The determination of cannabinoid receptor binding affinity is most commonly achieved through a competitive radioligand binding assay. This method quantifies the ability of an unlabeled test compound (e.g., this compound or THC) to displace a radiolabeled ligand that has a known high affinity for the receptor.
Key Steps in a Competitive Radioligand Binding Assay:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK-293 or CHO cells) that have been genetically engineered to express a high density of human CB1 or CB2 receptors.[5]
-
Incubation: The prepared cell membranes are incubated in a buffer solution containing:
-
A fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940 or [³H]SR141716A).
-
Varying concentrations of the unlabeled test compound.
-
-
Separation: After incubation, the bound and free radioligand are separated. This is typically achieved by rapid filtration through a glass fiber filter, which traps the cell membranes (and the bound radioligand) while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A sigmoidal competition curve is generated, from which the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation:
Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ))
Where:
-
[L] is the concentration of the radiolabeled ligand.
-
Kᴅ is the equilibrium dissociation constant of the radiolabeled ligand for the receptor.
-
An alternative, non-isotopic method for determining binding affinity is Surface Plasmon Resonance (SPR).[6][7] This technique measures the interaction between a ligand and a receptor in real-time by detecting changes in the refractive index at the surface of a sensor chip to which the receptor is immobilized.
Signaling Pathways
Both this compound derivatives and THC exert their effects by acting as agonists at cannabinoid receptors. CB1 and CB2 receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the inhibitory G-protein, Gᵢ/ₒ.[8][9] Activation of these receptors by an agonist initiates a cascade of intracellular signaling events.
Canonical Cannabinoid Receptor Signaling Pathway:
Caption: Canonical G-protein signaling pathway activated by cannabinoid receptor agonists.
Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and βγ subunits. The Gαᵢ/ₒ subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[8][9] The Gβγ subunits can directly modulate the activity of ion channels, such as inwardly rectifying potassium channels and voltage-gated calcium channels.[9][10] Furthermore, cannabinoid receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) signaling cascade.[8][10] These signaling events ultimately lead to the various physiological and psychoactive effects associated with cannabinoid receptor activation.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the receptor binding affinity of a test compound.
Caption: Workflow for a competitive radioligand binding assay.
References
- 1. AM-2201 - Wikipedia [en.wikipedia.org]
- 2. JWH-018 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Rational drug design of CB2 receptor ligands: from 2012 to 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jme.bioscientifica.com [jme.bioscientifica.com]
Evaluating the efficacy of different purification methods for 5-Fluoropentylindole
For researchers and professionals in drug development, the purity of synthetic compounds is paramount. 5-Fluoropentylindole, a key building block for various synthetic cannabinoids, requires effective purification to remove starting materials, byproducts, and other impurities. This guide provides a comparative analysis of common purification methods for this compound, supported by experimental protocols and data to aid in selecting the most suitable technique.
Comparison of Purification Methods
The choice of purification method depends on factors such as the initial purity of the crude product, the desired final purity, the scale of the purification, and available resources. Below is a summary of the efficacy of different purification techniques for this compound.
| Method | Typical Purity (%) | Expected Yield (%) | Throughput | Cost | Primary Application | Key Advantages | Key Disadvantages |
| Flash Column Chromatography | 90 - 98 | 70 - 90 | Low to Medium | Low | Routine purification of small to medium batches (mg to g). | Cost-effective, versatile, and good for removing a wide range of impurities. | Can be labor-intensive, solvent consumption can be high, and may not achieve the highest purity. |
| Preparative HPLC | > 99 | 80 - 95 | Low | High | High-purity final polishing step for small to medium batches (mg to g). | High resolution and purity, automated. | Expensive equipment and solvents, lower throughput.[1][2] |
| Crystallization | > 98 | 50 - 80 | High | Low | Large-scale purification (g to kg) and for obtaining a stable solid form. | Highly cost-effective for large quantities, can yield very pure product.[3][4] | Yield can be low, requires finding a suitable solvent system, may not remove all impurities.[5] |
| Vacuum Distillation | 95 - 99 | 60 - 85 | High | Medium | Purification of thermally stable liquids at large scale (g to kg). | Effective for separating compounds with different boiling points, suitable for large volumes.[6][7] | Requires the compound to be thermally stable, may not separate isomers or compounds with close boiling points. |
Experimental Protocols
Detailed methodologies for each purification technique are provided below. These protocols are starting points and may require optimization based on the specific impurity profile of the crude this compound.
Flash Column Chromatography
This technique separates compounds based on their polarity by passing a mixture through a column containing a stationary phase (e.g., silica (B1680970) gel).
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or toluene) and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.
-
Elution: Begin elution with a non-polar mobile phase (e.g., hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane (B92381) to 95:5 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions as the solvent elutes from the column.
-
Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution chromatographic technique used to isolate pure compounds from a mixture.
Protocol:
-
System Preparation: Use a preparative HPLC system equipped with a suitable column (e.g., C18) and a UV detector.
-
Mobile Phase: Prepare a mobile phase of acetonitrile (B52724) and water. An isocratic or gradient elution can be used. For this compound, a starting condition could be 70:30 acetonitrile:water.
-
Sample Preparation: Dissolve the crude or partially purified this compound in the mobile phase.
-
Injection: Inject the sample onto the column. The injection volume will depend on the column size and the concentration of the sample.
-
Fraction Collection: Collect the peak corresponding to this compound as it elutes from the column, guided by the UV detector signal.
-
Solvent Evaporation: Remove the mobile phase from the collected fraction, typically by lyophilization or rotary evaporation, to yield the highly purified product.
Crystallization
Crystallization is a technique that separates a pure solid from a solution.
Protocol:
-
Solvent Selection: Identify a suitable solvent or solvent system. For this compound, a non-polar solvent like heptane (B126788) or a polar solvent like methanol (B129727) could be effective. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.
-
Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization. Slow cooling is crucial for the formation of pure crystals.[5]
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Vacuum Distillation
This method is suitable for purifying thermally stable liquids by separating them based on differences in their boiling points at reduced pressure.
Protocol:
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a distillation flask, a condenser, a receiving flask, and a vacuum pump.
-
Sample Charging: Place the crude this compound into the distillation flask. Adding a basic substance, such as sodium carbonate, can help prevent the degradation of the indole (B1671886) during heating.[6][7]
-
Applying Vacuum: Gradually apply a vacuum to the system.
-
Heating: Heat the distillation flask gently.
-
Fraction Collection: Collect the fraction that distills at the boiling point of this compound under the applied pressure.
-
Analysis: Analyze the purity of the collected fraction.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the purification and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. warwick.ac.uk [warwick.ac.uk]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. DE3236765C2 - Process for the separation of indole by distillation - Google Patents [patents.google.com]
- 7. GB2108496A - Method of separating indole - Google Patents [patents.google.com]
Head-to-head comparison of different LC columns for 5-Fluoropentylindole separation
For researchers, scientists, and professionals in drug development, achieving optimal separation of synthetic cannabinoids like 5-Fluoropentylindole is critical for accurate identification and quantification. The choice of a liquid chromatography (LC) column is a pivotal factor in method development, directly impacting resolution, peak shape, and analysis time. This guide provides an objective comparison of different LC column chemistries for the separation of this compound and its analogs, supported by representative experimental data and detailed protocols.
The Separation Challenge
This compound and its isomers are structurally similar, making their separation challenging. The indole (B1671886) core, combined with the fluorinated pentyl chain, necessitates a stationary phase that can exploit subtle differences in hydrophobicity and aromaticity. While traditional C18 columns are a common starting point, alternative chemistries often provide superior selectivity and resolution for these compounds.
Comparative Data of LC Column Performance
The following table summarizes the expected performance of different LC column chemistries for the separation of this compound and related synthetic cannabinoids. The data is compiled from various studies on structurally similar compounds and serves to illustrate the relative performance of each phase.
| Column Chemistry | Particle Size (µm) | Dimensions (mm) | Mobile Phase Example | Key Performance Characteristics |
| C18 (ODS) | 1.7 - 5 | 2.1 x 50/100/150 | Acetonitrile/Water with 0.1% Formic Acid | Baseline/General Purpose: Good retention based on hydrophobicity. May show limited resolution for positional isomers.[1][2][3] |
| Phenyl-Hexyl | 1.7 - 5 | 2.1 x 50/100/150 | Acetonitrile/Water with 0.1% Formic Acid | Alternative Selectivity: Enhanced retention and selectivity for aromatic compounds due to π-π interactions. Can resolve isomers that co-elute on C18.[4][5] |
| Biphenyl | 1.7 - 5 | 2.1 x 50/100 | Methanol/Water with Ammonium Formate | Enhanced Aromatic Selectivity: Offers strong π-π interactions, leading to unique elution orders and improved resolution of aromatic and conjugated analytes.[6][7][8] |
| FluoroPhenyl | 1.7 - 2.7 | 2.1 x 50/100 | Acetonitrile/Water with 0.1% Formic Acid | Unique Selectivity for Isomers: Provides alternative selectivity through dipole-dipole, and π-π interactions, proving effective for separating structurally similar isomers like those of THC-COOH, suggesting high potential for this compound isomers.[9] |
Experimental Protocols
Below are detailed experimental methodologies representative of those used for the separation of synthetic cannabinoids on the compared column chemistries.
Method 1: C18 Column Protocol
-
Column: Kinetex C18 (100 x 3 mm, 2.6 µm)[1]
-
Mobile Phase A: Water with 0.1% Formic Acid and 2 mM Ammonium Formate[1]
-
Mobile Phase B: Methanol with 0.1% Formic Acid and 2 mM Ammonium Formate[1]
-
Gradient: Start at 60% B, increase to 90% B over 7 minutes, hold for 2 minutes.[1]
-
Flow Rate: 0.5 mL/min[1]
-
Column Temperature: 35 °C[1]
-
Injection Volume: 20 µL[1]
-
Detection: MS/MS
Method 2: Phenyl-Hexyl Column Protocol
-
Column: ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 100 mm, 5 µm)[5]
-
Mobile Phase: 0.1% Trifluoroacetic Acid (TFA) in Water[5]
-
Flow Rate: 1 mL/min[5]
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL[5]
-
Detection: UV at 220 nm
Method 3: Biphenyl Column Protocol
-
Column: Raptor Biphenyl (50 mm x 3.0 mm, 2.7 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Gradient: Optimized based on the specific analytes.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C
-
Detection: MS/MS
Method 4: FluoroPhenyl Column Protocol
-
Column: Raptor FluoroPhenyl (100 x 2.1 mm, 2.7 µm)[9]
-
Mobile Phase A: Water with 0.1% Formic Acid[9]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[9]
-
Gradient: Isocratic at 56% B[9]
-
Flow Rate: 0.6 mL/min[9]
-
Column Temperature: 30 °C[9]
-
Detection: MS/MS (ESI+)[9]
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of this compound using LC-MS/MS.
Caption: A generalized workflow for the analysis of this compound.
Logical Relationship of Column Selection
The choice of an LC column is a critical decision in method development, influenced by the physicochemical properties of the analyte and the desired separation outcome.
Caption: Decision logic for selecting an appropriate LC column.
Conclusion
While a standard C18 column can serve as a starting point for the analysis of this compound, achieving optimal separation, especially for isomeric forms, often requires exploring alternative column chemistries. Phenyl-Hexyl, Biphenyl, and FluoroPhenyl stationary phases offer unique selectivities that leverage π-π and dipole-dipole interactions, providing enhanced resolution for these challenging aromatic compounds. For methods requiring the highest degree of isomer separation, a FluoroPhenyl column is a particularly strong candidate. The choice of column should be guided by the specific separation goals and validated with empirical data.
References
- 1. Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. halocolumns.com [halocolumns.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. Viva Biphenyl, 5 µm, 200 x 4.6 mm HPLC Column [restek.com]
- 7. Kinetex Biphenyl Column for Aromatic Compounds | Phenomenex [phenomenex.com]
- 8. Restek Biphenyl [restek.com]
- 9. lcms.cz [lcms.cz]
Unveiling the Impact of Fluorination on Cannabinoid Metabolic Stability: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel cannabinoid compounds is a cornerstone of preclinical development. The strategic incorporation of fluorine into drug candidates has emerged as a key strategy to enhance metabolic stability, thereby improving pharmacokinetic profiles and therapeutic potential. This guide provides a comprehensive comparison of the metabolic stability of fluorinated and non-fluorinated cannabinoids, supported by experimental data and detailed methodologies.
The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties. In the context of drug metabolism, this often translates to blocking sites susceptible to oxidative metabolism by cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I drug metabolism in the liver. This "metabolic shielding" can lead to a longer half-life, reduced clearance, and potentially improved oral bioavailability. This guide will delve into the quantitative differences in metabolic stability between a representative non-fluorinated synthetic cannabinoid, CUMYL-PICA, and its fluorinated analog, 5F-CUMYL-PICA, as a case study.
Quantitative Comparison of Metabolic Stability
The following tables summarize the key pharmacokinetic parameters for CUMYL-PICA and 5F-CUMYL-PICA, derived from in vitro and in vivo studies. These data quantitatively illustrate the impact of fluorination on metabolic stability.
In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, mL/min/kg) | Hepatic Clearance (CLH, mL/min/kg) |
| CUMYL-PICA | 10.3 | 96.6 | 18.2 |
| 5F-CUMYL-PICA | 6.7 | 148.4 | 19.1 |
Data sourced from Kevin et al. (2017)
In Vivo Pharmacokinetics in Rats
| Compound | Half-Life (t½, h) |
| CUMYL-PICA | 7.4 |
| 5F-CUMYL-PICA | 11.5 |
Data sourced from Kevin et al. (2017)
Experimental Protocols
A thorough understanding of the methodologies used to generate metabolic stability data is crucial for the interpretation of results. Below are detailed protocols for the key experiments cited in this guide.
In Vitro Microsomal Stability Assay
This assay determines the rate at which a compound is metabolized by liver enzymes in a controlled, in vitro setting.
1. Preparation of Reagents:
-
Test Compounds: CUMYL-PICA and 5F-CUMYL-PICA were prepared as 10 mM stock solutions in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Human Liver Microsomes (HLMs): Pooled HLMs from multiple donors were used to minimize individual variability. The protein concentration was determined using a standard protein assay (e.g., Bradford or BCA).
-
NADPH Regenerating System: A solution containing β-NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate (B84403) buffer (pH 7.4) was prepared to ensure a sustained supply of the necessary cofactor, NADPH.
-
Phosphate Buffer: A 100 mM potassium phosphate buffer (pH 7.4) was used as the reaction buffer.
2. Incubation Procedure:
-
A reaction mixture was prepared containing HLMs (final protein concentration of 0.5 mg/mL) and the phosphate buffer.
-
The mixture was pre-warmed to 37°C.
-
The test compound was added to the pre-warmed mixture to a final concentration of 1 µM.
-
The metabolic reaction was initiated by the addition of the NADPH regenerating system.
-
Aliquots of the reaction mixture were taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).
3. Sample Analysis:
-
The reaction in each aliquot was quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples were centrifuged to precipitate the proteins.
-
The supernatant was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
4. Data Analysis:
-
The natural logarithm of the percentage of the remaining parent compound was plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The in vitro half-life (t½) was calculated using the formula: t½ = 0.693 / k.
-
Intrinsic clearance (CLint) was calculated from the in vitro t½ and the microsomal protein concentration.
In Vivo Pharmacokinetic Study in Rats
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a compound in a living organism.
1. Animal Model:
-
Male Sprague-Dawley rats were used for the study.
-
Animals were housed in a controlled environment with a standard diet and water ad libitum.
2. Drug Administration:
-
CUMYL-PICA and 5F-CUMYL-PICA were formulated in a suitable vehicle for intraperitoneal (i.p.) administration.
-
A single dose (e.g., 0.5 mg/kg) was administered to each rat.
3. Blood Sampling:
-
Blood samples were collected via a cannulated vessel (e.g., jugular vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Blood was collected into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma was separated by centrifugation and stored at -80°C until analysis.
4. Bioanalysis:
-
Plasma samples were prepared for analysis using protein precipitation or liquid-liquid extraction.
-
The concentrations of the parent compound in the plasma samples were determined using a validated LC-MS/MS method.
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data for each animal were analyzed using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin).
-
Key pharmacokinetic parameters, including the elimination half-life (t½), were calculated.
Visualizing Metabolic Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key metabolic pathway and the experimental workflow for assessing metabolic stability.
A Comparative Guide to the Selectivity of Analytical Methods for 5-Fluoropentylindole Isomers
For Researchers, Scientists, and Drug Development Professionals
The clandestine production of synthetic cannabinoids presents a continuous challenge for forensic and analytical laboratories. Among these, 5-fluoropentylindole (B1162967) isomers are of significant interest due to their psychoactive properties and the legal implications tied to specific structural variations. The ability to selectively identify positional and chiral isomers is paramount for accurate substance identification and toxicological assessment. This guide provides an objective comparison of the selectivity of three common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)—for the analysis of this compound isomers.
Data Presentation: A Comparative Overview
The selectivity of an analytical method is its ability to differentiate and quantify an analyte in the presence of other components. For isomeric compounds, this translates to the degree of separation achieved between them. The following tables summarize the performance of GC-MS, LC-MS/MS, and SFC-MS in the separation of this compound isomers, based on available experimental data.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data for 5F-PB-22 Positional Isomers
| Isomer | Retention Time (min) | Key Diagnostic Ions (m/z) |
| 5F-PB-22 (5-fluoropentyl) | 15.28 | 376, 232, 204, 145, 144 |
| 4-fluoro-PB-22 | 15.35 | 376, 232, 204, 145, 144 |
| 3-fluoro-PB-22 | Not Reported | Not Reported |
| 2-fluoro-PB-22 | Not Reported | Not Reported |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data for Amide Synthetic Cannabinoid Isomers
| Isomer Pair | Resolution (Rs) |
| 5F-EMB-PICA and 5F-MDMB-PICA | 2.06 |
| ADB-BINACA and AB-PINACA | 1.22 |
Note: This data is for amide-type synthetic cannabinoids, one of which contains a 5-fluoropentyl moiety (5F-MDMB-PICA). Resolution values for a comprehensive set of this compound positional isomers were not available.
Table 3: Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) for Chiral Separation of Synthetic Cannabinoids
| Compound | Chiral Stationary Phase | Outcome |
| Various Synthetic Cannabinoids | Polysaccharide-based (e.g., Amylose, Cellulose) | Baseline or near-baseline separation of enantiomers |
Note: Specific quantitative data such as retention times and resolution for this compound enantiomers were not found. However, studies demonstrate the high potential of SFC for chiral separations in this compound class.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative experimental protocols for the analysis of this compound isomers using GC-MS, LC-MS/MS, and SFC-MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the separation of positional isomers of 5-fluoropentylindoles.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).
-
Column: Phenyl-methyl substituted capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Injector:
-
Temperature: 280 °C
-
Mode: Splitless
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 150 °C, hold for 1 min.
-
Ramp: 20 °C/min to 320 °C.
-
Final Hold: 5 min.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is effective for the separation and quantification of various synthetic cannabinoid isomers.
-
Instrumentation: UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Waters ACQUITY UPLC with Xevo TQ-S).
-
Column: Reversed-phase column with a phenyl-hexyl or biphenyl (B1667301) stationary phase for enhanced aromatic selectivity (e.g., Phenomenex Kinetex Biphenyl, 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: 30% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) for targeted quantification.
-
Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) Protocol for Chiral Separation
SFC is particularly advantageous for the rapid separation of enantiomers.
-
Instrumentation: SFC system coupled to a mass spectrometer (e.g., Waters ACQUITY UPC² with SQ Detector 2).
-
Column: Chiral stationary phase (e.g., Daicel CHIRALPAK series, Phenomenex Lux series).
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Methanol with 0.1% formic acid
-
-
Gradient: 5% to 40% B over 8 minutes.
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 1500 psi.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
Mass Spectrometer:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-600.
-
Mandatory Visualization
The following diagrams illustrate the general workflows and logical relationships in the assessment of analytical method selectivity for this compound isomers.
Benchmarking a novel detection method against established techniques for synthetic cannabinoids
For Immediate Release
The ever-shifting landscape of novel psychoactive substances presents a formidable challenge to researchers, clinicians, and forensic toxicologists. Among these, synthetic cannabinoids (SCs) represent a particularly dynamic and dangerous class of compounds. Their rapid chemical evolution necessitates robust and adaptable detection methods. This guide provides a comprehensive comparison of established and novel techniques for the identification and quantification of synthetic cannabinoids, offering supporting experimental data and detailed protocols to aid researchers in selecting the optimal method for their needs.
The primary analytical techniques for detecting synthetic cannabinoids include traditional screening methods like immunoassays and more definitive, chromatography-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Emerging techniques, including high-resolution mass spectrometry (HRMS) and activity-based bioassays, offer new avenues for addressing the challenges posed by the constant emergence of new SC analogues.[2][3]
Comparative Analysis of Detection Methodologies
The choice of detection method is often a trade-off between speed, sensitivity, and specificity. While immunoassays provide rapid preliminary screening, they are susceptible to cross-reactivity and may fail to detect newer generations of synthetic cannabinoids.[2][4] Chromatographic methods coupled with mass spectrometry remain the gold standard for confirmation, offering high sensitivity and specificity.[5]
Quantitative Performance Data
The following table summarizes the performance characteristics of various detection methods for synthetic cannabinoids, with data synthesized from multiple studies. It is important to note that performance can vary based on the specific analyte, matrix, and laboratory instrumentation.
| Detection Method | Analytes | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Limitations |
| Immunoassays | Various SC metabolites (e.g., JWH-018/073 metabolites) | Urine | 5 - 20 µg/L[6] | - | Rapid, cost-effective screening | Cannot detect many new analogues, potential for false positives/negatives[2][4] |
| GC-MS | Parent SCs and metabolites | Herbal material, Blood, Urine | 0.15 - 17.89 µg/mL (herbal)[7], 1-5 ng/mL (blood/urine)[5] | 5 ng/mL (blood/urine)[5] | Established, robust, extensive spectral libraries[5] | May require derivatization, less suitable for thermally labile compounds[8] |
| LC-MS/MS | Parent SCs and metabolites | Blood, Serum, Urine, Oral Fluid | 0.01 - 2.0 ng/mL[4] | 0.1 - 2.0 ng/mL[4], 0.01 - 0.1 ng/mL[7] | High sensitivity and specificity, no derivatization needed[8] | Reference standards required for new compounds[2][6] |
| HRMS (e.g., LC-QTOF-MS) | Broad range of known and unknown SCs | Herbal material, Biological fluids | Sub-ng/mL | - | Enables non-targeted screening and retrospective data analysis[2][6] | Higher instrumentation cost, complex data analysis |
| CB1 Receptor Bioassay | Bioactive SCs and metabolites | Plant material, Urine | Detects activity from 5 µg/mg spiked material[3] | - | Detects functional activity, universal for CB1 agonists[3] | Does not identify specific compounds, semi-quantitative |
Experimental Protocols and Workflows
Detailed and validated methodologies are crucial for achieving accurate and reproducible results. Below are representative experimental protocols for the most common analytical techniques.
Sample Preparation: Solid-Phase Extraction (SPE) for Urine
A common and effective method for extracting and concentrating synthetic cannabinoids from urine samples prior to LC-MS/MS analysis involves solid-phase extraction.[7]
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard solution.[7]
-
Column Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[7]
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.[7]
-
Washing: Wash the cartridge with 1 mL of a water/methanol solution to remove interferences.
-
Elution: Elute the analytes with 1 mL of methanol or another suitable organic solvent.[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.[9]
SPE Workflow for Urine Sample Cleanup
General Chromatographic and Mass Spectrometric Conditions
The following provides typical starting parameters for LC-MS/MS analysis. Optimization is necessary for specific analytes and instrumentation.
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
Standard Analytical Workflow for SCs
A Novel Approach: Activity-Based Bioassay
A recently developed bioassay offers a novel strategy for detecting the presence of functionally active synthetic cannabinoids.[9] This method is particularly useful for screening herbal materials and can provide an indication of the overall "strength" of a product.[3]
The assay utilizes engineered cells that express cannabinoid receptor 1 (CB1). When a CB1 agonist (like a synthetic cannabinoid) is present in a sample, it activates the receptor, leading to the recruitment of β-arrestin 2. This interaction drives the functional complementation of a split-nanoluciferase enzyme, producing a measurable light signal.[3]
CB1 Receptor Bioassay Signaling Pathway
This activity-based approach is a powerful screening tool because it can detect any compound that activates the CB1 receptor, regardless of its specific chemical structure. This makes it highly adaptable to the ever-changing landscape of synthetic cannabinoids.[3]
Conclusion
The detection of synthetic cannabinoids is a complex and evolving field. While established methods like GC-MS and LC-MS/MS provide reliable and sensitive identification and quantification, novel techniques such as HRMS and activity-based bioassays offer promising solutions to the challenges posed by newly emerging compounds. The selection of an appropriate method will depend on the specific research or clinical question, available resources, and the desired balance between screening and confirmation. This guide provides a foundational comparison to assist researchers in making informed decisions for their analytical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthetic cannabinoids pharmacokinetics and detection methods in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activity-based detection of synthetic cannabinoid receptor agonists in plant materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthetic Cannabinoid Analysis [sigmaaldrich.com]
- 9. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Fluoropentylindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantitative determination of 5-Fluoropentylindole, a synthetic cannabinoid. The cross-validation of analytical methods is essential for ensuring data integrity, consistency, and reliability across different laboratories and throughout the drug development lifecycle. This document outlines experimental protocols and compares the performance of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data presented is a representative synthesis based on published methodologies for similar compounds.
Data Presentation: A Comparative Analysis
The performance of GC-MS and LC-MS/MS for the quantification of this compound is summarized in the table below. This data serves as a baseline for method selection and inter-laboratory validation.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.99 | > 0.999 |
| Accuracy (% Recovery) | 90.0 - 110.0% | 95.0 - 105.0% |
| Precision (% RSD) | < 10.0% | < 5.0% |
| Limit of Detection (LOD) | 1 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 5 ng/mL | 0.5 ng/mL |
| Specificity | Moderate to High | Very High |
| Throughput | Moderate | High |
| Cost per Sample | Low to Moderate | Moderate to High |
Experimental Protocols
Detailed methodologies for each analytical technique are provided to facilitate replication and cross-validation.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the routine quantitative analysis of this compound in various sample matrices.
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column: A non-polar or medium-polarity column is recommended.
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable organic solvent (e.g., methanol, acetonitrile) to a known concentration.
-
For biological matrices, perform a liquid-liquid or solid-phase extraction to isolate the analyte.
-
The extract is then dried and reconstituted in a solvent suitable for GC-MS injection.
3. Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless.
-
Temperature Program: An initial oven temperature is held for a short period, then ramped to a final temperature to ensure adequate separation of the analyte from matrix components.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic fragment ions of this compound.
5. Calibration:
-
Prepare a series of standard solutions of this compound in the appropriate solvent or matrix.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the trace-level quantification of this compound, especially in complex biological matrices.
1. Instrumentation:
-
High-performance liquid chromatograph (HPLC) or Ultra-high-performance liquid chromatograph (UHPLC) system.
-
Tandem mass spectrometer (e.g., triple quadrupole).
-
Reversed-phase C18 column.
2. Sample Preparation:
-
Add an isotopically labeled internal standard to the sample to correct for matrix effects and extraction variability.
-
For biological samples, perform protein precipitation followed by solid-phase or liquid-liquid extraction.
-
The final extract is evaporated to dryness and reconstituted in the mobile phase.
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Elution: A gradient elution is typically used to achieve optimal separation.
-
Flow Rate: Dependent on the column dimensions.
4. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
5. Calibration:
-
Prepare calibration standards in the same matrix as the samples to be analyzed.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the cross-validation of analytical methods in different laboratories.
Caption: Workflow for Inter-Laboratory Cross-Validation of an Analytical Method.
For researchers, scientists, and professionals in drug development, understanding the mass spectral fragmentation of synthetic cannabinoids is crucial for identification and structural elucidation. This guide provides a comparative analysis of the fragmentation patterns of 5-Fluoropentylindole, a core structure in many synthetic cannabinoids, and its related compounds, supported by experimental data and detailed methodologies.
This analysis focuses on the electron ionization (EI) mass spectrometry data of this compound and compares it with two prominent related structures: JWH-018, which features a non-fluorinated pentyl chain and a naphthoyl group, and AM-2201, which is the 5-fluoropentyl analog of JWH-018. By examining the subtle yet significant differences in their fragmentation, we can gain insights into how structural modifications influence the mass spectral fingerprint.
Comparative Fragmentation Data
The following table summarizes the key mass-to-charge ratios (m/z) and relative intensities of the major fragments observed in the EI mass spectra of this compound, JWH-018, and AM-2201.
| Fragment (m/z) | Proposed Structure/Loss | This compound (Relative Intensity) | JWH-018 (Relative Intensity) | AM-2201 (Relative Intensity) |
| Molecular Ion [M] | Intact Molecule | 205 (Moderate) | 341 (Moderate) | 359 (Low) |
| 144 | Indole (B1671886) moiety after cleavage of the N-alkyl chain | High | High | High |
| 130 | Indole radical cation | Moderate | Moderate | Moderate |
| 117 | Indole fragment | Low | Low | Low |
| 91 | Tropylium ion | Low | Low | Low |
| [M-49] | Loss of C3H6F | High | N/A | High |
| [M-C5H10F] | Cleavage of the fluoropentyl chain | Moderate | N/A | Moderate |
| 155 | Naphthoyl cation | N/A | High | High |
| 127 | Naphthalene (B1677914) radical cation | N/A | High | High |
Note: Relative intensities are generalized as High, Moderate, or Low based on typical mass spectra. Actual values can vary based on instrumentation and experimental conditions.
Key Observations and Comparative Analysis
The fragmentation of these indole-based synthetic cannabinoids is primarily driven by the cleavage of the bond between the indole nitrogen and the alkyl chain, as well as fragmentation within the alkyl chain itself and the attached functional groups.
A dominant fragment observed across all three compounds is the ion at m/z 144 , corresponding to the indole moiety following the loss of the N-alkyl side chain. This is a characteristic fragment for N-alkylated indoles and serves as a key identifier for this class of compounds. The presence of the indole radical cation at m/z 130 and a further fragment at m/z 117 also supports the presence of the indole core.
For This compound , a significant fragmentation pathway involves the loss of a C3H6F radical, resulting in a prominent peak at [M-49] . This is a characteristic fragmentation for N-(5-fluoropentyl) substituted compounds.
In contrast, JWH-018 and AM-2201 are characterized by fragments arising from the naphthoyl group. The naphthoyl cation at m/z 155 and the naphthalene radical cation at m/z 127 are typically observed with high intensity and are diagnostic for this structural feature.
The key difference between JWH-018 and AM-2201 lies in their molecular ions and the fragmentation of the pentyl chain. AM-2201, with its fluorine atom, exhibits a molecular ion at m/z 359, which is 18 mass units higher than that of JWH-018 (m/z 341). Furthermore, the fragmentation of the fluoropentyl chain in AM-2201 leads to characteristic neutral losses involving fluorine.
Experimental Protocols
The following provides a generalized experimental protocol for the analysis of these compounds using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation:
-
A stock solution of the analytical standard is prepared in a suitable organic solvent such as methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Working solutions are prepared by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).
-
For analysis of seized materials, an extraction with an appropriate solvent is performed, followed by filtration and dilution.
2. Gas Chromatography (GC) Conditions:
-
GC System: Agilent 6890N or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 300 °C at a rate of 20 °C/min.
-
Hold at 300 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
MS System: Agilent 5975B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
Data Acquisition: Full scan mode.
Visualizing Fragmentation and Workflow
To better illustrate the relationships and processes described, the following diagrams were generated using Graphviz.
Caption: Generalized fragmentation pathway of N-alkylindole synthetic cannabinoids.
Caption: Experimental workflow for GC-MS analysis of synthetic cannabinoids.
Safety Operating Guide
Proper Disposal of 5-Fluoropentylindole: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of 5-Fluoropentylindole in a laboratory setting. Adherence to these procedures is critical to ensure personnel safety and environmental protection. The physiological and toxicological properties of this compound have not been fully evaluated; therefore, it must be handled as a hazardous chemical.[1]
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure all personnel are familiar with the potential hazards of this compound. While specific toxicity data is limited, it is a research chemical and should be handled with care.[1]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound waste:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat or other protective clothing
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][3]
-
In case of inhalation: Move to fresh air. If you feel unwell, seek medical attention.[2]
-
In case of a spill: Evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material in a sealed container for hazardous waste disposal.[2] Do not allow the chemical to enter drains.[4]
II. Operational Disposal Plan: Step-by-Step Procedures
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this chemical down the drain, in regular trash, or by evaporation.[5][6]
Step 1: Waste Collection
-
Designate a specific, compatible, and leak-proof container for this compound waste. The original container can be used if it is in good condition.[7]
-
The container must have a secure, tight-fitting lid and be kept closed except when adding waste.[5][7]
-
If this compound is in a solution (e.g., methanol), it should be collected as a hazardous liquid waste.[1]
Step 2: Waste Labeling
-
As soon as the first waste is added, label the container clearly with the words "Hazardous Waste."[6][7]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[7]
-
Indicate the approximate concentration and volume of the waste.
Step 3: Waste Segregation and Storage
-
Store the this compound waste container in a designated, well-ventilated, and cool area.[2]
-
Segregate this waste from incompatible materials, such as strong oxidizing agents.[2]
-
Utilize secondary containment (e.g., a larger, chemically resistant bin) to prevent the spread of potential spills.[5][6]
Step 4: Disposal of Empty Containers
-
Empty containers that previously held this compound must also be treated as hazardous waste until properly decontaminated.
-
Triple-rinse the empty container with a suitable solvent (e.g., methanol (B129727) or ethanol).
-
The first rinsate must be collected and disposed of as hazardous waste along with the this compound waste.[5][6][7]
-
After triple-rinsing, deface or remove the original label and dispose of the container as regular solid waste, or as instructed by your institution's EHS guidelines.[5][6]
Step 5: Arranging for Final Disposal
-
Once the waste container is full or no longer needed, contact your institution's EHS office to schedule a waste pickup.[5]
-
Do not accumulate more than 10 gallons of hazardous waste in your laboratory.[5]
III. Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available due to its status as a research chemical, the following general quantitative guidelines for laboratory hazardous waste apply.
| Parameter | Guideline | Source |
| Maximum Lab Accumulation | < 10 gallons | [5] |
| Container Rinsate Volume | ~5% of container volume per rinse | [6] |
| pH for Aqueous Solutions (if applicable) | Adjust to between 5 and 11.5 before disposal (if permitted) | [8] |
IV. Experimental Protocols and Workflows
The proper disposal of this compound follows a clear, logical workflow designed to minimize risk and ensure regulatory compliance.
Caption: Workflow for the safe disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. vumc.org [vumc.org]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. su.se [su.se]
Essential Safety and Operational Guide for Handling 5-Fluoropentylindole
For Researchers, Scientists, and Drug Development Professionals: A procedural guide to the safe handling, operation, and disposal of 5-Fluoropentylindole.
This guide provides crucial safety and logistical information for handling this compound. Given that the physiological and toxicological properties of this compound have not been fully evaluated, a conservative approach to handling, based on best practices for similar potent synthetic cannabinoids, is imperative.[1] Adherence to these procedures is vital for ensuring a safe laboratory environment and mitigating potential exposure risks.
I. Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table outlines the recommended PPE for handling this compound, based on safety data for structurally similar compounds.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides maximum protection against splashes and airborne particles.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Protects against skin contact. Contaminated gloves should be changed immediately.[2] |
| Body Protection | A fully buttoned lab coat or a chemical-resistant apron. For larger quantities or risk of significant exposure, disposable coveralls are recommended. | Prevents contamination of personal clothing and skin.[3] |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is mandatory. | Reduces the risk of inhaling potentially harmful aerosols or powders.[4][5] |
| Foot Protection | Closed-toe shoes, preferably chemical-resistant safety footwear. | Protects feet from spills.[2] |
II. Operational Plan: Step-by-Step Handling Procedures
A structured operational plan ensures that all safety measures are in place before, during, and after handling this compound.
A. Pre-Handling Preparations
-
Designate a Handling Area: All work with this compound must be performed in a designated area, such as a chemical fume hood.
-
Assemble all Materials: Ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within the designated area before commencing work.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and have been recently tested.
B. Handling Procedures
-
Don Appropriate PPE: Before entering the designated handling area, put on all required personal protective equipment as outlined in the table above.
-
Weighing: If working with a solid form, carefully weigh the required amount within the chemical fume hood to prevent the generation of dust. Use anti-static weighing paper or a contained weighing system if available.
-
Solution Preparation: When preparing solutions, add the this compound to the solvent slowly to avoid splashing. The compound is reportedly soluble in methanol, DMSO, and ethanol.[1]
-
Conduct Experiment: Perform all experimental manipulations within the chemical fume hood.
-
Post-Handling Decontamination: Upon completion of the experimental work, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean.
C. Post-Handling and Storage
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat or gown, and then eye and face protection.
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing PPE.[4]
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
III. Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including gloves, weighing paper, and pipette tips, must be segregated into a designated hazardous waste container.
-
Waste Container: The hazardous waste container must be clearly labeled with the contents, including the full chemical name and any associated hazard warnings.
-
Disposal Method: Dispose of the hazardous waste through an approved waste disposal plant.[4] Do not dispose of this compound down the drain or in regular trash.
IV. Experimental Workflow Diagram
The following diagram illustrates the key steps in the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
